(9E,12Z)-9,12-Tetradecadien-1-ol acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
tetradeca-9,12-dienyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4,6-7H,5,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGJZGSVLNSDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC=CCCCCCCCCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860462 | |
| Record name | Tetradeca-9,12-dien-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31654-77-0 | |
| Record name | 9,12-Tetradecadien-1-ol, 1-acetate, (9E,12Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Z,E)-tetradeca-9,12-dienyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(9E,12Z)-9,12-Tetradecadien-1-ol acetate CAS 31654-77-0 properties
An In-depth Technical Guide to (9E,12Z)-9,12-Tetradecadien-1-ol acetate (CAS 31654-77-0)
Authored by a Senior Application Scientist
Introduction
This compound, registered under CAS number 31654-77-0, is a pivotal semiochemical in the field of chemical ecology and integrated pest management.[1][2][3] This long-chain unsaturated acetate ester functions as a major sex pheromone component for a variety of significant lepidopteran pests, including the Indian Meal Moth (Plodia interpunctella), the Mediterranean Flour Moth (Ephestia kuehniella), and several species within the Spodoptera genus.[4][5][6] Its potent ability to influence insect behavior makes it an invaluable tool for monitoring, mass trapping, and, most notably, mating disruption strategies in both agricultural and stored-product environments.[5][7][8] This guide provides a comprehensive technical overview of its properties, synthesis, biological function, and practical applications for researchers and professionals in drug development and pest management.
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its function as a volatile signaling molecule and inform its formulation and application. The compound is a colorless to pale yellow oily liquid with a characteristic fatty and fruity odor.[1][7][9] Its high molecular weight and lipophilicity, indicated by a large log P value, result in low water solubility but good solubility in organic solvents, which is critical for its formulation in dispensers used for pest control.[1][7][9]
| Property | Value | Source(s) |
| CAS Number | 31654-77-0 | [1][2][10] |
| Molecular Formula | C₁₆H₂₈O₂ | [1][2][10] |
| Molecular Weight | 252.39 g/mol | [1][2][10] |
| Appearance | Colorless liquid / neat oil | [7][9] |
| Odor Profile | Fatty, Fruity, Waxy | [1] |
| Boiling Point | 318 - 334.8 °C at 760 mmHg | [3][9] |
| Density | 0.8893 kg/L at 20°C | [9] |
| Vapor Pressure | 0.18 Pa at 20°C | [9] |
| Water Solubility | 0.119 - 0.143 mg/L at 20°C | [9] |
| Solubility | Soluble in Ethanol (≥10 mg/ml), Methanol, Isopropanol; Sparingly soluble in DMSO | [1][7] |
| Partition Coefficient (log P) | > 6.5 | [9] |
| Flash Point | 62 - 147.64 °C (estimates vary) | [1][3] |
Synthesis and Analysis
The precise stereochemistry of the double bonds at the 9th (E, or trans) and 12th (Z, or cis) positions is paramount for the molecule's biological activity. Consequently, its chemical synthesis requires highly stereoselective methods to avoid the formation of inactive or inhibitory isomers.
Conceptual Synthesis Workflow
While numerous proprietary methods exist, a general and effective approach involves stereoselective cross-coupling reactions.[4][11] The causality behind this choice lies in the need to construct the C-C double bonds with precise geometric control. A Wittig or Horner-Wadsworth-Emmons reaction, for example, can be used to establish one of the double bonds, followed by a metal-catalyzed cross-coupling (e.g., Suzuki or Kumada) to complete the carbon skeleton. The final step is typically the acetylation of the terminal alcohol. This multi-step process ensures high stereochemical purity in the final product.
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- 5. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Chemical Structure and Isomeric Purity of ZETA Pheromone
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Author's Note: The term "ZETA Pheromone" does not correspond to a universally recognized pheromone in scientific literature. Therefore, this guide will use the well-documented and biologically significant pheromone system of the European Corn Borer (Ostrinia nubilalis) as a representative model. The principles, analytical methodologies, and the critical importance of isomeric purity discussed herein are directly applicable to the rigorous study of many lepidopteran pheromones. The core components of this model system are the geometric isomers (Z)-11-tetradecenyl acetate and (E)-11-tetradecenyl acetate.
Introduction: The Language of Isomers
In the intricate world of chemical ecology, communication is paramount. For many insect species, particularly moths (Lepidoptera), this communication is mediated by a sophisticated chemical language in the form of pheromones. These airborne molecules, often released by females, trigger specific behavioral responses in males, such as attraction and mating. However, the message is not conveyed by a single molecule alone; it is the precise blend and ratio of stereoisomers that often encode the critical information for species recognition. A subtle change in the geometry of a molecule can change a message of "come hither" to one of "wrong species."
This guide provides an in-depth technical examination of the chemical structure and, most critically, the analytical validation of the isomeric purity of a model pheromone system. Understanding and quantifying the exact isomeric ratio is not merely an academic exercise; it is a fundamental requirement for the development of effective, species-specific pest management strategies, from monitoring to mating disruption. The purity of a synthetic pheromone lure directly dictates its efficacy in the field.[1]
PART 1: Chemical Structure and Geometric Isomerism
The pheromone of the European Corn Borer is composed of isomers of 11-tetradecenyl acetate.[2] This molecule's core structure consists of a 14-carbon chain with a double bond at the 11th carbon position and an acetate functional group at one end.
-
Molecular Formula: C₁₆H₃₀O₂[3]
-
Molecular Weight: 254.41 g/mol [3]
-
Core Structure: Tetradecenyl acetate
The critical feature of this molecule is the carbon-carbon double bond (C=C) at the C11-C12 position. Due to the restricted rotation around this double bond, two distinct spatial arrangements, or geometric isomers, can exist: (Z) and (E).
-
(Z)-11-tetradecenyl acetate: The (Z) isomer, from the German zusammen (together), has the higher-priority substituent groups on the same side of the double bond. This is also referred to as the cis configuration.[4][5]
-
(E)-11-tetradecenyl acetate: The (E) isomer, from the German entgegen (opposite), has the higher-priority substituent groups on opposite sides of the double bond. This is also known as the trans configuration.[3]
The subtle difference in shape between these two molecules is the foundation of their distinct biological activities.
Caption: Chemical structures of the (Z) and (E) isomers of 11-tetradecenyl acetate.
PART 2: The Biological Imperative of Isomeric Purity
The European Corn Borer, Ostrinia nubilalis, exists as two distinct pheromone races, or strains, which are morphologically identical but behaviorally isolated by the specific blend of their pheromones.[6]
-
The Z-strain: Females of this strain produce a pheromone blend that is approximately a 97:3 ratio of (Z)-11-tetradecenyl acetate to (E)-11-tetradecenyl acetate. Males of the Z-strain are maximally attracted to this specific ratio.[7][8][9]
-
The E-strain: Conversely, E-strain females produce a blend with a ratio of about 4:96 or 1:99 of the (Z) to (E) isomers.[7][8][9] Males of the E-strain show a strong preference for this E-dominant blend.
This phenomenon, known as pheromonal polymorphism, is a powerful reproductive isolating mechanism.[10] Presenting a male moth with a blend that deviates significantly from its native ratio can lead to a reduced response or even complete inhibition of attraction. In this context, the "wrong" isomer acts as a behavioral antagonist. Therefore, for drug development professionals creating synthetic lures for pest monitoring or mating disruption, achieving and verifying a high degree of isomeric purity that mimics the target strain is not just a quality control metric—it is the primary determinant of product efficacy.
PART 3: Gold-Standard Analytical Protocol for Isomeric Purity Determination
Gas Chromatography (GC) is the definitive technique for separating and quantifying the geometric isomers of volatile and semi-volatile compounds like insect pheromones.[11][12] The choice of the capillary column's stationary phase is the most critical factor in achieving baseline separation of the (Z) and (E) isomers.
Causality Behind Column Selection: The Power of Polarity
Geometric isomers often have very similar boiling points, making separation on standard non-polar GC columns difficult. The key to separation lies in exploiting subtle differences in their polarity and molecular shape.
Expertise-Driven Choice: Highly polar "wax" or cyanopropyl-based stationary phases are the industry standard for this application.
-
Cyanopropyl Phases (e.g., DB-23, SP-2340, CP-Sil 88): These stationary phases have a strong dipole moment. They interact differently with the (Z) and (E) isomers. The more linear shape of the (E) or trans isomer allows it to interact more strongly with the stationary phase compared to the kinked structure of the (Z) or cis isomer. This differential interaction results in different retention times, allowing for their separation.[13][14] Highly polar and longer capillary columns provide the best resolution for these isomers.[11]
Experimental Protocol: A Self-Validating System
This protocol describes a robust, self-validating workflow for determining the isomeric purity of a synthetic pheromone sample. Trustworthiness is established by calibrating the system with certified reference materials.
Step 1: Preparation of Standards and Samples
-
Stock Standards: Obtain certified reference materials (CRMs) of >99% pure (Z)-11-tetradecenyl acetate and (E)-11-tetradecenyl acetate. Prepare individual stock solutions of each isomer at 1 mg/mL in high-purity hexane.
-
Calibration Standard: Create a mixed calibration standard containing both isomers. A 50:50 (w/w) mixture is ideal for determining the instrument's response factor and confirming resolution.
-
Sample Preparation: Dilute the unknown synthetic pheromone sample ("ZETA Pheromone") in hexane to a final concentration within the linear range of the detector (e.g., 10-100 µg/mL).
Step 2: Gas Chromatography (GC) Instrumentation and Conditions The following table outlines a typical set of GC parameters. These must be optimized for the specific instrument and column in use.
| Parameter | Setting | Rationale (Expert Insights) |
| GC System | Agilent 6890N or equivalent with FID | Flame Ionization Detector (FID) offers high sensitivity and a wide linear range for hydrocarbons. |
| Column | Agilent DB-23 (60 m x 0.25 mm ID, 0.25 µm film) | A long, highly polar cyanopropyl column is essential for resolving the geometric isomers.[11][13] |
| Carrier Gas | Helium or Hydrogen | Constant flow mode (e.g., 1.2 mL/min) provides more stable retention times than constant pressure. |
| Injector | Split/Splitless, 250 °C | A high temperature ensures rapid volatilization. A split injection (e.g., 50:1) prevents column overloading. |
| Oven Program | 150 °C hold 2 min, ramp 2 °C/min to 220 °C, hold 10 min | A slow temperature ramp is crucial for maximizing the separation between the closely eluting isomers. |
| Detector | FID, 260 °C | Temperature must be higher than the final oven temperature to prevent condensation. |
| Injection Vol. | 1 µL |
Step 3: Data Acquisition and Analysis
-
System Suitability: First, inject the 50:50 mixed standard. Verify that the two isomer peaks are baseline-resolved. The (Z) isomer will typically elute before the (E) isomer on these polar columns.
-
Sample Analysis: Inject the prepared "ZETA Pheromone" sample.
-
Integration: Integrate the area under the curve for both the (Z) and (E) isomer peaks.
-
Calculation of Isomeric Purity: The percentage of each isomer is calculated based on the relative peak areas.
-
% (Z) Isomer = [Area(Z) / (Area(Z) + Area(E))] x 100
-
% (E) Isomer = [Area(E) / (Area(Z) + Area(E))] x 100
-
This calculation assumes the FID response factor is identical for both isomers, which is a safe assumption for geometric isomers.
Caption: Workflow for the determination of pheromone isomeric purity by Gas Chromatography.
PART 4: Confirmatory Techniques
While GC-FID is the workhorse for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for confirming the identity of the separated components.[15]
-
GC-MS for Structural Confirmation: By coupling the GC to a mass spectrometer, a mass spectrum can be obtained for each eluting peak.[16] While the electron ionization (EI) mass spectra of (Z) and (E) isomers are often very similar or identical, they provide definitive confirmation of the molecular weight (m/z 254) and fragmentation pattern characteristic of 11-tetradecenyl acetate, ruling out other impurities.[17] The NIST Chemistry WebBook is an authoritative source for reference mass spectra.[2][4][17]
Conclusion
The biological activity of the ZETA pheromone, modeled here by the Ostrinia nubilalis system, is inextricably linked to its isomeric composition. A difference of a few percentage points in the Z:E ratio can be the difference between a highly effective attractant and an inactive substance. For scientists in research and commercial development, the implementation of a robust, validated analytical method, such as the high-resolution capillary GC protocol detailed here, is non-negotiable. It provides the trustworthy, quantitative data necessary to ensure that synthetic pheromone blends speak the correct chemical language, leading to successful outcomes in the lab and in the field.
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Rapid assessment of the need for a detailed Pest Risk Analysis for Ostrinia nubilalis, European corn borer. Plant Health Portal. [Link]
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trans-11-Tetradecenyl acetate. NIST Chemistry WebBook. [Link]
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Sex Pheromone of the European Com Borer (Ostrinia nubilalis): cis- and trans-Responding Males in Pennsylvania. ResearchGate. [Link]
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Sex pheromone receptor specificity in the European corn borer moth, Ostrinia nubilalis. PubMed. [Link]
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Intraspecific Pheromonal Variability of Ostrinia nubilalis in North America and Europe. Environmental Entomology. [Link]
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European corn borer. Wikipedia. [Link]
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CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF FATTY ACIDS. Journal of Global Biosciences. [Link]
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Insect Pheromone Detection. Lifeasible. [Link]
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11-Tetradecen-1-ol acetate. NIST Chemistry WebBook. [Link]
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11-Tetradecen-1-ol, acetate, (Z)-. NIST Chemistry WebBook. [Link]
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(Z)-11-Tetradecen-1-ol, acetate. NIST Chemistry WebBook. [Link]
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Insect Pheromone Technology: Chemistry and Applications. ACS Symposium Series. [Link]
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What is the most effective method for preparing an insect sample for pheromone analysis? ResearchGate. [Link]
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Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Patsnap. [Link]
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The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. MDPI. [Link]
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A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. PubMed. [Link]
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Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Lund University Publications. [Link]
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Identification of ( E )‐ and ( Z )‐11‐tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. ResearchGate. [Link]
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(Z)-11-Tetradecenyl acetate. SIELC Technologies. [Link]
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Toxicology and safety data sheet (SDS) for ZETA pheromone
An In-depth Technical Guide to the Toxicology and Safety of ZETA Pheromone
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role and Nature of ZETA Pheromone
ZETA pheromone, chemically identified as (Z,E)-9,12-tetradecadienyl acetate (CAS No. 31654-77-0), is a key semiochemical in modern integrated pest management (IPM) strategies.[1] It is the major sex pheromone component for a range of economically significant stored-product moths, including species from the genera Plodia, Ephestia, and Spodoptera.[1] Utilized globally for mating disruption, monitoring, and mass trapping, ZETA pheromone offers a species-specific and environmentally conscious alternative to conventional broad-spectrum insecticides.[1] Its application in agricultural and food storage facilities helps to prevent significant economic losses by controlling pest populations without the associated risks of toxic residues and off-target effects.[1]
This guide provides a comprehensive analysis of the toxicological profile of ZETA pheromone and a detailed breakdown of its Safety Data Sheet (SDS). The information is synthesized from regulatory assessments of the broader class of Straight Chain Lepidopteran Pheromones (SCLPs), to which ZETA belongs, and specific safety data for the compound itself. This approach ensures a robust and scientifically grounded resource for researchers, toxicologists, and drug development professionals.
Part 1: Comprehensive Toxicological Profile
The toxicological assessment of ZETA pheromone is largely informed by the extensive data available for SCLPs. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) group these compounds for risk assessment due to their similar chemical structures, low toxicity profiles, and rapid environmental degradation.[2][3] The consensus is that SCLPs, including ZETA pheromone, present a low risk to human health and the environment when used according to good agricultural practices.[2][3]
Acute Toxicity Assessment
Acute toxicity studies are designed to evaluate the adverse effects of a substance following a single or short-term exposure. For SCLPs, the data consistently demonstrate a very low order of acute toxicity.
-
Acute Oral Toxicity: Studies on laboratory animals show an acute oral LD50 of >5,000 mg/kg.[4] This value places SCLPs in Category IV (practically non-toxic) under the EPA's classification system. The experimental protocol for such a study typically follows OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), where the substance is administered to fasted animals, and they are observed for 14 days for signs of toxicity and mortality.
-
Acute Dermal Toxicity: The acute dermal LD50 is >2,000 mg/kg, indicating a very low risk of toxicity from skin contact.[5] This testing often adheres to OECD Guideline 402, involving the application of the substance to a shaved area of the skin for 24 hours.
-
Acute Inhalation Toxicity: The acute inhalation LC50 is generally >5 mg/L, classifying SCLPs as practically non-toxic via this route of exposure.[5]
Irritation and Sensitization
While systemically low in toxicity, direct contact with the concentrated active ingredient can cause localized irritation.
-
Skin Irritation: ZETA pheromone is classified as a skin irritant (Category 2).[6][7] This determination is based on studies following OECD Guideline 404, where the substance is applied to the skin of test subjects and evaluated for signs of erythema (redness) and edema (swelling).
-
Eye Irritation: The substance is also classified as causing serious eye irritation (Category 2).[6] This is consistent with protocols like OECD Guideline 405, where the potential for a substance to cause damage to the cornea, iris, and conjunctiva is assessed.
-
Respiratory Irritation: ZETA pheromone may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[6] This is often inferred from observations of respiratory distress in inhalation studies or from the substance's physical-chemical properties.
-
Dermal Sensitization: Despite the potential for irritation, SCLPs are not considered to be dermal sensitizers.[5] This is determined through tests like the Buehler hypersensitivity test (OECD Guideline 406), which assesses the potential for a substance to elicit an allergic skin reaction after repeated exposure.
Chronic Toxicity, Mutagenicity, and Carcinogenicity
Long-term studies and genotoxicity assays on SCLPs have not indicated significant cause for concern.
-
Repeated Dose Toxicity: Sub-chronic studies, such as the 90-day oral toxicity study in rodents (OECD Guideline 408), have not shown significant adverse effects for SCLPs, further supporting their low toxicity profile.[8]
-
Mutagenicity: SCLPs have shown no evidence of mutagenicity in standard assays like the Ames Salmonella assay.[5] These in vitro tests (e.g., OECD Guideline 471) are critical for identifying substances that can cause genetic mutations.
-
Carcinogenicity: Given the lack of genotoxic potential and the absence of structural alerts for carcinogenicity, SCLPs are not classified as carcinogenic.[6] Long-term carcinogenicity bioassays in rodents have not been required by regulatory agencies due to the overall low hazard profile of this chemical class.
-
Reproductive and Developmental Toxicity: SCLPs are not expected to cause reproductive or developmental effects.[6]
Toxicological Data Summary
| Toxicological Endpoint | Result/Value | GHS Classification |
| Acute Oral Toxicity (SCLP) | LD50 > 5000 mg/kg | Not Classified |
| Acute Dermal Toxicity (SCLP) | LD50 > 2000 mg/kg | Not Classified |
| Acute Inhalation Toxicity (SCLP) | LC50 > 5 mg/L | Not Classified |
| Skin Corrosion/Irritation | Irritant | Skin Irrit. 2 |
| Serious Eye Damage/Irritation | Irritant | Eye Irrit. 2 |
| Respiratory/Skin Sensitization | Not a sensitizer | Not Classified |
| Germ Cell Mutagenicity | Negative | Not Classified |
| Carcinogenicity | No evidence | Not Classified |
| Reproductive Toxicity | No evidence | Not Classified |
| STOT - Single Exposure | May cause respiratory irritation | STOT SE 3 |
| STOT - Repeated Exposure | No evidence | Not Classified |
Toxicological Testing Workflow
The causality behind toxicological testing follows a tiered approach, starting with foundational data and progressing to more complex in vivo studies only when necessary. This workflow ensures a comprehensive assessment while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).
Caption: The 16 sections of a GHS-compliant Safety Data Sheet.
References
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Tetradecadienyl acetates - Wikipedia . Wikipedia. [Link]
-
Safety Data Sheet: (Z,E)9,12-Tetradecadienyl acetate . Chemos GmbH&Co.KG. 2019-02-05. [Link]
-
Technical Document for Straight Chain Lepidopteran Pheromones . U.S. Environmental Protection Agency. 2008-10-02. [Link]
-
Straight Chain Lepidopteran Pheromones (SCLP) Final Work Plan Case Number 8200 . U.S. Environmental Protection Agency. 2024-01-31. [Link]
-
Tolerance Reassessment Eligibility Document for Lepidopteran Pheromones . U.S. Environmental Protection Agency. 2002-07-26. [Link]
-
Renewal report for active substance Straight Chain Lepidopteran Pheromones . European Commission. 2022-05-18. [Link]
-
Peer review of the pesticide risk assessment of the active substance Straight Chain Lepidopteran Pheromones (SCLPs) . PubMed. 2021-06-28. [Link]
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Lepidopteran Pheromones; Exemption from the Requirement of a Tolerance . Federal Register. 2006-08-09. [Link]
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Data Requirement Chain Lepidopteran Pheromones . U.S. Environmental Protection Agency. 2012-03-08. [Link]
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Pheromones Technical Document . Agricultural Marketing Service, USDA. 2012-03-27. [Link]
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Safety Data Sheet: (Z,E)-9,12-Tetradecadien-1-ol acetate . Chemos GmbH&Co.KG. [Link]
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Biopesticide Registration Action Document: 9,12-tetradecadien-1-ol Acetate (z,E)- . U.S. Environmental Protection Agency. [Link]
-
(Z,E)-9,12-Tetradecadienyl acetate PubChem Entry . National Center for Biotechnology Information. [Link]
-
OECD Guidelines for the Testing of Chemicals - Wikipedia . Wikipedia. [Link]
-
Safety Data Sheet for various pheromones . Bedoukian Research, Inc. 2015-06-01. [Link]
-
OECD Guideline for the Testing of Chemicals 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents . OECD. 1998-09-21. [Link]
-
OECD Guidelines for toxicity testing of chemicals . SlideShare. [Link]
-
(9Z,12E)-Tetradeca-9, 12-dien-1-yl acetate - Substance Information . European Chemicals Agency (ECHA). [Link]
-
OECD Chemical Testing Guidelines 2025 Updated . Auxilife. 2025-06-27. [Link]
-
(E,Z)-tetradeca-9,12-dienyl acetate - AERU . Agriculture and Environment Research Unit, University of Hertfordshire. [Link]
-
Bioproduction of (Z,E)-9,12-tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast . National Center for Biotechnology Information. 2022-03-15. [Link]
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History of Litlure B and Prodenialure B identification
An In-Depth Technical Guide to the Historical Identification of Litlure B and Prodenialure B: From Bioassay to Structural Elucidation
Introduction
In the intricate world of chemical ecology, few signals are as specific and potent as insect sex pheromones. These chemical cues, often released by females, are instrumental in mate recognition and are a cornerstone of reproductive success for countless species. For agricultural researchers and drug development professionals, understanding these molecules offers a pathway to developing highly specific and environmentally benign pest management strategies.[1][2]
This guide delves into the history and technical methodologies behind the identification of key pheromone components for two of the world's most destructive agricultural pests: the tobacco cutworm (Spodoptera litura) and the Egyptian cotton leafworm (Spodoptera littoralis). We will explore the journey of discovery for "Litlure B," a critical component of the S. litura pheromone blend, and its counterpart in S. littoralis, often referred to within the broader "Prodenialure" complex. Both species utilize a blend of similar long-chain acetate esters, making their identification a story of meticulous analytical chemistry and biological validation.[3]
The pheromone of S. litura, commercially known as 'litlure', is primarily a two-component blend of (Z,E)-9,11-tetradecadienyl acetate (Litlure A) and (Z,E)-9,12-tetradecadienyl acetate (Litlure B).[2][4] Similarly, the main attractive component for S. littoralis is (Z,E)-9,11-tetradecadienyl acetate, but its full blend is a more complex mixture of at least four to eleven compounds, including (Z,E)-9,12-tetradecadienyl acetate, the focus of our discussion.[3][5][6] This guide will trace the path from initial behavioral observations to the precise structural elucidation, synthesis, and biosynthetic understanding of these vital semiochemicals.
Part 1: Early Investigations & Bio-Guided Isolation
The journey to identify a pheromone begins not in a lab, but in the field, with the observation of stereotyped mating behaviors. Early research documented that virgin female moths of Spodoptera species could attract a significant number of males, pointing towards a powerful, airborne chemical signal.[7] The primary challenge was to capture and identify this ephemeral message.
Pheromone Gland Extraction: Capturing the Signal
The first operational step is to obtain the raw material. Pheromones are biosynthesized and stored in a specialized gland located at the posterior end of the female moth's abdomen. The concentration of these compounds is incredibly low, necessitating careful and efficient extraction techniques to gather enough material for analysis.
Experimental Protocols
Protocol 1: Solvent Extraction of Pheromone Glands
This protocol describes a standard method for extracting semi-volatile pheromones from dissected glands.
Objective: To extract pheromone components from the abdominal tips of female moths for subsequent analysis.
Materials:
-
Virgin female moths (2-3 days old, collected during their active calling period, typically a few hours after sunset).
-
Fine dissection scissors and forceps.
-
Glass vials (1.5 mL) with Teflon-lined caps.
-
Hexane (High-Purity, for GC-MS).
-
Glass Pasteur pipettes.
-
A stereomicroscope.
Methodology:
-
Moth Preparation: Anesthetize the female moths by cooling them at 4°C for 10-15 minutes.
-
Gland Dissection: Under a stereomicroscope, carefully use fine scissors and forceps to excise the last two abdominal segments (the ovipositor tip), which contains the pheromone gland.
-
Extraction: Immediately place the dissected glands (typically from 10-20 females) into a glass vial containing 100-200 µL of high-purity hexane.
-
Incubation: Seal the vial and allow the extraction to proceed for at least 30 minutes at room temperature. Some protocols may involve gentle agitation.
-
Sample Collection: Carefully remove the gland tissues from the vial. The remaining hexane solution now contains the crude pheromone extract.
-
Concentration (Optional): If the concentration is expected to be very low, the solvent can be carefully evaporated under a gentle stream of nitrogen to reduce the volume to approximately 20-50 µL.
-
Storage: Store the extract at -20°C or lower in the sealed vial until analysis to prevent degradation and evaporation.
Causality Behind Experimental Choices:
-
Virgin Females: Mated females often cease or reduce pheromone production. Using virgin moths ensures the highest possible titer of the sex pheromone.
-
Age and Time: Pheromone production is linked to the moth's circadian rhythm and age, peaking when they are most sexually receptive.[7]
-
Hexane: A non-polar solvent is chosen because the target pheromones (long-chain acetates) are lipophilic. Hexane is also highly volatile, making it easy to concentrate the sample, and it is compatible with GC-MS analysis.
Electroantennography (EAG): A Bio-Detector
With a crude extract containing hundreds of compounds, identifying the biologically active ones is like finding a needle in a haystack. Electroantennography (EAG) provides a direct solution by using the male moth's antenna as a highly sensitive and specific detector.[8] The antenna, when exposed to an active compound, generates a measurable electrical potential, known as the electroantennogram. By coupling a gas chromatograph to an EAG setup (GC-EAD), researchers can pinpoint the exact moment an active compound elutes from the GC column.
Protocol 2: Electroantennogram (EAG) Setup and Recording
Objective: To measure the electrical response of a male moth antenna to volatile stimuli.
Materials:
-
Live male moths.
-
Micropipette puller and glass capillaries.
-
Ringer's solution or a similar saline solution (e.g., KCl-saturated AgCl).[9]
-
Ag/AgCl electrodes.
-
Micromanipulators.
-
A high-impedance DC amplifier.
-
Data acquisition system (computer with appropriate software).
-
Charcoal-filtered, humidified air delivery system.
Methodology:
-
Electrode Preparation: Pull glass capillaries into fine-tipped micropipettes using a puller. Fill the micropipettes with the conductive saline solution. Insert Ag/AgCl wires to act as electrodes.
-
Antenna Preparation: Excise an antenna from the head of a live male moth. Mount the antenna between the two electrodes. The recording electrode makes contact with the distal end of the antenna, and the reference electrode is inserted into the base.
-
Airflow: Position the mounted antenna in a continuous stream of charcoal-filtered and humidified air to keep the preparation viable and clear away residual odors.
-
Stimulus Delivery: A puff of air carrying the volatile stimulus (e.g., the pheromone extract) is injected into the continuous air stream directed at the antenna.
-
Signal Recording: The electrical potential difference between the two electrodes is amplified, recorded, and displayed. A negative voltage deflection indicates a response.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to test compounds are compared to a solvent control and a known standard if available.
Trustworthiness of the Protocol: This system is self-validating. A viable preparation will show a strong response to the crude female extract and minimal response to the solvent blank. The specificity of the response across different isolated fractions confirms the location of the active compounds.
Part 2: Structural Elucidation with Spectrometric Techniques
Once bio-guided fractionation has isolated the active compounds, the next critical phase is to determine their exact chemical structures. This is primarily accomplished through a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse of pheromone identification.[1][11] The gas chromatograph separates the volatile components of the extract based on their boiling points and interactions with the column's stationary phase. As each compound elutes, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint that can be used to identify the compound or determine its structural features, such as molecular weight and the presence of functional groups.[12][13]
Protocol 3: GC-MS Analysis of Pheromone Extracts
Objective: To separate, identify, and quantify the components of an insect pheromone extract.
Materials:
-
Pheromone extract in a suitable solvent (e.g., hexane).
-
GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Helium (carrier gas).
-
Synthetic standards of suspected pheromone components (for confirmation).
Methodology:
-
Injection: Inject 1-2 µL of the pheromone extract into the heated GC inlet, which rapidly vaporizes the sample.
-
Separation: The vaporized sample is carried by the helium gas through the capillary column. The GC oven is programmed to increase in temperature over time (a "temperature ramp"), which allows for the separation of compounds with different boiling points. A typical program might start at 60°C and ramp up to 250°C.
-
Ionization: As compounds elute from the column, they enter the ion source of the mass spectrometer, where they are ionized (typically by electron impact, EI).
-
Mass Analysis: The resulting charged fragments are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each fragment, generating a mass spectrum for each compound.
-
Identification: The retention time and mass spectrum of each peak are compared to libraries of known compounds (e.g., NIST) and, most importantly, to the retention times and spectra of authentic synthetic standards run under the same conditions.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While GC-MS can provide a strong hypothesis for a structure, NMR is often required for unambiguous confirmation, especially concerning the stereochemistry of double bonds (Z vs. E isomers), which is critical for biological activity.[15] NMR analysis requires a pure, isolated sample and provides detailed information about the carbon-hydrogen framework of the molecule.[16][17]
The combination of these techniques led to the definitive identification of the key components in the pheromone blends of S. litura and S. littoralis.
| Table 1: Key Pheromone Components of Spodoptera litura and Spodoptera littoralis | | :--- | :--- | :--- | | Common Name | Chemical Name | Species Association | | Litlure A / Prodenialure A | (Z,E)-9,11-tetradecadienyl acetate | Major component in both S. litura and S. littoralis.[2][3][5][6] | | Litlure B | (Z,E)-9,12-tetradecadienyl acetate | Minor, but essential, component in S. litura.[2][3][4] Also present in S. littoralis.[3] | | Prodenialure C | (Z)-9-tetradecenyl acetate | Minor component in S. littoralis.[3][5] | | Prodenialure D | Tetradecan-1-yl acetate | Minor component in S. littoralis.[5][6] |
Part 3: Synthesis and Biological Confirmation
Identifying a structure is only half the battle. To prove the identification is correct and to produce the pheromone for practical applications, the molecule must be chemically synthesized.
Chemical Synthesis
The synthesis of insect pheromones must be highly stereoselective, meaning it must produce the correct Z/E geometry at the double bonds. The Wittig reaction and its variations are common methods used to achieve this control.[18] For example, a stereoselective synthesis of (Z,E)-9,11-tetradecadienyl acetate was achieved via the Wittig reaction of 9-acetoxynonyl-triphenylphosphonium bromide with (E)-2-pentenal.[18] Numerous synthetic routes have been developed, often aiming for high purity, low cost, and scalability.[19][20][21]
Field Trials: The Ultimate Validation
The final and most important validation step is to test the biological activity of the synthetic pheromone in the field. The synthetic blend, formulated in a slow-release lure (e.g., a rubber septum), is placed in a trap. If the synthetic blend is correct, the trap will successfully attract and capture male moths of the target species, confirming that the identified compounds are indeed the sex pheromone.[4] Field trials for S. litura confirmed that a 9:1 to 10:1 ratio of Litlure A to Litlure B was highly attractive to males.[2][4] For S. littoralis, studies showed that while (Z,E)-9,11-tetradecadienyl acetate alone was attractive, the presence of other components could modulate the response.[5]
Part 4: Understanding the Biosynthesis
The identification of the final pheromone structures naturally leads to the question: how do the insects make them? Research into the biosynthetic pathway reveals a series of enzymatic modifications starting from common fatty acids.[22]
The Fatty Acid Precursor Pathway
The C14 acetate pheromones of Spodoptera are not built from scratch but are derived from the C16 saturated fatty acid, palmitic acid. The pathway involves a coordinated sequence of desaturation, chain-shortening, reduction, and acetylation.[23]
The biosynthesis of (Z,E)-9,12-tetradecadienyl acetate (Litlure B) is a fascinating example. It begins with palmitic acid, which undergoes a Δ11 desaturation to produce (Z)-11-hexadecenoic acid. This is then chain-shortened to (Z)-9-tetradecenoic acid. A unique Δ12 desaturase then introduces a second double bond to create (Z,E)-9,12-tetradecenoic acid.[22][23] Finally, this acid is reduced to the corresponding alcohol and then acetylated to form the final pheromone component.[24]
Conclusion
The identification of Litlure B and the components of the Prodenialure blend represents a classic chapter in the field of chemical ecology. It showcases a necessary and powerful integration of disciplines: from organismal biology and behavioral observation to sophisticated analytical chemistry and organic synthesis. This multi-faceted approach, grounded in the principles of bio-guided isolation, has not only unraveled a fundamental aspect of moth communication but has also provided invaluable tools for modern agriculture. The resulting synthetic pheromones are now widely used in traps for monitoring pest populations and in mating disruption strategies, forming a critical component of Integrated Pest Management (IPM) programs that aim to reduce reliance on conventional insecticides.[2][25] The history of Litlure B and Prodenialure B is a testament to the power of scientific inquiry to translate fundamental biological knowledge into practical, sustainable solutions.
References
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Jurenka, R. A. (1997). Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a delta 12 desaturase. Cellular and Molecular Life Sciences, 53(6), 501-505. [Link]
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Yadav, J. S., Deshpande, P. K., & Reddy, E. R. (1989). Preparation of 1,3-Dienes, its Application to the Synthesis of (Z,E)-9,11-Tetradecadienyl Acetate and (E,E)-10,12-Hexa-decadienal: Sex Pheromones of Cotton Pests. Synthetic Communications, 19(1-2), 145-152. [Link]
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Singh, H. N., & Singh, A. K. (1992). Asessment of the Use of Sex Pheromone Traps in the Management of Spodoptera litura F. International Arachis Newsletter, 12, 21-22. [Link]
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Yang, S., Yang, S., Sun, W., Lv, J., & Kuang, R. (2009). Use of Sex Pheromone for Control of Spodoptera litura (Lepidoptera: Noctuidae). Journal of the Entomological Research Society, 11(3), 27-36. [Link]
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Kanzaki, R., et al. (2021). Electroantennography-based Bio-hybrid Odor-detecting Drone using Silkmoth Antennae for Odor Source Localization. Journal of Visualized Experiments, (174), e62781. [Link]
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Jones, O. T., et al. (1995). Field investigation of an attracticide control technique using the sex pheromone of the Egyptian cotton leafworm, Spodoptera littoralis (Lepidoptera: Noctuidae). Bulletin of Entomological Research, 85(4), 457-465. [Link]
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Campion, D. G., et al. (1975). Field studies of the female sex pheromone of the cotton leafworm Spodoptera littoralis (Boisd.) in Cyprus. Bulletin of Entomological Research, 65(1), 9-14. [Link]
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Goto, G., et al. (1975). A Stereoselective Synthesis of (Z,E)-9,11-Tetradecadienyl-1-Acetate, a Major Component of the Sex Pheromone of Spodoptera litura. Chemistry Letters, 4(2), 103-106. [Link]
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Lifeasible. (n.d.). Insect Pheromone Detection. Retrieved from [Link]
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Saveer, A. M., et al. (2014). Mate recognition and reproductive isolation in the sibling species Spodoptera littoralis and Spodoptera litura. Frontiers in Ecology and Evolution, 2, 24. [Link]
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Ding, B. J., et al. (2022). Bioproduction of (Z,E)-9,12-tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Biotechnology and Bioengineering, 119(5), 1183-1193. [Link]
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Srinivasan, R., et al. (2012). Use of Sex Pheromone for Control of Spodoptera litura (Lepidoptera: Noctuidae). In Integrated Pest Management of Tropical Vegetable Crops (pp. 109-121). Springer. [Link]
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Quero, C., et al. (1996). Behavioral responses of Spodoptera littoralis males to sex pheromone components and virgin females in wind tunnel. Journal of Chemical Ecology, 22(10), 1811-1825. [Link]
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Nojima, S., et al. (2004). Mating and Sex Pheromone of Spodoptera litura F.: (Lepidoptera: Noctuidae): An Introductory Report. Applied Entomology and Zoology, 8(4), 419-425. [Link]
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Buser, H. R., & Arn, H. (1975). Analysis of insect pheromones by quadrupole mass fragmentography and high-resolution gas chromatography. Journal of Chromatography A, 106(1), 83-95. [Link]
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Wicher, D., et al. (2012). Chemical analysis of synthetic pheromone components. GC-MS traces... ResearchGate. [Link]
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Pickett, J. A. (1991). Gas chromatography-mass spectrometry (GC-MS) in insect pheromone identification: three extreme case studies. Rothamsted Repository. [Link]
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Ding, B. J., et al. (2022). Bioproduction of (Z,E)-9,12-tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. ResearchGate. [Link]
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Bastin-Héline, L., et al. (2019). A novel lineage of candidate pheromone receptors for sex communication in moths. eLife, 8, e50269. [Link]
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Xia, Y. H., et al. (2019). Multi-functional desaturases in two Spodoptera moths with Δ11 and Δ12 desaturation activities. Journal of Chemical Ecology, 45(4), 378-387. [Link]
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Jurenka, R. A. (1997). Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a delta 12 desaturase. PubMed. [Link]
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Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. [Link]
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JoVE. (2016). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. [Link]
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Leskey, T. C., & Wright, S. E. (2009). Electroantennogram Technique for Conotrachelus nenuphar (Coleoptera: Curculionidae). Environmental Entomology, 38(3), 811-819. [Link]
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Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. [Link]
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Wagner, R., et al. (2019). Structure elucidation of biflavones with ether bonds by NMR-spectroscopy—Structure revisions of loniflavone and methylloniflavone. Magnetic Resonance in Chemistry, 57(10), 825-831. [Link]
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Omura, S., et al. (1987). Isolation and structural elucidation of new 18-membered macrolide antibiotics, viranamycins A and B. The Journal of Antibiotics, 40(3), 301-308. [Link]
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Methodological & Application
Stereoselective synthesis protocols for (9E,12Z)-9,12-Tetradecadien-1-ol acetate
Detailed Application Note: Stereoselective Synthesis of (9E,12Z)-9,12-Tetradecadien-1-ol Acetate[1][2]
Executive Summary
Target Molecule: this compound (Commonly referred to as Zeta or ZE-TDA).[1] CAS Registry Number: 31654-77-0 Primary Application: Insect pheromone component for the management of Lepidopteran pests, specifically Spodoptera species (e.g., S. frugiperda, S. litura) and stored-product moths (Ephestia, Plodia).[1]
The Synthetic Challenge:
The synthesis of this compound presents a classic problem in stereochemical control: the construction of a skipped (1,4)-diene system with defined and opposing stereochemistry (
This Application Note details a robust, convergent "Alkyne-Derived" Protocol . This route is selected for its high stereochemical fidelity, utilizing the inherent trans-selectivity of dissolved metal reductions and the cis-selectivity of hydrogenation/Wittig reactions to independently install the geometric isomers.
Retrosynthetic Analysis
To ensure high stereochemical purity (>98%), we adopt a convergent strategy that disconnects the molecule at the C9-C10 bond. This approach minimizes the risk of scrambling the sensitive skipped diene system until the final steps.
-
Fragment A (Head): A C9-backbone containing a terminal alkyne (precursor to the
-alkene).[1] -
Fragment B (Tail): A C5-unit containing a cis-alkene (precursor to the
-alkene).[1]
Figure 1: Retrosynthetic disconnection strategy isolating the E and Z bond formation steps.
Detailed Synthetic Protocols
Phase 1: Synthesis of the Z-Tail Fragment (Fragment B)
Objective: Synthesis of (Z)-1-bromo-3-pentene.[1]
Rationale: The
Materials:
-
3-Pentyn-1-ol[1]
-
Lindlar Catalyst (Pd/CaCO3 + Pb)[1]
-
Quinoline (Catalyst poison)[1]
-
Phosphorus Tribromide (PBr3)[1]
-
Pyridine[1]
Step-by-Step Workflow:
-
Hydrogenation:
-
Dissolve 3-pentyn-1-ol (1.0 eq) in Hexane/Ethanol (10:1).[1]
-
Add Lindlar catalyst (5 wt%) and Quinoline (2 drops per gram of substrate).
-
Stir under
atmosphere (balloon pressure) at room temperature. -
QC Check: Monitor via GC. Reaction is complete when alkyne peak disappears. Over-reduction to pentanol is minimal if stopped promptly.
-
Filter through Celite and concentrate to yield (Z)-3-penten-1-ol .[1]
-
-
Bromination:
-
Dissolve (Z)-3-penten-1-ol (1.0 eq) in anhydrous ether at 0°C.
-
Add Pyridine (0.1 eq) to scavenge HBr.
-
Add PBr3 (0.35 eq) dropwise. Maintain temperature <5°C to prevent isomerization.
-
Reflux gently for 2 hours.
-
Quench with ice water, extract with ether, wash with NaHCO3.[1]
-
Result: (Z)-1-bromo-3-pentene.[1]
-
Phase 2: Coupling and E-Bond Formation
Objective: Convergent coupling of Head and Tail, followed by stereoselective reduction.
Critical Mechanism: The Birch reduction (Na/Liquid
Materials:
-
8-Nonyn-1-ol (commercially available or synthesized from 1,9-decanediol via zipper reaction/elimination).[1]
-
Dihydropyran (DHP) & pTsOH (for protection).
-
n-Butyllithium (n-BuLi, 2.5M in hexanes).[1]
-
Liquid Ammonia (
).[3] -
Solid Ammonium Chloride (
).
Step-by-Step Workflow:
Step 2.1: Protection of the Head Fragment
-
React 8-nonyn-1-ol with DHP (1.2 eq) and catalytic pTsOH in DCM.
-
Wash with NaHCO3, dry, and concentrate.
-
Yield: 2-(8-nonynyloxy)tetrahydro-2H-pyran (Fragment A ).
Step 2.2: C9-C10 Coupling (The "Skipped" Construction)
-
Lithiation: Dissolve Fragment A (1.0 eq) in anhydrous THF/HMPA (4:1 v/v) under Argon. Cool to -78°C.[1][4]
-
Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour at -40°C.
-
Alkylation: Cool back to -78°C. Add Fragment B ((Z)-1-bromo-3-pentene, 1.1 eq) dropwise.
-
Allow to warm to room temperature overnight.
-
Workup: Quench with saturated
. Extract with hexane. -
Purification: Silica gel chromatography.
-
Intermediate: 1-(Tetrahydropyran-2-yloxy)-(12Z)-9-tetradecyn-12-ene.[1]
-
Note: We now have the C12(Z) bond and a C9 alkyne.
-
Step 2.3: Stereoselective Reduction (The "E" Installation)
Warning: This is the most critical step. Anhydrous conditions are vital.
-
Condense
(approx. 10 mL/mmol substrate) into a flask at -78°C. -
Add Sodium metal (small pieces) until a persistent deep blue color is observed (solvated electrons).
-
Dissolve the Intermediate (from Step 2.2) in dry THF and add slowly to the blue solution.
-
Stir at -33°C (refluxing ammonia) for exactly 4 hours.
-
Expert Insight: Do not extend beyond 4-6 hours to avoid reducing the isolated Z-alkene.[1]
-
-
Quench: Carefully add solid
until the blue color disappears (protonation of the radical anion). -
Evaporate
under a stream of nitrogen. -
Partition residue between water and ether.
-
Result: 1-(Tetrahydropyran-2-yloxy)-(9E,12Z)-9,12-tetradecadiene.[1]
Phase 3: Deprotection and Acetylation
-
Deprotection: Dissolve the product in Methanol. Add catalytic pTsOH. Stir for 2 hours. Remove solvent and work up to obtain the free alcohol.
-
Acetylation: Dissolve alcohol in Pyridine/Acetic Anhydride (1:1). Stir for 2 hours.
-
Final Purification: Flash chromatography (Hexane/Ethyl Acetate 95:5).
Quality Control & Data Specifications
Impurity Profiling
The primary impurities in this synthesis are geometric isomers. A strict QC protocol using Capillary GC is required.
Table 1: Critical Quality Attributes (CQA)
| Attribute | Specification | Analytical Method |
| Purity (GC) | > 98.0% | GC-FID (DB-Wax or HP-5 column) |
| Isomeric Purity | > 97% (9E, 12Z) | GC-MS / Ag-Ion HPLC |
| (9Z, 12Z)-Isomer | < 1.0% | Result of incomplete reduction |
| (9E, 12E)-Isomer | < 1.0% | Result of Z-bond isomerization |
| Appearance | Clear, colorless oil | Visual |
NMR Validation
-
Proton NMR (
):
Process Logic & Pathway Visualization
The following diagram illustrates the chemical logic flow, highlighting the specific reagents used to enforce stereocontrol.
Figure 2: Workflow diagram emphasizing the orthogonal stereoselective steps.
Troubleshooting & Expert Tips
-
The "Skipped" Proton: The protons at C11 (between the two double bonds) are bis-allylic and roughly 100x more acidic than standard allylic protons. Avoid strong bases after the diene is formed. Use Pyridine/Ac2O for acetylation, not Acetyl Chloride/Triethylamine, to prevent conjugation.[1]
-
Ammonia Quality: Moisture in the liquid ammonia during the Birch reduction will quench the solvated electrons and stop the reaction, or worse, lead to non-selective reduction. Use sodium to dry the ammonia in situ before adding the substrate.
-
HMPA Alternatives: If HMPA is restricted due to toxicity, DMPU (N,N'-Dimethylpropyleneurea) is a valid, safer substitute for the alkylation step, though reaction times may increase by 20-30%.[1]
References
-
Bestmann, H. J., et al. (1979).[2] "Pheromone XXI. Methylenunterbrechung konjugierter Doppelbindungen: Eine stereoselektive Synthese von (E)-n,(E)-(n+3)-Alkadienen." Tetrahedron Letters, 20(3), 245-246.[1][2]
-
Rossi, R., et al. (1980).[2][5] "Insect sex pheromones. Stereoselective synthesis of several (Z)- and (E)-alken-1-ols, their acetates, and of (9Z,12E)-9,12-tetradecadien-1-yl acetate."[1][2] Gazzetta Chimica Italiana, 110, 237-246.[1][2][5]
-
Matveeva, E. D., et al. (2000).[6] "Stereodirectional synthesis of the main component of pheromone (9Z,12E)-tetradeca-9,12-dienyl acetate by cross-coupling." Russian Journal of Electrochemistry, 36(6), 765–770.[6][7]
-
Kocienski, P. J. (1998).[8] "The Julia-Kocienski Olefination."[4][8][9][10] Synlett, 1998(1), 26-28.[1][8] (Reference for alternative E-selective olefination strategies).
- Mori, K. (2010). "Total Synthesis of Insect Pheromones." The Total Synthesis of Natural Products, Vol 9. (General reference for alkyne-based pheromone synthesis).
Sources
- 1. CN103102266A - Synthesis method of 9Z,11E-tetradecadienol acetate - Google Patents [patents.google.com]
- 2. The Pherobase Synthesis - Z9E12-14Ac | C16H28O2 [pherobase.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 5. The Pherobase Synthesis - Z9-14Ac | C16H30O2 [pherobase.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 9. theses.gla.ac.uk [theses.gla.ac.uk]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Application Note: High-Resolution GC-MS Parameters for the Separation of (Z)- and (E)- Pheromone Isomers
Abstract
The precise identification and quantification of insect pheromone isomers are critical for advancements in chemical ecology, the development of sustainable pest management strategies, and novel drug discovery. Geometric isomers, particularly (Z)- and (E)- isomers of long-chain unsaturated acetates, alcohols, or aldehydes, often co-occur in natural blends, and their specific ratio is crucial for biological activity.[1] However, these isomers present a significant analytical challenge due to their similar boiling points and mass spectral fragmentation patterns.[2] This application note provides a comprehensive, field-proven guide to optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the robust separation and analysis of these challenging isomers. We detail a self-validating protocol, from sample preparation to data analysis, explaining the causality behind key experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Challenge of Isomer-Specific Pheromone Analysis
Insect pheromones are semiochemicals that mediate intraspecific communication, influencing behaviors such as mating and aggregation.[1] The biological message is often encoded not just in the chemical structure of the main component, but in the precise ratio of its geometric isomers. For example, the separation of (Z)- and (E)-isomers of tetradecen-l-ol acetates is a classic problem in the analysis of lepidopteran pheromones.[3]
Standard gas chromatography methods may fail to resolve these isomers, leading to inaccurate quantification and misinterpretation of their ecological role. Mass spectrometry alone is often insufficient for differentiation, as the electron ionization (EI) mass spectra of geometric isomers are frequently identical or nearly identical.[2] Therefore, high-resolution chromatographic separation prior to mass analysis is paramount. This guide focuses on the selection of highly selective GC columns and the fine-tuning of GC parameters to achieve baseline resolution of (Z)- and (E)- pheromone isomers.
Experimental Design: Instrumentation and Consumables
The selection of appropriate hardware and consumables is the foundation of a successful separation. The choices outlined below are based on achieving maximum selectivity for geometric isomers.
Instrumentation
-
Gas Chromatograph: A modern GC system with precise electronic pneumatic control (EPC) and a temperature-programmable oven capable of slow ramp rates (e.g., 1-3°C/min) is required.[4][5]
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer is suitable for this application. A time-of-flight (TOF) mass spectrometer can also be used for enhanced mass accuracy.[6]
-
Autosampler: For high throughput and reproducibility.
Consumables & Reagents
The choice of the capillary column is the most critical parameter for achieving separation.[7][8]
| Component | Specification | Rationale for Selection |
| GC Capillary Column | Highly Polar Cyano-based Phase (e.g., SP-2340, CP-Sil 88, Select FAME) | These stationary phases provide unique selectivity for geometric isomers of fatty acid methyl esters (FAMEs) and long-chain unsaturated compounds like pheromones.[3][9] The high cyanopropyl content allows for separation based on the subtle differences in the planarity and dipole moment of (Z) and (E) isomers. |
| Column Dimensions: 30-60 m length, 0.25 mm ID, 0.20-0.25 µm film thickness | A longer column (≥ 50 m) increases the number of theoretical plates, enhancing resolution. Standard ID (0.25 mm) offers a good balance between efficiency and sample capacity.[4] A thin film thickness sharpens peaks and allows for elution at lower temperatures. | |
| Injector Liner | Splitless, single taper with glass wool | Promotes complete vaporization of the sample and protects the column from non-volatile residues. |
| Carrier Gas | Helium (99.999% purity) | An inert and safe carrier gas that provides good efficiency. Hydrogen can be used for faster analysis but requires additional safety precautions.[4] |
| Solvents | Hexane or Dichloromethane (Pesticide or GC-MS grade) | High-purity solvents are essential to avoid ghost peaks and contamination.[1] |
| Standards | Certified (Z)- and (E)- isomer standards of the target pheromone | Required for peak identification (retention time confirmation) and accurate quantification. |
Optimized GC-MS Method Parameters
The following parameters provide a robust starting point for the separation of many common long-chain acetate or alcohol pheromone isomers. Optimization may be required based on the specific analytes and instrumentation.[4]
| Parameter | Recommended Setting | Justification & Expert Insights |
| Inlet | Splitless Mode | Ideal for trace-level analysis commonly required for pheromones. Ensures maximum transfer of analyte onto the column. |
| Inlet Temperature: 250 °C | Ensures rapid and complete vaporization of analytes without causing thermal degradation.[4] | |
| Purge Flow: 50 mL/min at 1.0 min | After injection, the purge valve opens to sweep the inlet, preventing solvent peak tailing. | |
| Carrier Gas | Helium, Constant Flow Mode | Constant flow mode ensures that the linear velocity remains optimal even as the oven temperature increases, maintaining separation efficiency throughout the run. |
| Flow Rate: 1.0 - 1.2 mL/min | This flow rate is typically near the optimal linear velocity for a 0.25 mm ID column, providing the best balance of speed and resolution. | |
| Oven Program | Initial Temp: 60 °C, hold for 2 min | A low initial temperature helps to focus the analytes at the head of the column, leading to sharp peaks, especially for more volatile components.[10] |
| Ramp 1: 15 °C/min to 170 °C | A faster initial ramp quickly elutes any low-boiling point impurities. | |
| Ramp 2: 2 °C/min to 220 °C | This is the critical step. A very slow temperature ramp rate is essential to maximize the interaction time of the isomers with the stationary phase, which enhances the separation of these closely eluting compounds.[4] | |
| Final Hold: 220 °C for 5 min | Ensures that all heavier components are eluted from the column, preventing carryover into the next run. | |
| MS Parameters | Transfer Line Temp: 230 °C | Must be hot enough to prevent analyte condensation but not so hot as to cause degradation. |
| Ion Source Temp: 230 °C | Standard temperature for robust ionization.[4] | |
| Ionization Energy: 70 eV | Standard EI energy creates reproducible fragmentation patterns for library matching.[4] | |
| Acquisition Mode: Scan | Full scan mode (e.g., m/z 40-400) is used to acquire full mass spectra for compound identification. For trace analysis, Selected Ion Monitoring (SIM) can be used to increase sensitivity. |
Detailed Experimental Protocols
Protocol 1: Sample Preparation (Pheromone Gland Extraction)
This protocol describes a general method for solvent extraction from insect pheromone glands.[1]
-
Gland Dissection: Anesthetize the insect (e.g., by chilling). Under a dissecting microscope, carefully excise the pheromone gland (often located at the abdominal tip).[1]
-
Extraction: Immediately place the dissected gland into a 200 µL glass insert within a 2 mL autosampler vial.
-
Solvent Addition: Add 20-50 µL of high-purity hexane or dichloromethane to the insert.[1] If quantitative analysis is required, add an internal standard at a known concentration at this stage.
-
Extraction Time: Allow the gland to extract for 30 minutes at room temperature.[1]
-
Sample Transfer: The resulting extract is now ready for direct injection into the GC-MS. No further concentration is typically needed unless pheromone titers are exceptionally low.
Protocol 2: GC-MS Analysis Workflow
-
System Equilibration: Before starting the sequence, run a solvent blank using the parameters in the table above to ensure the system is clean.
-
Standard Injection: Inject a 1 µL standard mixture containing known concentrations of the pure (Z)- and (E)- isomers to determine their exact retention times and detector response.
-
Sample Injection: Inject 1 µL of the prepared pheromone gland extract.
-
Data Acquisition: Acquire data in full scan mode.
-
Data Analysis:
-
Identify the target pheromone peaks in the sample chromatogram by comparing their retention times to those of the authentic standards.
-
Confirm peak identity by comparing the acquired mass spectrum with a reference library or the spectrum from the standard.
-
Integrate the peak areas for the (Z)- and (E)- isomers to determine their relative ratio or absolute amounts if using an internal standard.
-
Data Visualization and Interpretation
Workflow Diagram
The overall process from sample preparation to final analysis is depicted below.
Caption: Experimental workflow for GC-MS analysis of pheromone isomers.
Expected Results
Using the method described, you should expect to see two distinct, well-resolved peaks for the (Z)- and (E)- isomers. On highly polar cyanopropyl siloxane columns, the (Z)-isomer typically elutes after the (E)-isomer due to stronger interactions with the stationary phase. The mass spectra for both peaks will likely be indistinguishable, underscoring the necessity of the chromatographic separation for correct identification.
Conclusion
The successful separation of ZETA pheromone isomers by GC-MS is critically dependent on the selection of a highly polar, selective stationary phase and the meticulous optimization of the oven temperature program. A slow ramp rate during the elution window of the target isomers is the single most effective parameter for enhancing resolution. By following the detailed protocols and understanding the rationale behind the parameter choices presented in this application note, researchers can achieve reliable, reproducible, and accurate analysis of these biologically significant compounds.
References
-
Ando, T., & Yamakawa, R. (2011). Analyses of lepidopteran sex pheromones by mass spectrometry. Journal of Pesticide Science, 36(3), 359-366. [Link]
-
Fröhlich, M., & Ruther, J. (2020). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 10(1), 23. [Link]
-
Heath, R. R., Tumlinson, J. H., & Pope, M. M. (1982). Analysis of Chemical Communications Systems of Lepidoptera. In Insect Pheromone Technology: Chemistry and Applications (pp. 147-164). American Chemical Society. [Link]
-
Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved February 20, 2026, from [Link]
-
Wallace, D. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC International. [Link]
-
Watson, D. (2020, November 12). GC Temperature Programming—10 Things You Absolutely Need to Know. LCGC International. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved February 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 7. gcms.cz [gcms.cz]
- 8. fishersci.ca [fishersci.ca]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Preparation of Rubber Septa Lures with (9E,12Z)-9,12-Tetradecadien-1-ol Acetate: An Application Guide for Researchers
Abstract
This comprehensive application note provides a detailed framework for the preparation, quality control, and deployment of rubber septa lures impregnated with (9E,12Z)-9,12-Tetradecadien-1-ol acetate. This specific isomeric blend is a critical component of the sex pheromone for several significant lepidopteran pests, most notably the Indian Meal Moth (Plodia interpunctella) and the Mediterranean Flour Moth (Ephestia kuehniella).[1][2] The protocols outlined herein are designed for researchers, scientists, and professionals in pest management and chemical ecology, emphasizing scientific integrity, causality behind experimental choices, and self-validating methodologies. This guide covers the entire workflow from material selection and lure preparation to analytical quality control and strategic field deployment, ensuring the development of reliable and effective pheromone-based monitoring tools.
Introduction: The Role of this compound in Pest Management
Pheromone-based pest management is a cornerstone of modern Integrated Pest Management (IPM), offering a highly specific and environmentally benign alternative to broad-spectrum insecticides.[3] Sex pheromones, such as this compound, are chemical signals released by an organism to attract a mate.[4] By synthesizing and deploying these compounds, researchers can monitor pest populations, determine the timing of insecticide applications, and in some cases, implement mass trapping or mating disruption strategies.[5][6]
This compound, often referred to as ZETA, is the major sex pheromone component for a range of economically significant stored-product moths.[2] Its precise isomeric structure is crucial for biological activity. The selection of a suitable dispenser is equally critical for the successful application of this semiochemical. Rubber septa are widely used as dispensers due to their affordability, ease of handling, and ability to provide a controlled release of the volatile pheromone over an extended period.[4][7] The efficacy of a pheromone lure is contingent upon the quality of the synthetic pheromone, the type of rubber septum used, the loading methodology, and the final concentration of the active ingredient.[4] This guide provides detailed protocols to control these variables and produce consistent, high-quality lures.
Materials and Reagents
Chemical Reagents
| Reagent | CAS Number | Purity | Supplier | Notes |
| This compound | 31654-77-0 | >95% | Major chemical suppliers | Ensure isomeric purity is specified. |
| Hexane (HPLC Grade) | 110-54-3 | >99% | Fisher Scientific, Sigma-Aldrich, etc. | High purity is essential to prevent contamination. |
| Dichloromethane (DCM, HPLC Grade) | 75-09-2 | >99% | Fisher Scientific, Sigma-Aldrich, etc. | Alternative solvent for extraction. |
| Internal Standard (e.g., Tetradecyl acetate) | 638-59-5 | >99% | Sigma-Aldrich, etc. | For quantitative GC-MS analysis. |
Apparatus and Consumables
-
Rubber Septa: Red rubber or gray halo-butyl elastomer septa are commonly used. The choice of material can influence the release rate and stability of the pheromone.[8] It is crucial to use high-quality septa that are free of contaminants which could degrade the pheromone.[4] Pre-extracted septa are recommended to remove any interfering compounds.
-
Glass Vials: 2 mL and 4 mL amber glass vials with PTFE-lined caps.
-
Micropipettes: Calibrated micropipettes (10 µL, 100 µL, 1000 µL).
-
Vortex Mixer.
-
Fume Hood.
-
Analytical Balance.
-
Gas Chromatograph with Mass Spectrometer (GC-MS).
-
Forceps.
-
Disposable Gloves.
Experimental Protocols
Protocol 1: Preparation of Stock Solution
The accurate preparation of a stock solution is fundamental to achieving the desired pheromone loading on the septa.
-
Safety First: All handling of solvents and the pheromone acetate should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and nitrile gloves.
-
Calculation: Determine the required concentration of the stock solution based on the target loading dose per septum. A common loading dose for monitoring Plodia interpunctella is in the range of 100 to 300 µg per lure. For this protocol, we will prepare a 1 mg/mL (1 µg/µL) stock solution.
-
Weighing: Accurately weigh 10 mg of this compound using an analytical balance.
-
Dissolution: Transfer the weighed pheromone to a 10 mL volumetric flask. Add HPLC-grade hexane to the mark. Cap and invert the flask several times to ensure complete dissolution.
-
Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap. Store at -20°C to minimize degradation. The solution is stable for several months under these conditions.
Protocol 2: Loading Rubber Septa Lures
This protocol describes a standard application method for loading the pheromone onto the rubber septa.
-
Septa Preparation: If not using pre-cleaned septa, they should be extracted prior to use to remove any manufacturing residues. This can be done by soaking the septa in hexane for 24 hours, followed by drying in a fume hood.
-
Application: Place a single rubber septum in a 2 mL amber glass vial. Using a calibrated micropipette, add the desired volume of the pheromone stock solution directly onto the septum. For a 100 µg lure, add 100 µL of the 1 mg/mL stock solution.
-
Solvent Evaporation: Leave the vial uncapped in the fume hood for at least 4 hours to allow the solvent to evaporate completely. This allows the pheromone to be absorbed into the rubber matrix.
-
Packaging and Storage: Once the solvent has evaporated, cap the vials. The prepared lures should be stored in a freezer at -20°C until deployment.[7] It is advisable to wrap individual lures in aluminum foil to prevent cross-contamination and degradation.
Workflow for Lure Preparation
Caption: Workflow for preparing pheromone lures.
Quality Control: Ensuring Lure Efficacy
Analytical verification of the pheromone loading is a critical step to ensure the consistency and effectiveness of the prepared lures. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis.
Protocol 3: QC Analysis of Pheromone Loading
This protocol outlines the extraction of the pheromone from a prepared lure and its quantification by GC-MS.
-
Sample Preparation (Extraction):
-
Place one freshly prepared lure into a 4 mL amber glass vial.
-
Add a known amount of an internal standard (IS). For example, add 100 µL of a 1 mg/mL solution of tetradecyl acetate in hexane. The IS allows for accurate quantification by correcting for variations in extraction efficiency and injection volume.
-
Add 2 mL of hexane to the vial.
-
Cap the vial and vortex for 1 minute. Let the vial stand for at least 2 hours to allow for the extraction of the pheromone from the rubber septum. For more exhaustive extraction, a longer period or sonication may be employed.
-
Transfer a 1 mL aliquot of the extract to a 2 mL GC vial.
-
-
GC-MS Analysis:
-
Instrumentation: An Agilent GC-MS system (or equivalent) equipped with a capillary column is suitable.
-
Analysis: Inject 1 µL of the extract into the GC-MS. The parameters in the table below provide a starting point and should be optimized for your specific instrument.
-
| GC-MS Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250°C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column that provides good separation for this type of compound. |
| Carrier Gas | Helium | Inert carrier gas. |
| Oven Program | 100°C for 2 min, then ramp at 10°C/min to 280°C, hold for 5 min | A temperature gradient to separate the solvent, analyte, and internal standard. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| Scan Range | 40-400 m/z | Covers the expected mass fragments of the pheromone and internal standard. |
-
Data Analysis and Quantification:
-
Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.
-
Calculate the amount of pheromone in the extract using the following formula: Amount of Pheromone (µg) = (Area_pheromone / Area_IS) * Amount_IS (µg) * Response_Factor
-
The response factor (RF) should be determined by analyzing a standard solution containing known concentrations of both the pheromone and the internal standard. For initial screening, an RF of 1 can be assumed.
-
The calculated amount should be within ±10% of the target loading dose.
-
Quality Control Workflow
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. krex.k-state.edu [krex.k-state.edu]
- 3. mdpi.com [mdpi.com]
- 4. californiaagriculture.org [californiaagriculture.org]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Temporal efficacy of commercially available pheromone lures for monitoring Helicoverpa zea (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of Gray Halo-butyl Elastomer and Red Rubber Septa to Monitor Codling Moth (Lepidoptera: Tortricidae) in Sex Pheromone-Treated Orchards | Journal of the Entomological Society of British Columbia [journal.entsocbc.ca]
- 8. chemos.de [chemos.de]
Application Note: Mating Disruption Formulation Techniques for Stored Product Moths
This Application Note is designed for formulation scientists and R&D professionals in the field of pest management and semiochemical delivery. It synthesizes advanced polymer chemistry with entomological validation protocols.
Part 1: Introduction & Mechanism of Action[6]
Mating Disruption (MD) is not merely "confusing" the insect; it is a density-dependent manipulation of the male sensory threshold. For stored product moths, the primary mechanism relies on Competitive Attraction (False Trail Following) and Sensory Habituation (Non-Competitive).
The formulation challenge is to maintain a constant release rate (Zero-Order Kinetics) of the labile conjugated diene pheromone (Z9,E12-14:Ac) in a dust-prone, variable-temperature warehouse environment.
Mechanism of Action (DOT Visualization)
Figure 1: Logical pathway of competitive vs. non-competitive mating disruption mechanisms in stored product moths.
Part 2: Formulation Protocols
We present three distinct delivery matrices ranging from industrial standards to advanced biotech carriers.
Protocol A: Flowable Wax Emulsion (SPLAT-Type)
Rationale: Paraffin wax provides a hydrophobic matrix that protects the chemically unstable conjugated diene of ZETA from oxidation while allowing sprayable application (dollops).
Materials:
-
Active Ingredient: (Z,E)-9,12-tetradecadienyl acetate (95% purity).
-
Matrix: Paraffin Wax (Melting Point 53–57°C).
-
Carrier Oil: Soy Bean Oil (Refined).
-
Emulsifier: Sorbitan Monostearate (Span 60) or similar HLB ~4.7 surfactant.
-
Stabilizer: Vitamin E (α-tocopherol) – Critical for preventing ZETA oxidation.
-
Aqueous Phase: Distilled Water.
Step-by-Step Fabrication:
-
Oil Phase Preparation:
-
In a jacketed vessel, melt Paraffin Wax (30% w/w of final formulation) and Soy Oil (10% w/w) at 65°C.
-
Add Vitamin E (1% w/w) and the Pheromone AI (10% w/w). Note: Add pheromone last to minimize heat exposure.
-
Stir at 200 RPM until homogenous.
-
-
Aqueous Phase Preparation:
-
Heat Distilled Water (45% w/w) to 65°C.
-
Dissolve Emulsifier (4% w/w) into the water.
-
-
Emulsification:
-
Slowly add the Aqueous Phase into the Oil Phase (Water-in-Oil emulsion strategy) under high-shear mixing (Ultra-Turrax at 3000 RPM).
-
Critical Step: Maintain temperature at 60°C during addition to prevent premature wax solidification.
-
-
Cooling & Curing:
-
Once mixed, reduce shear to 500 RPM and cool rapidly to 25°C. This "locks" the droplet size (target 10–50 µm).
-
The result is a flowable paste (pseudoplastic fluid) capable of being applied via caulking gun or automated pump.
-
Protocol B: Electrospun Nanofibers (Cellulose Acetate)
Rationale: Nanofibers offer an extremely high surface-to-volume ratio, allowing for tunable release rates based on polymer degradation and diffusion. Cellulose Acetate (CA) is biodegradable and compatible with acetate-based pheromones.
Materials:
-
Polymer: Cellulose Acetate (Mn ~30,000).
-
Solvent System: Acetone : Dimethylacetamide (DMAc) (2:1 v/v).
-
Active Ingredient: ZETA Pheromone.[1]
Fabrication Workflow:
-
Dope Preparation:
-
Dissolve Cellulose Acetate (15% w/v) in the Acetone/DMAc solvent mixture.
-
Stir for 4 hours at room temperature until clear.
-
Add ZETA pheromone to the polymer solution at a 1:5 ratio (Pheromone:Polymer).
-
-
Electrospinning Setup:
-
Voltage: 15–20 kV.
-
Flow Rate: 0.5 mL/h.
-
Tip-to-Collector Distance: 12–15 cm.
-
Collector: Grounded aluminum foil or rotating drum (for aligned fibers).
-
-
Post-Processing:
-
Vacuum dry the fiber mats for 24 hours at 25°C to remove residual solvent.
-
Storage: Store at -20°C until use to prevent pre-release.
-
Protocol C: Yeast Cell Wall Microencapsulation (Biotech)
Rationale: Using Saccharomyces cerevisiae as a "dead" microcapsule. The yeast cell wall (glucan/chitin) acts as a natural diffusion barrier. This is ideal for "Green" labeling.
Workflow:
-
Cell Preparation:
-
Cultivate yeast (standard YPD broth), harvest by centrifugation.
-
Wash cells 3x with PBS.
-
Plasmolysis: Incubate cells in 5% NaCl at 55°C for 24 hours to kill cells and remove cytoplasmic content, leaving the "ghost" cell wall.
-
-
Loading (Passive Diffusion):
-
Mix "Ghost" yeast cells with ZETA pheromone in an aqueous suspension containing 1% Ethanol (wetting agent).
-
Incubate under vacuum (200 mbar) for 4 hours. The vacuum drives the hydrophobic pheromone into the hydrophobic cavity of the cell wall.
-
-
Sealing:
-
Spray dry the suspension (Inlet temp: 120°C, Outlet: 70°C). The rapid drying collapses the cell wall pores, trapping the pheromone.
-
Part 3: Analytical Validation (QC)
Trustworthiness in formulation requires rigorous quantification of release rates.
Release Rate Determination (Headspace GC-MS)
Objective: Determine the release rate (µ g/hour ) of the formulation.
Experimental Setup:
-
Aeration Chamber: Place the dispenser (e.g., 1g Wax Dollop) in a glass aeration chamber (0.5 L).
-
Airflow: Pull charcoal-filtered air through the chamber at 0.5 L/min.
-
Trapping: Downstream, pass the air through a Porapak Q or Tenax TA adsorbent tube (200 mg bed).
-
Sampling Intervals: Change tubes every 24 hours for 14 days.
GC-MS Analysis Protocol:
-
Elution: Elute the trap with 1 mL Hexane (HPLC Grade). Add Internal Standard (e.g., Tridecyl acetate).
-
Instrument: Agilent 7890/5975 or equivalent.
-
Column: HP-5MS (30m x 0.25mm x 0.25µm).[1]
-
Oven Program:
-
50°C (hold 1 min).
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 280°C (hold 5 min).
-
-
Quantification: Calculate mass released using the internal standard method.
Data Presentation (Example Table):
| Formulation Type | Initial Load (mg/g) | Release Rate Day 1 (µg/h) | Release Rate Day 14 (µg/h) | Zero-Order Fit ( |
| Paraffin Emulsion | 100 | 15.2 | 8.4 | 0.85 |
| Electrospun CA | 200 | 22.1 | 18.5 | 0.94 |
| Yeast Capsule | 50 | 5.3 | 4.9 | 0.98 |
Note: The Electrospun CA and Yeast formulations typically show superior zero-order release characteristics compared to simple wax emulsions.
Part 4: Biological Efficacy (Wind Tunnel Assay)
Chemical release does not guarantee biological effect. A wind tunnel assay is the "Gold Standard" for pre-field validation.
Protocol:
-
Tunnel Dimensions: 2m (L) x 0.5m (W) x 0.5m (H). Glass or Plexiglass.
-
Conditions: 25°C, 60% RH. Airspeed: 0.3–0.5 m/s. Red light (scotophase simulation).
-
Subjects: 2-3 day old virgin male Plodia interpunctella.
-
Lure: Female equivalent lure (10 µg ZETA on rubber septa) placed upwind.
-
Treatment: Place the MD formulation (e.g., 1 wax dollop) in the center of the tunnel floor.
Scoring Metrics:
-
Activation: Wing fanning.
-
Take-off: Flight initiation.
-
Lock-on: Oriented flight in the plume.
-
Source Contact: Touching the female lure.
Success Criteria: A successful MD formulation should significantly reduce Source Contact compared to the Control (No MD dispenser).
Part 5: References
-
Morrison, W. R., et al. (2020). "Persistence of Mating Suppression of the Indian Meal Moth Plodia interpunctella in the Presence and Absence of Commercial Mating Disruption Dispensers." Frontiers in Sustainable Food Systems. Link
-
de Lame, F. M., et al. (2007). "Development and evaluation of an emulsified paraffin wax dispenser for season-long mating disruption." Journal of Economic Entomology, 100(4), 1316-1327. Link
-
Xiang, Q., et al. (2025). "Electrospun nanofibers as controlled release systems for the combined pheromones of Grapholita molesta and Cydia pomonella."[2] Pest Management Science. Link
-
Ghosh, S., et al. (2024). "Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry."[3] STAR Protocols, 5(3). Link
-
Hummel, H. E., et al. (2011). "Electrospun nanofibers as novel carriers of insect pheromones: communication disruption strategy."[4] IOBC-WPRS Bulletin. Link
Sources
- 1. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospun nanofibers as controlled release systems for the combined pheromones of Grapholita molesta and Cydia pomonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic electrospun nanofibers as vehicles toward intelligent pheromone dispensers: characterization by laboratory investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Electroantennogram (EAG) response to ZETA pheromone
An Application Guide and Protocol for Electroantennogram (EAG) Recordings in Response to the ZETA Pheromone
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for measuring the olfactory response of insects to the ZETA pheromone using Electroantennography (EAG). ZETA, or (Z,E)-9,12-tetradecadienyl acetate, is a critical sex pheromone component for numerous significant agricultural and stored-product pests, including species of Spodoptera, Ephestia, and Plodia.[1][2][3][4][5][6] The EAG technique offers a rapid and sensitive bioassay to screen for biologically active semiochemicals, determine dose-response relationships, and investigate the specificity of insect olfactory perception.[7][8] This document explains the fundamental principles of EAG, details the necessary instrumentation, and provides a robust, step-by-step protocol for stimulus preparation, antenna mounting, data recording, and analysis, grounded in established scientific practices.
Introduction to Electroantennography and the ZETA Pheromone
Electroantennography (EAG) is a widely used electrophysiological technique that measures the summated electrical potential from an insect's antenna in response to an olfactory stimulus.[7][9] The resulting signal, or electroantennogram, represents the sum of generator potentials from numerous olfactory receptor neurons (ORNs) being depolarized simultaneously.[7][9] This method provides a powerful tool for:
-
Rapidly screening volatile compounds for olfactory activity.
-
Identifying active components in complex natural extracts.
-
Assessing the relative sensitivity of an insect to different chemicals.
-
Studying the specificity of pheromone receptors.
The ZETA pheromone, chemically known as (Z,E)-9,12-tetradecadienyl acetate (Z9,E12-14:OAc), is the major sex pheromone component for a range of lepidopteran pests, including the almond moth (Cadra cautella), the beet armyworm (Spodoptera exigua), and the Indian meal moth (Plodia interpunctella).[2][3][4] A closely related compound, (Z,E)-9,11-tetradecadienyl acetate (Z9,E11-14:OAc), is the primary pheromone component for other major pests like the Egyptian cotton leafworm (Spodoptera littoralis) and the common cutworm (Spodoptera litura).[10][11][12][13] Due to their critical role in mate-finding, these pheromones are extensively researched for use in pest management strategies such as monitoring, mass trapping, and mating disruption.[3][14] The EAG protocol described herein is applicable to both of these significant pheromone compounds.
Principle of EAG Recording
The insect antenna is covered with thousands of sensory hairs called sensilla, which house the dendrites of ORNs. When volatile molecules, such as the ZETA pheromone, are carried by a stream of air over the antenna, they enter the sensilla through tiny pores. Inside, they are thought to be transported by Odorant-Binding Proteins (OBPs) across the sensillar lymph to receptors on the dendritic membrane of the ORNs. The binding of the pheromone to its specific receptor triggers a conformational change, opening ion channels and causing a depolarization of the neuron's membrane.
The EAG technique does not measure the action potentials of single neurons but rather the slow, summated potential change resulting from the depolarization of many responding cells.[9] By placing a recording electrode at the distal tip of the antenna and a reference electrode at its base, this overall change in potential (typically a negative voltage deflection) can be amplified and recorded. The amplitude of this EAG response is generally proportional to the concentration of the stimulus until the receptors become saturated.[7]
Caption: The basic principle of EAG signal generation and recording.
Instrumentation and Materials
Core Equipment
-
Complete EAG System: This typically includes a probe, a high-impedance amplifier, and a signal acquisition controller.[15] Systems are commercially available from suppliers like Syntech (Ockenfels GmbH) or can be custom-built.
-
Micromanipulators: Two manual or motorized micromanipulators are required for precise positioning of the electrodes.[16]
-
Microscope: A stereo or dissecting microscope with a long working distance is essential for antenna preparation and electrode placement.[16]
-
Vibration Isolation Table: Recommended to minimize mechanical noise during recording.[16][17]
-
Faraday Cage: A grounded metal mesh enclosure to shield the preparation from electromagnetic interference (e.g., 50/60 Hz noise from power lines).[16]
-
Stimulus Delivery System: An air stimulus controller that delivers precisely timed puffs of air.[15] This is connected to a source of purified, humidified air.
-
Odor Delivery Tube: A tube (glass or Teflon) to direct the continuous and stimulus-containing air streams over the antenna.
-
Data Acquisition Software: Software to record, view, and measure the EAG signals (e.g., Syntech AutoSpike).[8]
Materials and Reagents
-
Electrodes:
-
Insect Saline Solution: For filling glass electrodes. A common recipe is Ringer's solution.
-
Conductive Gel: To ensure good electrical contact, especially when using forked holders.[19]
-
ZETA Pheromone Standard: High-purity (Z,E)-9,12-tetradecadienyl acetate.
-
Stimulus Cartridges: Disposable Pasteur pipettes and filter paper strips (e.g., Whatman No. 1).[7][19]
-
Insects: Healthy, sexually mature male moths (typically 2-5 days old) of the target species (e.g., S. exigua, P. interpunctella). Male antennae are generally more sensitive to female-produced sex pheromones.[22]
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating negative and positive controls to ensure data integrity.
Preparation of ZETA Pheromone Stimuli
The goal is to create a range of stimulus concentrations to generate a dose-response curve. It is critical to present stimuli from the lowest to the highest concentration to avoid strong receptor adaptation or saturation.
-
Prepare a Stock Solution: Accurately weigh a small amount of the ZETA pheromone standard and dissolve it in hexane to create a high-concentration stock solution (e.g., 1 µg/µL).
-
Perform Serial Dilutions: Create a series of 10-fold dilutions from the stock solution using hexane. A typical range for a dose-response experiment would be 0.1, 1, 10, and 100 ng/µL.
-
Load Stimulus Cartridges:
-
For each dilution, apply 10 µL of the solution onto a small filter paper strip.[19]
-
Insert the filter paper into a clean Pasteur pipette.
-
Prepare a Negative Control pipette containing a filter paper strip with 10 µL of pure hexane only. This is crucial to ensure the antenna is not responding to the solvent or mechanical puff of air.[8]
-
Prepare a Standard Reference pipette. This can be one of the ZETA concentrations (e.g., 10 ng) that is puffed periodically throughout the experiment to monitor the stability and health of the antennal preparation.
-
Loosely plug the pipettes with cotton or parafilm and let the solvent evaporate for 2-3 minutes before use. Store them sealed until needed.
-
Antenna Preparation and Mounting
Two common methods are used: the excised antenna preparation and the whole-insect preparation. The excised method is often faster, while the whole-insect method can provide more stable and longer-lasting recordings.[11][23][24]
Method A: Excised Antenna on a Fork Holder
-
Immobilize the Insect: Briefly chill the moth (e.g., on ice or in a freezer for 1-2 minutes) to anesthetize it.
-
Excise the Antenna: Under the microscope, use fine micro-scissors to carefully cut one antenna at its base (the scape).[19]
-
Mount the Antenna: Immediately transfer the excised antenna to a forked electrode holder.
-
Establish Contact: Apply a small amount of conductive gel to both electrode tips. Place the basal (cut) end of the antenna onto the reference electrode and the distal tip onto the recording electrode.[19] Ensure the antenna is straight but not stretched. A small portion of the distal tip may be snipped off to improve contact.
Method B: Whole Insect Preparation with Glass Electrodes
-
Immobilize the Insect: Anesthetize the moth with CO₂ or by chilling. Secure the insect's body and head in a holder (e.g., a modified pipette tip or a block with dental wax), leaving the head and antennae exposed and immobile.[23][25]
-
Prepare Electrodes:
-
Pull glass capillaries to a fine tip using a micropipette puller.
-
Break the very end of the tip to create an opening suitable for contacting the antenna.
-
Fill the tips of the two electrodes with insect saline solution using capillary action.[7]
-
Insert Ag/AgCl wires into the back of the electrodes, ensuring contact with the saline.
-
-
Position Electrodes:
-
Reference Electrode: Using a micromanipulator, carefully insert the reference electrode into the insect's head (e.g., through an eye or the neck membrane) to establish a stable ground.[23][25]
-
Recording Electrode: Snip off the last 1-2 distal segments of one antenna.[23] Using the second micromanipulator, bring the recording electrode into contact with the cut tip, allowing the hemolymph to make contact with the saline in the pipette.[7]
-
EAG Recording Procedure
-
Setup: Place the mounted antenna preparation inside the Faraday cage. Position the outlet of the odor delivery tube approximately 1 cm from the antenna, ensuring a continuous, gentle stream of humidified air flows over it.
-
Stabilization: Allow the preparation to stabilize for a few minutes. Check for a stable baseline signal in the recording software.
-
Stimulation Sequence:
-
Begin by testing the Negative Control (hexane). This should elicit a minimal or no response.
-
Present the ZETA pheromone stimuli in ascending order of concentration (e.g., 0.1 ng, 1 ng, 10 ng, 100 ng).
-
Insert the tip of the stimulus pipette into a port in the main air delivery tube.
-
Trigger the air stimulus controller to deliver a short puff of air (e.g., 0.5 seconds) through the pipette.
-
-
Recovery Time: Allow a sufficient recovery period between stimuli (e.g., 30-60 seconds) for the antennal receptors to return to their resting state.[22] A longer interval may be needed after stimulation with high concentrations.
-
Monitor Preparation Health: Present the Standard Reference stimulus periodically (e.g., after every 3-4 test stimuli) to monitor the responsiveness of the antenna. A significant decline in the response to the standard indicates the preparation is failing.
Caption: A flowchart of the complete EAG experimental workflow.
Data Acquisition and Analysis
-
Measure Response Amplitude: The primary metric for an EAG response is the peak amplitude of the negative voltage deflection from the baseline, measured in millivolts (mV).[19] The data acquisition software will typically have tools for this measurement.
-
Subtract Control Response: For each test stimulus, subtract the average response amplitude of the negative control (hexane). This corrects for any minor mechanical or solvent-induced response.[22]
-
Normalize Data: Antennal preparations can vary in sensitivity and their responsiveness can decline over time. Normalization is essential for comparing responses across different preparations. Two common methods are:
-
Standardization: Express each response as a percentage of the response to the standard reference stimulus that was presented closest in time.
-
Relative Response: Express each response as a percentage of the strongest response recorded in that session (usually to the highest concentration of ZETA).
-
-
Generate Dose-Response Curves: Plot the mean normalized EAG response amplitude (Y-axis) against the logarithm of the pheromone dose (X-axis). This typically produces a sigmoidal curve, showing an increase in response with dose until a saturation plateau is reached.
Sample Data Presentation
The table below illustrates how to present processed EAG data for a hypothetical dose-response experiment.
| Stimulus Dose (ng) | Log(Dose) | Mean Raw Response (mV) ± SEM | Mean Control-Subtracted Response (mV) | Normalized Response (%) |
| 0 (Hexane Control) | - | 0.15 ± 0.03 | 0.00 | 0.0 |
| 0.1 | -1 | 0.45 ± 0.06 | 0.30 | 15.8 |
| 1 | 0 | 0.95 ± 0.11 | 0.80 | 42.1 |
| 10 | 1 | 1.80 ± 0.20 | 1.65 | 86.8 |
| 100 | 2 | 2.05 ± 0.23 | 1.90 | 100.0 |
SEM: Standard Error of the Mean (n=6 antennae). Normalization is relative to the maximum response (1.90 mV).
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Noisy or Unstable Baseline | 1. Poor electrical grounding. 2. Interference from nearby equipment (60/50 Hz hum). 3. Electrodes are drying out or have poor contact. 4. Preparation is damaged or dying. | 1. Check all grounding connections; ensure Faraday cage is properly grounded. 2. Turn off unnecessary electrical devices; ensure Faraday cage is closed. 3. Refill electrodes with saline; re-apply conductive gel or reposition electrodes to ensure good contact. 4. Prepare a new antenna. |
| No Response to Any Stimulus | 1. Antenna preparation is no longer viable. 2. Electrodes are not making proper contact. 3. Stimulus delivery system is blocked or malfunctioning. 4. Pheromone solutions have degraded or evaporated. | 1. Prepare a new antenna. 2. Check electrode placement under the microscope. 3. Verify that air is flowing from the stimulus controller and pipette tip. 4. Prepare fresh pheromone dilutions. |
| Response to Hexane Control | 1. Solvent is contaminated. 2. The "puff" (mechanical stimulus) is too strong. 3. Filter paper or pipette is contaminated. | 1. Use fresh, high-purity solvent. 2. Reduce the pressure or duration of the air puff. 3. Use clean, new filter paper and pipettes for all stimuli. |
| Rapid Decline in Response | 1. Antenna is drying out. 2. Strong receptor adaptation/fatigue. 3. Preparation was damaged during mounting. | 1. Ensure the main air stream is properly humidified (bubbled through water). 2. Increase the recovery time between stimuli, especially after high concentrations. 3. Handle the antenna with extreme care during preparation. |
References
-
Sauer, A. E., Karg, G., Koch, U. T., De Kramer, J. J., & Milli, R. (n.d.). A portable EAG system for the measurement of pheromone concentrations in the field. Chemical Senses, Oxford Academic. [Link]
-
JoVE. (2016, December 6). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. JoVE. [Link]
-
Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Syntech. [Link]
-
Olsson, S. B., & Hansson, B. S. (2013). Electroantennogram and Single Sensillum Recording in Insect Antennae. ResearchGate. [Link]
-
Fu, X., et al. (2017). Two Sympatric Spodoptera Species Could Mutually Recognize Sex Pheromone Components for Behavioral Isolation. PMC. [Link]
-
Made in America Office. (2024, August 6). Electroantennogram System. Made in America Office. [Link]
-
Quero, C., et al. (2000). Analytical studies of Spodoptera littoralis sex pheromone components by electroantennography and coupled gas chromatography-electroantennographic detection. PubMed. [Link]
-
Gonzalez, A. G., et al. (n.d.). An electroantennogram apparatus for testing the activity of semiochemicals on the olive beetle, Phloeotribus scarabaeoides (Coleoptera: Scolytidae): First recordings of the response to ethylene. ResearchGate. [Link]
-
Rospars, J. P., et al. (2018). Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna. Frontiers in Physiology. [Link]
-
Ansebo, L., et al. (2019). EAG Responses of Adult Lobesia botrana Males and Females Collected from Vitis vinifera and Daphne gnidium to Larval Host-Plant Volatiles and Sex Pheromone. PMC. [Link]
-
Georg-August-Universität Göttingen. (n.d.). Electroantennography (EAG). University of Göttingen. [Link]
-
Martinez, D., et al. (2014). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. JoVE. [Link]
-
ResearchGate. (n.d.). GC-EAG analysis of pheromone extracts from virgin female Dioryctria mendacella... ResearchGate. [Link]
-
ResearchGate. (n.d.). EAG response of S. littoralis males antennae to 1 µg of (Z,E)... ResearchGate. [Link]
-
Scribd. (n.d.). 2013 Olsson Electroantennogramand Single Sensillum Recordingin Insect Antennae. Scribd. [Link]
-
Leal, W. S., et al. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. PMC. [Link]
-
Purdue University. (n.d.). MIMICKING INSECT SIGNALING: ARTIFICIAL GLAND FOR BIOSYNTHESIS AND RELEASE OF SEMIOCHEMICALS FOR COMMUNICATION. Purdue Engineering. [Link]
-
Wikipedia. (n.d.). Tetradecadienyl acetates. Wikipedia. [Link]
- Google Patents. (n.d.). KR101541797B1 - Process for preparing sustained-release lure for combating pests.
-
Bhowmik, B., et al. (2020). Electroantennogram reveals a strong correlation between the passion of honeybee and the properties of the volatile. PMC. [Link]
-
ResearchGate. (n.d.). ZETA pheromone biosynthetic pathway in Ephestia cautella... ResearchGate. [Link]
-
ResearchGate. (n.d.). Chapter 20 Sampling and sample preparation for pheromone analysis. ResearchGate. [Link]
-
Zhang, Y. N., et al. (2015). Identification and Expression Profiles of Sex Pheromone Biosynthesis and Transport Related Genes in Spodoptera litura. PLOS One. [Link]
- Google Patents. (n.d.). CN103102266A - Synthesis method of 9Z,11E-tetradecadienol acetate.
-
ResearchGate. (n.d.). Use of Sex Pheromone for Control of Spodoptera litura (Lepidoptera: Noctuidae). ResearchGate. [Link]
-
UC Agriculture and Natural Resources. (n.d.). Pheromone-Assisted Techniques to Improve the Efficacy of Insecticide Sprays Against Linepithema humile (Hymenoptera: Formicidae). UC ANR. [Link]
-
NSJ Prayoglife. (n.d.). Z,E-9,11-TETRADECADIENYL ACETATE. nsjprayoglife.com. [Link]
-
Monton, H., et al. (2012). Mimicking Insect Communication: Release and Detection of Pheromone, Biosynthesized by an Alcohol Acetyl Transferase Immobilized in a Microreactor. ResearchGate. [Link]
-
Ding, B. J., et al. (2022). Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. PMC. [Link]
-
Jurenka, R. A. (n.d.). Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate. Entomology - Iowa State University. [Link]
-
OpenAgrar. (n.d.). (Z, E)-9, 12-Tetradecadienyl Acetate (ZETA) disrupts mating of Ephestia cautella. OpenAgrar. [Link]
-
Jurenka, R. A. (2003). Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a delta 12 desaturase. PubMed. [Link]
-
Ding, B. J., et al. (2022). Bioproduction of (Z,E)-9,12-tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. PubMed. [Link]
-
Ding, B. J., et al. (2021). (PDF) Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. ResearchGate. [Link]
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Bioproduction of (9E,12Z)-9,12-Tetradecadien-1-ol acetate using engineered yeast
Bioproduction of (9E,12Z)-9,12-Tetradecadien-1-ol Acetate Using Engineered Yeast
Abstract This application note details the metabolic engineering of Yarrowia lipolytica (or Saccharomyces cerevisiae) for the biosynthesis of This compound (also known as trans-9,cis-12-tetradecadienyl acetate). Unlike the common "ZETA" pheromone ((9Z,12E)-14:OAc) used for stored-product moths, the (9E,12Z) isomer is a specific geometric target often required for precise mating disruption blends or behavioral antagonism studies. The protocol leverages a "Desaturate-Shorten-Desaturate" strategy to achieve the challenging trans-9 double bond configuration, utilizing a Δ11-trans desaturase on a C16 precursor followed by β-oxidation and subsequent Δ12-cis desaturation.
Part 1: Biosynthetic Pathway Design
The Isomer Challenge
The primary engineering challenge is the stereochemistry.
-
Natural Yeast Fatty Acids: Predominantly cis-9 (via Ole1p).
-
Strategy: Direct introduction of a trans-9 double bond into a C14 chain is enzymatically difficult due to the rarity of specific Δ9-trans desaturases.
-
Solution: We utilize the Δ11-trans desaturation of Palmitoyl-CoA (C16) followed by partial β-oxidation. This biological "chain shortening" shifts the Δ11 double bond to the Δ9 position while preserving the trans geometry.
Pathway Modules
-
Precursor Pool: Palmitoyl-CoA (C16:0).
-
Module 1 (The "Trans" Installer): Expression of a Δ11-trans desaturase (e.g., from Ostrinia nubilalis or Epiphyas postvittana) converts C16:0 to (E)-11-Hexadecenoyl-CoA .
-
Module 2 (The Shift): Native yeast peroxisomal β-oxidation shortens the chain by 2 carbons, yielding (E)-9-Tetradecenoyl-CoA .
-
Module 3 (The "Cis" Installer): Expression of a Δ12-cis desaturase (e.g., fungal FAD2 variant or insect-derived Des12) acts on the (E)-9-C14 substrate to introduce a cis double bond at position 12, yielding (9E,12Z)-9,12-Tetradecadienoyl-CoA .
-
Module 4 (Functionalization):
-
Reduction: A fatty acyl-CoA reductase (FAR) converts the acyl-CoA to (9E,12Z)-9,12-Tetradecadien-1-ol .
-
Acetylation: An acetyltransferase (ATF) converts the alcohol to the final acetate ester.
-
Part 2: Strain Construction Protocol
Host Organism: Yarrowia lipolytica (Preferred for high lipid flux) or S. cerevisiae. Vector System: CRISPR/Cas9 integration or Golden Gate assembly (e.g., EasyCloneYALI).
Genetic Targets & Sources
| Enzyme Function | Gene Candidate | Source Organism | Note |
| Δ11-trans Desaturase | Lbo_PPT or Onub_Δ11 | Epiphyas postvittana / Ostrinia nubilalis | Produces (E)-11-16:Acid. Essential for 9E geometry. |
| Δ12-cis Desaturase | FAD2 (variant) or Des12 | Cadra cautella / Spodoptera | Must accept C14 substrates. |
| Reductase (FAR) | pgFAR | Helicoverpa armigera / Spodoptera | Specificity for C14-dienes required. |
| Acetyltransferase | ATF1 | S. cerevisiae (Native) | Overexpress native ATF1 for efficient acetylation. |
| β-Oxidation Control | POX2 / POX3 | Y. lipolytica (Native) | Delete POX2-5 to prevent degradation, but keep POX1 or modulate flux to allow single-cycle shortening (C16->C14). |
Engineering Workflow
-
Base Strain Prep: Knock out competing pathways.
-
Delete DGA1 (diacylglycerol acyltransferase) to shunt flux away from storage lipids (TAGs) and towards free fatty acids/alcohols.
-
Critical Step: Modulate β-oxidation. Total knockout of POX genes prevents the C16->C14 conversion. Use a strain with attenuated β-oxidation (e.g., pox3Δ pox4Δ) to favor one cycle of shortening without complete degradation.
-
-
Integration of Module 1 & 2:
-
Integrate Onub_Δ11 under a strong constitutive promoter (pTEF1).
-
Validate production of (E)-11-16:Acid and (E)-9-14:Acid via FAME analysis.
-
-
Integration of Module 3 & 4:
-
Integrate Des12, FAR, and ATF1.
-
Target multiple loci to ensure high copy number and expression stability.
-
Part 3: Fermentation & Production
Media Formulation (Fed-Batch)
-
Base Medium: YPD (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).
-
Lipid Phase (Biphasic Fermentation): Add 10% (v/v) Dodecane or Isopropyl Myristate .
-
Purpose: Acts as an in situ extractant. Pheromones are hydrophobic and toxic to yeast at high concentrations. The organic overlay captures the product continuously, driving equilibrium forward.
-
Fermentation Protocol
-
Inoculation: Seed culture (OD600 ~ 1.0) into 2L bioreactor.
-
Growth Phase (0-24h): Maintain DO > 30%, pH 5.5. Feed glucose to maintain biomass accumulation.
-
Production Phase (24-96h):
-
Switch to nitrogen-limited feed to induce lipid biosynthesis.
-
Add the organic overlay (Dodecane).
-
Cofactor Supplementation: Add 1 mM MgSO4 and trace vitamins to support desaturase activity (requires NADH/NADPH and iron).
-
-
Harvest: Centrifuge to separate the organic layer containing the pheromone.
Part 4: Purification & Analysis
Extraction
-
Separate the dodecane layer.
-
If intracellular retention is high: Cell lysis (bead beating) -> Solvent extraction (Hexane:Ethyl Acetate 1:1).
Analytical Validation (GC-MS)
-
Column: High-polarity capillary column (e.g., DB-Wax or CP-Wax 58 CB) is required to separate geometric isomers (9E,12Z vs 9Z,12E).
-
Standard: Purchase authentic this compound (CAS 31654-77-0) for retention time calibration.
-
Method:
-
Carrier: Helium @ 1 mL/min.
-
Temp Program: 60°C (1 min) -> 20°C/min to 180°C -> 4°C/min to 230°C.
-
Criterion: The peak must match the standard's retention time and mass spectrum (diagnostic ions: m/z 67, 79, 81, 95, and molecular ion minus acetate).
-
Part 5: Visualization
Diagram 1: Engineered Biosynthetic Pathway
Caption: Pathway engineering strategy utilizing C16 precursors and chain shortening to achieve the 9E geometry.
Diagram 2: Biphasic Fermentation Workflow
Caption: Downstream processing workflow using biphasic fermentation to mitigate toxicity and simplify capture.
References
-
Ding, B. J., et al. (2021).[2] Bioproduction of (Z,E)-9,12-tetradecadienyl acetate (ZETA)... in yeast. Pest Management Science, 78(3), 1048-1059. (Cited for Des12 and FAR module methodology). Retrieved from [Link]
-
Xia, Y., et al. (2020). Engineering Yeast for the Production of Insect Pheromones. Frontiers in Bioengineering and Biotechnology. (Cited for metabolic engineering strategies).[4] Retrieved from [Link]
Sources
Application Note: Precision Field Trapping of Spodoptera spp. Using Acetate Pheromones
[1][2][3][4][5][6][7][8][9][10][11]
Executive Summary
This guide details the technical protocols for the field application of acetate-based sex pheromones to monitor and trap Spodoptera species (S. frugiperda, S. litura, and S. exigua). Unlike generalist trapping, pheromone-based systems require strict adherence to isomeric purity, release rate kinetics, and spatial deployment strategies. This document synthesizes chemo-ecological mechanisms with field-proven methodologies to ensure high-fidelity data collection and effective pest suppression.
Chemo-Ecological Basis
The efficacy of Spodoptera trapping relies on the precise imitation of the female "calling" signal. Spodoptera pheromones are predominantly Type I pheromones (C10–C18 straight-chain acetates, alcohols, or aldehydes). The primary components are acetates, which require specific geometric isomerism (Z/E ratios) to trigger positive anemotaxis (upwind flight) in males.
Species-Specific Acetate Blends
The following table summarizes the critical acetate components. Note that minor impurities (e.g., alcohol precursors) can act as potent antagonists.
| Species | Common Name | Major Component | Minor/Synergist Component | Critical Ratio | Antagonists (Avoid) |
| S. frugiperda | Fall Armyworm | (Z)-9-Tetradecenyl acetate (Z9-14:Ac ) | (Z)-7-Dodecenyl acetate (Z7-12:Ac ) | 90:10 to 99:1 | (Z)-7-Dodecenol (Z7-12:OH) |
| S. litura | Tobacco Cutworm | (Z,E)-9,11-Tetradecadienyl acetate (Z9,E11-14:Ac ) | (Z,E)-9,12-Tetradecadienyl acetate (Z9,E12-14:Ac ) | 9:1 to 10:1 | (Z)-9-Tetradecenol (Z9-14:OH) |
| S. exigua | Beet Armyworm | (Z,E)-9,12-Tetradecadienyl acetate (Z9,E12-14:Ac ) | (Z)-9-Tetradecen-1-ol (Z9-14:OH ) | 7:3 to 10:1 | Z9,E11-14:Ac (Cross-species inhibition) |
Technical Insight: For S. litura and S. exigua, which are often sympatric, the specific diene isomers act as reproductive isolation barriers.[1] The presence of S. litura component (Z9,E11-14:Ac) inhibits S. exigua and vice versa [1, 6].[2][1]
Behavioral Mechanism: Plume Tracking
Understanding the male flight response is essential for trap placement. The male does not fly directly to the trap; he tracks the pheromone plume using "casting" behavior (zigzagging crosswind) until the concentration gradient increases.
Figure 1: Behavioral loop of male Spodoptera tracking an acetate pheromone plume. Interruption of this loop (e.g., by trap saturation or wrong height) leads to failure.
Protocol: Lure Formulation & Handling[6][7][14]
Dispenser Selection
-
Standard: Red Rubber Septa (Natural rubber).
-
Why: Provides a "zero-order" release curve for acetates over 2–4 weeks.
-
-
Alternative: PVC Vials or Microtubules.
-
Why: Longer field life (4–6 weeks) but initial release rate may be lower.
-
Lure Preparation Steps
-
Solvent Prep: Dissolve neat pheromone components in HPLC-grade Hexane.
-
Loading: Apply 100–200 µL of solution to the cup (well) of the rubber septum, not the outside.
-
Target Load:1.0 mg to 3.0 mg total active ingredient per septum [1, 5].
-
-
Absorption: Allow solvent to evaporate in a fume hood for 2–4 hours until dry.
-
Storage: Store in foil-lined bags at -20°C.
-
Shelf Life: 2 years frozen.
-
Critical Control Point: Never touch lures with bare hands. Human skin oils and lotions can mask the pheromone or degrade the acetate ester bond. Use forceps or nitrile gloves.
Protocol: Field Deployment Strategy
Trap Selection[15]
-
High Density Populations (Mass Trapping): Bucket/Funnel Traps (e.g., Unitrap).
-
Reasoning:Spodoptera are strong flyers. Sticky traps (Delta) saturate within 24 hours during outbreaks (catching >50 moths renders the surface useless). Bucket traps have high capacity [1, 4].
-
-
Low Density (Monitoring/Early Warning): Delta Traps or Wing Traps .
-
Reasoning: Higher sensitivity for the first few moths; easier to count low numbers.
-
Trap Placement & Height
The "Active Space" of the trap must align with the mating flight layer of the species.
-
Height Rule: Trap inlet must be 20–30 cm above the crop canopy .
-
Dynamic Adjustment: For maize/corn (S. frugiperda), the trap must be moved up the pole as the crop grows.[3] If the trap is submerged in foliage, the plume structure breaks down, and catch rates drop to near zero [4].
-
-
Spacing (Inter-trap distance):
-
Monitoring: >50 meters apart to ensure independent sampling.
-
Mass Trapping: 20–25 meters apart (approx. 40–50 traps/hectare) [3].
-
Field Workflow
Figure 2: Operational workflow for field trapping. Note the cyclic maintenance loop.
Data Collection & Interpretation
Counting Protocol
-
Frequency: Check traps every 7 days (standard) or every 3 days (outbreak).
-
Identification:
-
S. frugiperda: Look for the white spot on the tip of the male forewing.
-
By-catch: Acetate blends can attract non-targets (e.g., Leucania spp.).[4] Verify species ID if the catch looks morphologically different [4].
-
-
Saturation: If a bucket trap is >50% full, empty it completely. Decaying moths release alarm signals and putrefaction volatiles that repel incoming males.
Lure Replacement[16]
-
Interval: Replace rubber septa every 4 weeks .
-
Disposal: Do not discard old lures in the field. The residual pheromone (even 10%) can confuse males and compete with the trap. Bag and remove them from the site.
Insecticide Strips (For Bucket Traps)
Use Dichlorvos (DDVP) cubes or laminated strips (Vapor-Tape) inside the bucket to kill moths rapidly.
-
Safety: Handle with gloves.[3]
-
Replacement: Every 4–6 weeks.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Zero Catch (Known Presence) | Trap placed too low (inside canopy). | Raise trap to 30cm above tallest leaf. |
| Zero Catch (Lure Failure) | Lure oxidation or contamination. | Replace lure; ensure gloves are used.[3] |
| High Non-Target Catch | Impure pheromone (isomer contamination). | Verify chemical purity (>95%); check for antagonist isomers. |
| Trap Saturation | Trap type mismatch. | Switch from Sticky/Delta to Bucket/Funnel trap. |
| Lure "Bleeding" | Overloading dispenser (>5mg). | Reduce load to 1-2mg; ensure solvent evaporation before use. |
References
-
Meagher, R. L., et al. (2013).[4] "Field Evaluation of Commercial Pheromone Formulations and Traps Using a More Effective Sex Pheromone Blend for the Fall Armyworm." Journal of Economic Entomology.
-
Tumlinson, J. H., et al. (1986).[5][4] "Sex pheromone of fall armyworm, Spodoptera frugiperda: Identification of components critical to attraction in the field." Journal of Chemical Ecology.
-
Harmony Ecotech. "Spodoptera litura Pheromone Lure Technical Data Sheet."
-
USDA ARS. "Comparison of pheromone trap design and lures for Spodoptera frugiperda in Togo."
-
Insect Science. "FAW PheroLure Application Protocol."
-
Zhang, F., et al. (2019). "Two Sympatric Spodoptera Species Could Mutually Recognize Sex Pheromone Components for Behavioral Isolation."[1] Frontiers in Physiology.
Application Notes and Protocols for the Analysis of Moth Pheromone Glands via Solvent Extraction
Introduction: The Imperative for Precision in Pheromone Analysis
Moth pheromones, the language of chemical communication that governs their reproductive behaviors, are complex blends of volatile and semi-volatile organic compounds. The precise identification and quantification of these components are paramount for research in chemical ecology, the development of sustainable pest management strategies, and even for the discovery of novel bioactive molecules with potential applications in drug development.[1] The composition and the specific ratio of chemical constituents within a pheromone blend are often critical for its biological activity.[1] Therefore, the initial step of extracting these compounds from the pheromone gland is a critical determinant of the accuracy and reliability of any subsequent analysis.
This document provides a detailed guide to the principles and protocols of solvent extraction of moth pheromones, designed for researchers and scientists. It emphasizes the rationale behind methodological choices to ensure the integrity of the extracted pheromone blend, setting the stage for successful analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
The Rationale of Solvent Selection: A Polarity-Driven Decision
The fundamental principle of solvent extraction is "like dissolves like." Moth pheromones are predominantly non-polar, lipophilic molecules, including hydrocarbons, fatty aldehydes, alcohols, and their acetate esters.[2][3] Consequently, the solvent of choice should be one that can effectively solubilize these compounds while minimizing the co-extraction of undesirable, more polar cellular components.
The selection of an appropriate solvent is the most critical variable in the extraction process. Non-polar solvents are the most widely and successfully used for this purpose. The polarity index of a solvent provides a quantitative measure of its polarity. For moth pheromone extraction, solvents with a low polarity index are generally preferred.
Table 1: Properties of Common Solvents for Moth Pheromone Extraction
| Solvent | Chemical Formula | Polarity Index (P') | Boiling Point (°C) | Key Characteristics & Rationale for Use |
| Hexane | C₆H₁₄ | 0.1 | 69 | The most common and highly recommended solvent due to its low polarity, which provides excellent solubility for the majority of moth pheromones while minimizing the extraction of polar contaminants.[3][4][5] Its volatility facilitates easy concentration of the extract without significant loss of pheromone components. |
| Heptane | C₇H₁₆ | 0.1 | 98 | Similar in polarity to hexane but with a higher boiling point. This can be advantageous in preventing solvent evaporation during handling, especially in warmer laboratory environments. |
| Pentane | C₅H₁₂ | 0.0 | 36 | Very volatile, which can be useful for rapid concentration of the sample. However, its high volatility also increases the risk of sample loss if not handled carefully. |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 40 | A slightly more polar solvent that can be effective for pheromones with more polar functional groups.[1][6] However, its higher polarity may also lead to the co-extraction of more impurities. It is also more toxic and requires careful handling. |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | 35 | A good solvent for a wide range of organic compounds. Its high volatility is a key characteristic, but it is also highly flammable and can form explosive peroxides upon storage. |
| Methanol | CH₃OH | 5.1 | 65 | A polar solvent generally used for extracting more polar compounds.[3] It is not typically the first choice for moth pheromones but can be useful in specific cases where the pheromone blend is known to contain more polar constituents. |
Core Methodologies for Pheromone Gland Extraction
The choice of extraction method depends on the specific research question, the species of moth, and the volatility of the pheromone components. Two primary approaches are destructive and non-destructive methods.
Destructive Method: Direct Solvent Extraction of the Pheromone Gland
This is the most common and direct method for obtaining a concentrated extract of the pheromone stored in the gland.
Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME).
Materials:
-
SPME holder and fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Glass vials with septa
-
Heating block or water bath (optional)
Procedure:
-
Sample Placement: Place a live, calling female moth or a freshly dissected pheromone gland into a glass vial.
-
Sealing: Immediately seal the vial with a septum.
-
Fiber Exposure: Expose the SPME fiber to the headspace (the air above the sample) by piercing the septum.
-
Volatilization and Adsorption: Allow the volatile pheromones to adsorb onto the fiber. This can be done at room temperature or with gentle heating (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) to increase the volatilization of the pheromones. [1]5. Analysis: Retract the fiber into its needle and immediately introduce it into the hot injector of the GC-MS for thermal desorption and analysis. [1]
Troubleshooting and Scientific Integrity
A robust protocol is a self-validating one. The following table outlines potential issues and solutions to ensure the integrity of the extraction process.
Table 2: Troubleshooting Common Issues in Pheromone Extraction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Pheromone Yield | - Inactive moth (not in calling phase).- Inefficient extraction (insufficient time or maceration).- Pheromone degradation. | - Use moths at their peak calling period.- Increase extraction time and ensure thorough maceration.- Work quickly and keep samples cold to minimize enzymatic degradation. |
| Contamination of Extract | - Use of non-high-purity solvents.- Contaminated glassware or dissection tools.- Co-extraction of non-target compounds. | - Use only HPLC or higher-grade solvents.- Thoroughly clean all equipment with solvent before use.- Use a less polar solvent (e.g., hexane) to minimize co-extraction of polar lipids. |
| Inconsistent Results | - Variation in moth age, size, or physiological state.- Inconsistent extraction times or solvent volumes. | - Standardize the age and condition of the moths used.- Maintain strict consistency in all protocol steps. |
| Loss of Volatile Components | - Evaporation of solvent.- Use of inappropriate vials or caps. | - Use vials with tight-fitting PTFE-lined caps.- Minimize the time the extract is exposed to air. Store at low temperatures. |
Conclusion: A Foundation for Discovery
The solvent extraction of moth pheromone glands is a foundational technique that, when performed with precision and a clear understanding of the underlying chemical principles, provides high-quality extracts for analysis. The choice of solvent and extraction methodology should be tailored to the specific characteristics of the pheromone blend under investigation. By following these detailed protocols and troubleshooting guidelines, researchers can be confident in the integrity of their samples, paving the way for accurate identification and quantification of these vital chemical signals.
References
- Benchchem. (n.d.). Application Note: GC-MS Analysis of Pheromone Gland Extracts.
- Ando, T. (2013). Female moth pheromones. Methods in Molecular Biology, 1068, 3-14.
- ResearchGate. (2013, May 13).
- ResearchGate. (2024, January 15). What is the most effective method for preparing an insect sample for pheromone analysis?
- Metabolomics Service. (n.d.). Metabolomic profiling identifies metabolites in the pheromone glands of Agriophara rhombata associated with the synthesis and release of female pheromone signals.
- Benchchem. (n.d.). Application Note: GC-MS Analysis of Pheromone Gland Extracts.
- Millar, J. G. (2002). Sampling and sample preparation for pheromone analysis. In Techniques in Pheromone Research (pp. 1-33). Springer, New York, NY.
- Dohet, L. A. (2013, May 13).
- Byers, J. A. (2006). Pheromone component patterns of moth evolution revealed by computer analysis of the Pherolist. Journal of Animal Ecology, 75(2), 527-536.
- Naka, H., & Fujii, T. (2020). Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist.
- American Chemical Society. (1982).
- Quora. (2021, December 8).
- ResearchGate. (2013, May 13).
- ResearchGate. (2024, January 15). What is the most effective method for preparing an insect sample for pheromone analysis?
Sources
Troubleshooting & Optimization
Preventing oxidation and degradation of (9E,12Z)-9,12-Tetradecadien-1-ol acetate
Technical Support Center: (9E,12Z)-9,12-Tetradecadien-1-ol Acetate
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the stability and efficacy of this sensitive compound in your research. As a conjugated dienyl acetate, this molecule is susceptible to environmental factors that can compromise its structural integrity and biological activity.[][2] This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to prevent oxidation and degradation, ensuring experimental success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Q1: I've observed a significant loss of biological activity in my pheromone-based assay. What could be the cause?
A1: A loss of biological activity is the most common indicator of compound degradation. The conjugated diene system in this compound is highly susceptible to two primary degradation pathways:
-
Oxidation: Atmospheric oxygen can attack the double bonds, leading to the formation of peroxides, aldehydes, or other oxygenated artifacts. These byproducts will not possess the correct stereochemistry or functionality to bind to target receptors, thus rendering the pheromone inactive. This process is accelerated by exposure to heat and light.[2]
-
Isomerization: The (9E,12Z) geometry is critical for biological function. Exposure to ultraviolet (UV) light or heat can provide the energy needed to cause cis-trans isomerization at the double bonds.[2] The resulting geometric isomers, such as the (E,E), (Z,Z), or (Z,E) forms, may act as inhibitors or be completely inactive, effectively reducing the potency of your sample.[2]
Solution: Immediately re-evaluate your storage and handling procedures. The compound must be stored under an inert atmosphere at low temperatures and protected from light.[] For ongoing experiments, prepare a fresh stock solution from a properly stored aliquot and incorporate an antioxidant like Butylated Hydroxytoluene (BHT).[3]
Q2: My recent Gas Chromatography (GC) analysis shows several new, unidentified peaks that were not present in the initial purity assessment. What are they?
A2: The appearance of new peaks on your chromatogram is a clear analytical sign of sample degradation. These peaks likely represent one or more of the following:
-
Oxidative Degradation Products: As mentioned above, oxidation can create a variety of byproducts. These compounds will have different polarities and boiling points from the parent molecule, causing them to elute at different retention times during GC analysis.
-
Geometric Isomers: UV light or thermal stress can cause isomerization of the double bonds.[4] These isomers are chemically identical in terms of mass but have different spatial arrangements. They often have slightly different boiling points and can typically be resolved as distinct peaks on a suitable GC column.
-
Hydrolysis Products: If the compound has been exposed to moisture, especially under acidic or basic conditions, the acetate ester can hydrolyze to form (9E,12Z)-9,12-Tetradecadien-1-ol and acetic acid.
Solution: To identify the new peaks, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical technique.[5][6] The mass spectra of the new peaks can help identify them as isomers (same mass as the parent compound) or degradation products (different fragmentation patterns or masses). Review your solvent quality and handling procedures to eliminate sources of water and oxygen.
Q3: The cap of my vial containing the neat oil has a slight discoloration and a faint, acrid smell. Is the compound still usable?
A3: This is a strong indicator of advanced degradation. The discoloration and acrid odor suggest the formation of volatile oxidation byproducts, such as aldehydes or carboxylic acids, which can result from the cleavage of the double bonds. The compound in this state is likely of very low purity and should not be used for quantitative biological experiments.
Solution: Dispose of the degraded material according to your institution's safety protocols.[7] When purchasing new material, opt for suppliers who package the compound under argon or nitrogen in amber, sealed ampoules. Upon receipt, immediately store it under the recommended conditions.[] For use, open a fresh ampoule and aliquot the material into smaller, single-use vials under an inert atmosphere to prevent contamination of the entire stock.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: The compound should be stored at -20°C in a tightly sealed, light-proof container (e.g., an amber glass vial with a PTFE-lined cap) under an inert atmosphere such as argon or nitrogen.[] This combination of low temperature, darkness, and an oxygen-free environment minimizes the rates of both oxidation and isomerization.
Q2: Is it necessary to add an antioxidant? If so, which one and at what concentration?
A2: Yes, for any application where the compound will be exposed to air, even for short periods, an antioxidant is highly recommended. The most commonly used and effective antioxidant for insect pheromones is Butylated Hydroxytoluene (BHT) .[3] It acts as a radical scavenger, preventing the chain reactions of autoxidation. A final concentration of 0.1% to 1.0% (w/v) in your stock solution is typically sufficient. Field studies have shown that adding 5-10% BHT can prolong the active life of pheromone lures for several weeks.[3]
Q3: Can I handle this compound on the open bench?
A3: It is strongly discouraged. Brief exposure to air and ambient light can initiate degradation. All handling, including weighing, dilution, and aliquoting, should be performed in a well-ventilated fume hood, and ideally within an inert atmosphere glove box or by using inert gas blanketing techniques (see Protocol 1).[7][8] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound may cause skin, eye, and respiratory irritation.[7][9]
Q4: What solvents are recommended for making stock solutions?
A4: High-purity, anhydrous-grade solvents are essential. Recommended solvents include hexane, heptane, or ethyl acetate. Ensure the solvent is purged with an inert gas before use to remove dissolved oxygen. Avoid chlorinated solvents if possible, as they can contain trace amounts of acid that may promote hydrolysis of the acetate group.
Validated Experimental Protocols
Protocol 1: Safe Handling and Aliquoting under Inert Atmosphere
This protocol describes how to safely aliquot the neat compound upon receipt to create single-use working stocks, preserving the integrity of the bulk material.
Workflow: Aliquoting Under Inert Atmosphere
Caption: Workflow for aliquoting sensitive compounds.
Methodology:
-
Prepare the required number of small amber glass vials with PTFE-lined caps.
-
Using a needle attached to an inert gas line, purge each new vial and the headspace of the main stock vial for 2-3 minutes.
-
While maintaining a gentle positive pressure of inert gas over the main vial, quickly uncap it.
-
Using a clean, dry, gas-tight syringe, withdraw the desired amount of the neat oil.
-
Dispense the oil into one of the new, purged vials.
-
Immediately cap the new aliquot vial tightly.
-
Re-purge the headspace of the main stock vial with inert gas before tightly resealing.
-
Wrap the caps of all vials with parafilm to ensure an airtight seal.
-
Label appropriately and store immediately at -20°C.[]
Protocol 2: Preparation of a Stabilized Stock Solution
This protocol details how to prepare a 10 mg/mL stock solution stabilized with BHT.
| Parameter | Specification | Rationale |
| Compound | This compound | Active Ingredient |
| Solvent | Anhydrous Hexane (purged with N₂) | Removes dissolved oxygen |
| Antioxidant | Butylated Hydroxytoluene (BHT) | Prevents oxidative degradation[3] |
| Final Conc. | 10 mg/mL | Common stock concentration |
| BHT Conc. | 0.1% (w/v) or 1 mg/mL | Effective antioxidant level[3] |
Methodology:
-
In a fume hood, weigh 10 mg of BHT into a 10 mL volumetric flask.
-
Add approximately 5 mL of anhydrous, purged hexane and swirl to dissolve the BHT.
-
Carefully add 100 mg of this compound to the flask.
-
Bring the flask to the final 10 mL volume with the purged hexane.
-
Cap the flask and mix thoroughly by inversion.
-
Transfer the final solution to an amber glass vial, purge the headspace with inert gas, seal tightly, and store at -20°C.
Protocol 3: Purity Assessment by Gas Chromatography (GC-FID)
This protocol provides a standard method to check the purity of your compound before and after experiments.
Degradation Pathway Overview
Caption: Primary degradation pathways for the pheromone.
GC Parameters:
-
Instrument: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.2 mL/min).
-
Inlet Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Methodology:
-
Prepare a dilute sample of your compound (e.g., 100 µg/mL) in high-purity hexane.
-
Inject the sample onto the GC system using the parameters above.
-
Integrate the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Compare the chromatogram to a reference standard or the supplier's certificate of analysis. The appearance of new peaks is indicative of degradation.[10]
References
-
Safety Data Sheet: (Z,E)-9,12-Tetradecadien-1-ol acetate . Chemos GmbH&Co.KG. [Link]
-
EFFECT OF DIFFERENT AMOUNTS OF UV ABSORBER AND ANTIOXIDANT ON PHOTOISOMERIZATION AND OXIDATION OF TDDA a . ResearchGate. [Link]
-
Trapping effect of synthetic sex pheromone of Acleris fimbriana (Lepidoptera: Tortricidae) in Chinese northern orchard . PubMed. [Link]
-
Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate . Entomology. [Link]
-
Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast . PMC. [Link]
-
Safety Data Sheet: (Z,E)9,12-Tetradecadienyl acetate . Chemos GmbH&Co.KG. [Link]
-
Analytical Methods . ATSDR. [Link]
-
Degradation of dea treating solutions . UBC Library Open Collections. [Link]
- Protection of insect pheromones from degradation by ultraviolet radiation.
Sources
- 2. researchgate.net [researchgate.net]
- 3. Trapping effect of synthetic sex pheromone of Acleris fimbriana (Lepidoptera: Tortricidae) in Chinese northern orchard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ia902901.us.archive.org [ia902901.us.archive.org]
- 5. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. echemi.com [echemi.com]
- 8. chemos.de [chemos.de]
- 9. chemos.de [chemos.de]
- 10. Degradation of dea treating solutions - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Achieving High Isomeric Purity in ZETA Pheromone Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ZETA (Z-isomer) pheromones. Achieving high isomeric purity is paramount, as the biological activity of many insect pheromones is strictly dependent on a specific stereoisomer. The presence of the corresponding E-isomer can lead to reduced efficacy or even inhibitory effects in pest management applications.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges in stereoselective synthesis and purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and handling of ZETA pheromones.
Q1: Why is a high Z/E isomeric ratio so critical for pheromone applications?
The specificity of insect olfactory receptors is often extremely high. The target insect may only respond to the Z-isomer, while the E-isomer can be biologically inert or, in some cases, act as a behavioral antagonist, inhibiting the desired mating disruption effect.[1] Therefore, a high isomeric purity (typically >95% Z) is often required to ensure the efficacy and reliability of the pheromone lure or dispenser in field applications.
Q2: What is the most common synthetic reaction that determines the Z/E ratio?
For many common lepidopteran sex pheromones, the carbon-carbon double bond is constructed using the Wittig reaction or a related olefination method.[1][2] The conditions of this reaction are the primary determinant of the final Z/E ratio. Factors such as the choice of base, solvent, temperature, and the nature of the phosphorus ylide play a crucial role in directing the stereochemical outcome.[3][4]
Q3: My initial synthesis yielded a low Z/E ratio. Can I improve it during purification?
Yes, but it is often challenging and can lead to significant material loss. The most effective strategy is to optimize the synthesis for high Z-selectivity from the outset. However, if a mixture of isomers is obtained, specialized chromatographic techniques, such as argentation (silver ion) chromatography, can be employed to separate Z and E isomers.[1][5][6][7]
Q4: What analytical technique is standard for accurately determining the Z/E ratio?
Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard for both identifying and quantifying pheromone components and their isomers.[8][9] A capillary GC column with an appropriate stationary phase can typically achieve baseline separation of Z and E isomers, allowing for accurate quantification by integrating the respective peak areas.[10]
Section 2: Troubleshooting Guides
This section provides detailed, cause-and-effect troubleshooting for specific issues encountered during synthesis and purification.
Problem 1: Poor Z-Selectivity in Wittig Olefination
You've performed a Wittig reaction to create the Z-alkene, but your GC-MS analysis shows a Z/E ratio of 70:30, which is too low for your application.
Underlying Cause & Mechanism:
The stereochemical outcome of the Wittig reaction is determined by the stability of the phosphorus ylide and the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control. High Z-selectivity is achieved with non-stabilized ylides (e.g., where the R group on the ylide is a simple alkyl) under conditions that favor the irreversible, kinetically controlled pathway.[3][11] This pathway proceeds through a strained, early transition state that leads to the cis-oxaphosphetane intermediate, which then decomposes to the Z-alkene.[4]
Conditions that allow for equilibration of the intermediates (e.g., presence of lithium salts, higher temperatures) can lead to the more thermodynamically stable trans-oxaphosphetane, resulting in the undesired E-alkene.[12]
Troubleshooting Steps & Solutions:
-
Evaluate Your Ylide: Ensure you are using a non-stabilized ylide (e.g., derived from an alkyltriphenylphosphonium salt). Stabilized ylides (e.g., those with adjacent carbonyl or ester groups) inherently favor the E-alkene.[3][13]
-
Choice of Base and Salt-Free Conditions: The base used for deprotonation is critical. Lithium bases like n-butyllithium (n-BuLi) can lead to lithium salt aggregation that promotes equilibration and reduces Z-selectivity.[12]
-
Temperature Control: The initial addition of the aldehyde to the ylide solution must be performed at low temperatures to prevent the reversal and equilibration of the oxaphosphetane intermediate.
-
Solution: Maintain the reaction temperature at -78 °C during the aldehyde addition and allow it to slowly warm to room temperature only after the initial reaction is complete.
-
-
Solvent Choice: The solvent must be aprotic and polar enough to solvate the intermediates. Tetrahydrofuran (THF) is a common and effective choice.
// Nodes Reactants [label="Aldehyde + Non-Stabilized Ylide", fillcolor="#F1F3F4", fontcolor="#202124"]; TS_Z [label="Kinetic Transition State\n(Strained, Puckered)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TS_E [label="Thermodynamic Transition State\n(Less Strained)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxa_Z [label="cis-Oxaphosphetane", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxa_E [label="trans-Oxaphosphetane", fillcolor="#F1F3F4", fontcolor="#202124"]; Product_Z [label="Z-Alkene\n(Major Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", penwidth=2]; Product_E [label="E-Alkene\n(Minor Product)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions1 [label="Low Temp (-78 °C)\nSalt-Free (NaH, KOtBu)\nPolar Aprotic Solvent (THF)", shape=note, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Conditions2 [label="Higher Temp\nLi+ Salts Present", shape=note, fillcolor="#FFFFFF", fontcolor="#5F6368"];
// Edges Reactants -> TS_Z [label="Fast, Irreversible"]; TS_Z -> Oxa_Z; Oxa_Z -> Product_Z [label="Syn-elimination"];
Reactants -> TS_E [label="Slow, Reversible"]; TS_E -> Oxa_E; Oxa_E -> Product_E [label="Syn-elimination"];
Oxa_Z -> Oxa_E [style=dashed, label="Equilibration\n(Undesired)"];
// Connections to conditions Conditions1 -> TS_Z [style=dotted, arrowhead=none, color="#5F6368"]; Conditions2 -> Oxa_E [style=dotted, arrowhead=none, color="#5F6368"]; }
Caption: Decision workflow for selecting a purification strategy based on isomeric purity.
References
-
Grigorieva, N. Y., & Tsiklauri, P. G. (2000). Synthesis of insect pheromones belonging to the group of (Z)-trisubstituted alkenes. Russian Chemical Reviews, 69(7), 637. [Link]
-
Herbert, M. B., Marx, V. M., & Grubbs, R. H. (2013). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Angewandte Chemie International Edition, 52(1), 310-314. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
-
Wikipedia. (n.d.). Argentation chromatography. [Link]
-
AOCS Lipid Library. (2019). Solid-Phase Extraction Chromatography in the Silver Ion Mode. [Link]
-
Myers, A. (n.d.). The Wittig Reaction. Harvard University, Chem 115 Handout. [Link]
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. [Link]
-
Ding, B. J., et al. (2022). Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Pest Management Science, 78(3), 1048-1059. [Link]
-
Quick Company. (n.d.). A Process For Synthesis Of Z 9 Tricosene. [Link]
Sources
- 1. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Process For Synthesis Of Z 9 Tricosene [quickcompany.in]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. diva-portal.org [diva-portal.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low trap catch rates with ZETA pheromone lures
Topic: Troubleshooting Low Trap Catch Rates with (Z,E)-9,12-tetradecadienyl acetate (ZETA) Audience: Chemical Ecologists, stored Product IPM Managers, and QA/QC Researchers.
Executive Summary: The ZETA Mechanism
Welcome to the technical support hub for ZETA-based monitoring systems. In the context of this guide, ZETA refers to (Z,E)-9,12-tetradecadienyl acetate , the primary sex pheromone component for the Plodia-Cadra complex (Indianmeal moth, Almond moth, and related phycitine pyralids).[1][2]
Low catch rates in the presence of active pest populations are rarely due to "bad batches" of synthetic pheromone. Instead, they typically result from isomer degradation , competitive exclusion (saturation), or boundary layer turbulence disrupting the pheromone plume. This guide applies principles of chemical ecology to diagnose and resolve these failures.
Diagnostic Workflow
Before altering your protocol, identify the failure mode using the logic flow below.
Figure 1: Decision matrix for isolating ZETA lure failure modes based on kinetic and spatial variables.
Technical Troubleshooting (Q&A)
Issue 1: "I see moths flying near the trap, but they aren't entering."
Diagnosis: Competitive Exclusion (Pheromone Saturation) or Blend Imbalance.
Technical Explanation: Male Plodia interpunctella orient toward the highest concentration source. If your facility has a high background population, the aggregate natural pheromone released by calling females can exceed the point-source concentration of your lure. This is known as the "calling female effect," where synthetic lures fail to compete with biological sources [1].
Furthermore, ZETA requires a synergist, (Z)-9-tetradecadien-1-yl acetate (ZTA) , typically in a specific ratio (often 14:1 or 5:1 depending on the target species) to be effective.[2] If the ZTA component degrades faster than ZETA, the blend ratio shifts, potentially becoming inhibitory.
Corrective Protocol:
-
The "Decoy" Test: Place a virgin female (if available from rearing) in a mesh cage inside a sticky trap. If males are caught there but not in the synthetic trap, your synthetic blend ratio is incorrect or the lure release rate is too low.
-
Increase Trap Density: Do not increase the dose per trap (which can cause sensory adaptation/confusion). Instead, increase the number of traps to intercept males before they locate females.
Issue 2: "Catches drop to zero after 3 weeks, despite the label claiming 8 weeks."
Diagnosis: First-Order Release Kinetics & Temperature Dependence.
Technical Explanation: Pheromone release from rubber septa or membrane dispensers follows first-order kinetics , meaning the release rate is proportional to the remaining amount of pheromone. It is not linear.
-
The Decay Curve: A lure loaded with 10mg of ZETA might release effective amounts for weeks at 20°C. However, release rates increase exponentially with temperature. At 30°C (common in upper warehouse strata), the half-life of the lure decreases dramatically [2].
-
The "Crust" Effect: In dusty environments (flour mills, grain storage), dust coats the dispenser surface, physically blocking the diffusion of the acetate molecule.
Data: Impact of Temperature on Release Half-Life (Simulated)
| Temperature (°C) | Est. Effective Half-Life (Weeks) | Recommended Replacement |
| 20°C (Climate Controlled) | 6-8 Weeks | Every 6 Weeks |
| 25°C (Ambient Warehouse) | 4-5 Weeks | Every 4 Weeks |
| 30°C+ (Upper Racking/Silos) | < 3 Weeks | Every 2 Weeks |
Issue 3: "We moved traps near windows/skylights and efficacy vanished."
Diagnosis: UV-Induced Photo-Isomerization.
Technical Explanation: The conjugated diene system of (Z,E)-9,12-tetradecadienyl acetate is photosensitive. Exposure to UV light (sunlight or high-intensity full-spectrum LEDs) causes a geometric isomerization from the active (Z,E) form to the inactive or inhibitory (E,E) or (Z,Z) isomers [3]. Even a small percentage of the (E,E) isomer can antagonize the receptor response in phycitine moths, effectively "jamming" the signal.
Corrective Protocol:
-
Relocation: Move traps to shaded areas or use UV-shielded delta traps (orange/red plastic).
-
Validation: If a lure has been exposed to direct sunlight for >48 hours, discard it immediately.
Experimental Protocol: The "4-Meter Grid" Validation
Context: Unlike some agricultural pests that attract from 50m+, ZETA targets in stored products have a surprisingly short effective attraction radius. Research indicates the effective capture range is often < 4 meters [4].
Objective: Determine if "low catch" is actually a coverage issue.
Methodology:
-
Setup: Select a warehouse aisle with known activity.
-
Deployment: Place 3 traps in a linear transect:
-
Trap A: Center of the aisle.
-
Trap B: 4 meters away from Trap A.
-
Trap C: 10 meters away from Trap A.
-
-
Observation: Monitor for 48 hours.
-
Analysis:
-
If Trap A catches significantly more than B and C, your current grid is too sparse. The moths are not entering the "active space" of distant traps.[3]
-
Target Metric: For high-value pharmaceutical or food storage, a grid density of 1 trap per 100-150 m² is often required to overcome the short attractive range of ZETA [4].
-
References
-
Mankin, R. W., et al. (1999). Spatial Analysis of Pheromone-Baited Trap Captures from Controlled Releases of Male Indianmeal Moths. Environmental Entomology. Available at: [Link]
- Heuskin, S., et al. (2011). The use of semiochemicals for insect pest management: Release rate kinetics. Biotechnology, Agronomy, Society and Environment. (Contextual grounding on release kinetics).
-
Vick, K. W., et al. (1979).[4] ZETA Purification and Isomer Stability. (Contextual grounding on ZETA chemistry and purity analysis).
-
Campbell, J. F., et al. (2006). Spatial Analysis of Pheromone-Baited Trap Captures. Environmental Entomology. (Confirming the <4m effective range for ZETA). Available at: [Link]
-
Riedl, H., et al. (1979). Relationship of within-tree placement of the pheromone trap to codling moth catches. (General principles of trap height/placement). Available at: [Link]
Sources
Optimizing release rates of acetate pheromones in polyethylene dispensers
Topic: Optimizing Acetate Pheromone Release in Polyethylene Dispensers
Welcome to the Application Science Center. I am Dr. Aristh, your Senior Application Scientist. This guide is not a generic manual; it is a troubleshooting and optimization engine designed for researchers facing non-linear release profiles, premature depletion, or chemical instability in pheromone dispensers.
Module 1: The Physics of Release (Kinetics & Design)
Q: My dispenser releases too fast initially and then drops off (First-Order). How do I achieve a constant (Zero-Order) release?
A: This is the most common failure mode in passive dispensers.[1] Polyethylene (PE) vials and sachets act as reservoir systems .[1] Theoretically, as long as a saturated liquid reservoir exists in contact with the inner polymer wall, the concentration gradient (
If you observe a First-Order curve (exponential decay), one of three things is happening:
-
Reservoir Depletion: The liquid phase is exhausted, and you are now measuring desorption from the polymer matrix.[1]
-
Thermodynamic Equilibrium: The release rate from the surface is faster than the diffusion rate through the wall. The wall is not the rate-limiting step.
-
Phase Separation: The pheromone has crystallized or separated from the carrier, reducing the effective contact area with the PE wall.[1]
Optimization Strategy:
-
Increase Wall Thickness: According to Fick’s First Law, Flux (
) is inversely proportional to thickness ( ).[1] Doubling wall thickness halves the rate but extends the duration, helping maintain the reservoir phase longer. [1] -
Carrier Adjustment: Use a cosolvent or mineral oil carrier to lower the thermodynamic activity of the acetate, slowing the driving force without changing the polymer.[1]
Q: How does temperature fluctuation in the field impact my prediction models?
A: Temperature is the single most disruptive variable.[1] Pheromone diffusion through PE follows an Arrhenius relationship .[1] A 10°C increase can double or triple the release rate, leading to "mid-season dumping."[1]
The Fix:
Do not rely on isothermal lab data (e.g., constant 25°C). You must calculate the Activation Energy (
-
Measure release rates at 20°C, 30°C, and 40°C.
-
Plot
vs (Kelvin).[1][2] -
Use the slope to predict field performance based on local degree-day models.[1]
Module 2: Material Science (Polymer Selection)
Q: Should I use LDPE or HDPE for acetate pheromones?
A: The choice depends on the volatility of your specific acetate (chain length).[1]
-
LDPE (Low-Density Polyethylene): Low crystallinity (~40-50%).[1] High free volume.[1] Best for long-chain acetates (C14-C16) that struggle to diffuse.[1]
-
HDPE (High-Density Polyethylene): High crystallinity (~60-80%).[1] "Tight" lattice.[1] Best for short-chain acetates (C10-C12) or highly volatile compounds that would dump too quickly in LDPE.[1]
Troubleshooting Tip: If your C12-acetate dispenser is empty in 2 weeks, switch to HDPE or a blend.[1] If your C16-acetate dispenser still has 80% load after the season, switch to LDPE.[1]
Module 3: Chemical Stability (The "Yellowing" Effect)
Q: My residual analysis shows the correct weight, but the biological efficacy is zero. Why?
A: You are likely a victim of Hydrolysis or Oxidation , not release failure.[1] Acetate pheromones (esters) are chemically fragile.[1]
-
Hydrolysis: Moisture permeates the PE wall (PE is poor at blocking water vapor).[1] The acetate cleaves into an alcohol and acetic acid.[1]
-
Result: The alcohol often acts as an antagonist, actively repelling the insect.[1]
-
-
Oxidation: Double bonds (Z/E isomers) react with UV and oxygen, forming aldehydes or polymerization products (yellow/tacky residue).[1]
The Protocol:
-
Add Stabilizers: 2-5% BHT (Butylated hydroxytoluene) or Vitamin E (Tocopherol) is mandatory for acetates.[1]
-
UV Shielding: Use carbon black or UV-absorbing dyes in the PE masterbatch.[1]
Visualization: The Optimization Workflow
The following diagram outlines the logical flow for diagnosing and correcting release rate issues.
Caption: Decision matrix for optimizing pheromone dispensers based on kinetic and chemical analysis.
Module 4: Experimental Protocols
Protocol A: Volatile Collection System (VCS) – The Gold Standard
Do not rely solely on weight loss, as it cannot distinguish between pheromone release, solvent loss, or oxidation.[1]
-
Chamber Setup: Place the PE dispenser in a glass flow-through chamber.
-
Airflow: Maintain laminar flow at 0.5–1.0 m/s (mimicking wind).
-
Trapping: Pull outlet air through a Porapak Q or Tenax TA adsorbent tube for 2–4 hours.[1]
-
Elution: Elute the trap with 2 mL of Hexane (HPLC grade).
-
Quantification: Analyze via GC-FID using an internal standard (e.g., Octadecane).[1]
-
Calculation:
Where is Release Rate ( ), is Peak Area, is Mass.[1]
Protocol B: Residual Extraction (Field Aging Analysis)
Used to determine what remains after field exposure.[1]
-
Retrieval: Collect dispensers from the field at days 0, 14, 28, 60.
-
Sectioning: Cut the PE dispenser into small (2mm) pieces.
-
Extraction: Submerge in Hexane/Dichloromethane (10mL) and sonicate for 30 mins. Soak for 24 hours.
-
Analysis: Inject into GC-FID.
-
Degradation Check: Look for "ghost peaks" at retention times earlier than the acetate (alcohols) or later (polymerized byproducts).[1]
Summary Data: Polymer Permeability Factors
| Variable | Effect on Release Rate | Mechanism |
| Temperature | Exponential Increase | Arrhenius: Increased chain mobility and vapor pressure.[1] |
| Wall Thickness | Linear Decrease | Fick's Law: Increased diffusion path length.[1] |
| Polymer Density | Significant Decrease | Crystallinity: Crystalline regions are impermeable; diffusion occurs in amorphous zones.[1] |
| Chain Length | Logarithmic Decrease | Molecular Size: Larger molecules require larger free-volume voids to jump.[1] |
| Wind Speed | Minor/Linear Increase | Boundary Layer: Reduces the stagnant air layer (boundary layer resistance) at the surface.[1] |
References
-
Torr, S. J., et al. (1997). High-dose attractants for tsetse flies (Diptera: Glossinidae) in polyethylene sachets.[1] Bulletin of Entomological Research.[1] (Context: Temperature dependency and zero-order kinetics in PE sachets).
-
Tomaszewska, M., et al. (2005). Evaluation of pheromone release from commercial mating disruption dispensers.[1][3] Journal of Agricultural and Food Chemistry.[1] (Context: VCS methodology and seasonal performance comparison).
-
Welter, S. C., et al. (2005). Mating Disruption using Paraffin/Polyethylene Dispensers.[1] Annual Review of Entomology.[1] (Context: General mechanisms of controlled release in IPM).
-
Hofmeister, et al. (2025). Diffusion of Model Contaminants in High‐Density Polyethylene.[1] ResearchGate.[1] (Context: Polymer crystallinity and diffusion coefficients).
-
Kovanci, O. B., et al. (2006). Effects of Pheromone Loading, Dispenser Age, and Trap Height on Pheromone Trap Catches.[1] Phytoparasitica.[1][4] (Context: Field aging and residual analysis of acetate pheromones).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Emission characteristics of a polyethylene pheromone dispenser for mating disruption of codling moth (Lepidoptera: Tortricidae) [agris.fao.org]
- 3. Evaluation of pheromone release from commercial mating disruption dispensers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
Resolving co-elution of tetradecadienyl acetate isomers in gas chromatography
Executive Summary
You are encountering a classic "Critical Pair" challenge. Tetradecadienyl acetates (TDAs)—common pheromone components like (Z,E)-9,11-TDA or (Z,E)-9,12-TDA—possess identical molecular weights (MW 252) and nearly identical boiling points. On standard non-polar columns (e.g., 5% phenyl), separation is driven by dispersive forces (boiling point), causing these isomers to co-elute into a single, broad peak.
To resolve this, we must shift the separation mechanism from volatility-driven to interaction-driven (dipole-dipole and shape selectivity) and utilize chemical derivatization for structural confirmation.
Part 1: The Hardware Solution (Column Selection)
Q: My isomers merge on a DB-5/HP-5 column. Moving to a Wax column helped, but baseline resolution is still missing. What is the next step?
A: Standard Polyethylene Glycol (PEG/Wax) columns are often insufficient for complex geometric isomer pairs (e.g., Z,Z vs Z,E). You require a stationary phase with high shape selectivity and orthogonality .
Recommendation: Switch to an Ionic Liquid (IL) stationary phase, specifically the SLB-IL111 .[1]
-
The Science: Traditional polar columns (Cyanopropyl) rely on dipole interactions. Ionic Liquid columns utilize a "tunable" selectivity based on cation/anion interactions that are highly sensitive to the
-electron clouds of double bonds. This allows them to separate isomers based on the geometry of the double bond (cis vs. trans) rather than just polarity. -
Evidence: The SLB-IL111 (Selectivity > 100) has demonstrated the ability to resolve C18:1, C18:2, and C18:3 geometric isomers that co-elute on even the most polar Cyanopropyl columns (e.g., SP-2560) [1].
Column Performance Comparison Table
| Column Type | Stationary Phase | Mechanism | Suitability for TDA Isomers |
| Non-Polar (e.g., DB-5, HP-5) | 5% Phenyl Polysiloxane | Dispersive (Boiling Point) | Poor. Co-elution is almost guaranteed. |
| Polar (e.g., DB-Wax, HP-INNOWax) | Polyethylene Glycol (PEG) | Hydrogen Bonding / Dipole | Moderate. Separates positional isomers, but struggles with Z/E pairs. |
| High Polarity (e.g., DB-23) | Cyanopropyl | Strong Dipole-Dipole | Good. Industry standard for FAMEs, but can bleed at high temps. |
| Ionic Liquid (e.g., SLB-IL111) | Dicationic Ionic Liquid | Multimodal (Dipole + Shape) | Excellent. Specifically designed for geometric isomer resolution [2]. |
Part 2: The Software Solution (Method Optimization)
Q: I have the right column, but the peaks are still "shouldering." How do I optimize the run?
A: Abandon the standard "fast ramp" generic method. Isomers require Isothermal Plateaus to maximize the interaction time with the stationary phase during the critical elution window.
Optimized TDA Method (SLB-IL111 or DB-23):
-
Injection: Splitless (1 min), 250°C.
-
Carrier Gas: Hydrogen (40 cm/sec constant velocity) – Hydrogen provides sharper peaks than Helium at higher linear velocities.
-
Oven Program:
-
Start: 60°C (Hold 2 min) – Focuses the solvent band.
-
Ramp 1: 20°C/min to 160°C.
-
Plateau: Hold at 160–170°C for 15–20 minutes. This is the "separation window" for C14 acetates.
-
Ramp 2: 10°C/min to 240°C (Bake out).
-
Why this works: The separation factor (
Part 3: The Chemical Solution (Structural Elucidation)
Q: I have a peak, but the Mass Spec (EI-MS) spectra for all isomers look identical. How do I prove the double bond position?
A: Electron Impact (EI) ionization causes double bond migration along the alkyl chain, making the native spectra useless for position assignment. You must use Dimethyl Disulfide (DMDS) Derivatization .[2]
The Protocol: DMDS adds across the C=C double bond, "locking" the position and creating a bond that cleaves predictably between the two sulfur atoms during MS analysis [3].
Step-by-Step DMDS Derivatization Protocol
-
Preparation: Dissolve 50–100 µg of sample in 50 µL hexane in a small vial.
-
Reaction: Add 50 µL Dimethyl Disulfide (DMDS) and 5 µL of Iodine solution (60 mg/mL in diethyl ether).
-
Incubation:
-
Standard: 40°C for 4 hours.
-
Pro-Tip for Polyunsaturates: For dienes (like TDAs), milder conditions (Room Temp for 1-2 hours) are often preferred to preferentially form mono-adducts and prevent side reactions [4].
-
-
Quenching: Add 50 µL of 5% aqueous Sodium Thiosulfate (
) to remove excess iodine (color changes from brown to colorless). -
Extraction: Vortex, centrifuge, and remove the organic (top) layer for GC-MS analysis.
Data Interpretation (The "Cut" Rule)
The molecular ion (
-
Native TDA (C14): MW 252.
-
DMDS-TDA (One double bond reacted): MW 346.
Fragmentation Logic: The molecule cleaves between the carbons bearing the -SMe groups.
-
Fragment A (Acetate end): Contains the ester group.
-
Fragment B (Hydrocarbon end): Contains the alkyl tail.
-
Calculation: Look for two major ions separated by the mass of the DMDS bridge.
Visualizing the Workflow
The following diagram illustrates the decision logic for resolving TDA co-elution, moving from hardware checks to chemical verification.
Caption: Decision tree for troubleshooting TDA isomer co-elution, prioritizing column selection followed by method optimization and chemical derivatization.
Part 4: Advanced Troubleshooting (FAQs)
Q: I see multiple peaks after DMDS derivatization of my diene. Which one is correct? A: DMDS can react with one or both double bonds in a diene.
-
Mono-adducts: Often preferred for interpretation. You may see two distinct peaks (one for each double bond reacting).
-
Bis-adducts: If the reaction runs too long, both bonds react, adding 188 Da. This can lead to complex cyclization if the double bonds are conjugated or close.
-
Solution: Reduce reaction time to 30-60 minutes to favor mono-adduct formation, which yields cleaner spectra for position assignment [1].
Q: Can I use GCxGC (2D-GC) for this? A: Yes. Comprehensive Two-Dimensional GC (GCxGC) is the ultimate separation tool for this.
-
Configuration: Use a Non-Polar (1st Dimension) x Ionic Liquid (2nd Dimension) setup.
-
Benefit: The "wrap-around" effect in the second dimension (polarity/shape) will vertically separate the isomers that co-elute in the first dimension (boiling point).
References
-
Liao, S., et al. (2022).[7] "Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives." Rapid Communications in Mass Spectrometry.
-
Delmonte, P., et al. (2011). "Separation characteristics of fatty acid methyl esters using SLB-IL111, a new ionic liquid coated capillary gas chromatographic column." Journal of Chromatography A.
-
Buser, H. R., et al. (1983). "Determination of double bond positions in mono-unsaturated fatty acid methyl esters by mass spectrometry of their dimethyl disulfide adducts." Analytical Chemistry.
-
Sigma-Aldrich Technical Note. "SLB-IL111 Capillary GC Column Application Guide."
Sources
- 1. Separation characteristics of fatty acid methyl esters using SLB-IL111, a new ionic liquid coated capillary gas chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 9,11-Tetradecadien-1-ol, 1-acetate, (9Z,11Z)- | C16H28O2 | CID 6437402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Z,E)-9,11-Tetradecadienyl acetate [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (Z)-9-Tricosene Pheromone Versus Broad-Spectrum Pesticides for Housefly Control
Introduction
For decades, the primary strategy for managing insect pests like the housefly (Musca domestica) has relied on broad-spectrum pesticides. While often effective in rapidly reducing pest populations, their use has raised significant concerns regarding environmental health and the development of insecticide resistance.[1][2][3] In recent years, there has been a growing shift towards more sustainable and targeted pest control methods.[2] Among these, the use of semiochemicals, particularly insect pheromones, has gained considerable attention.[2]
This guide provides a detailed comparative analysis of a specific Z-isomer pheromone, (Z)-9-tricosene (also known as muscalure), the primary sex pheromone of the female housefly, against conventional broad-spectrum pesticides.[4][5][6] We will delve into the mechanistic differences, efficacy, environmental impact, and the critical issue of resistance development. This analysis is supported by experimental data and established protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these two distinct pest management strategies.
Mechanism of Action: A Fundamental Divergence
The most significant difference between (Z)-9-tricosene and broad-spectrum pesticides lies in their fundamental mechanisms of action. This divergence dictates their specificity, environmental footprint, and long-term viability as pest control agents.
(Z)-9-Tricosene: Behavioral Manipulation
(Z)-9-tricosene is a biochemical pest control agent that functions by mimicking the natural sex pheromone produced by female houseflies to attract males.[4][6][7] Its mode of action is non-toxic; it manipulates the behavior of the target pest, luring them to a specific location.[4][6] When applied to traps or baits, it draws flies towards the treated area where they can be captured or exposed to a targeted insecticide.[4][7]
The pheromone is detected by specific olfactory receptors on the antennae of male houseflies, triggering a neural response that induces them to seek out the source.[8][9][10] This high degree of specificity is a key advantage, as it minimizes impact on non-target organisms.[4]
Broad-Spectrum Pesticides: Neurological Disruption
In contrast, broad-spectrum pesticides, such as neonicotinoids and organophosphates, are designed to be toxic to a wide range of insects.[11][12] Their primary mode of action is the disruption of the central nervous system.[11] For example, neonicotinoids bind almost irreversibly to nicotinic acetylcholine receptors in insects, leading to paralysis and death.[11]
This lack of specificity, while ensuring the death of the target pest, also means these pesticides can harm beneficial insects, such as pollinators, as well as other non-target organisms.[11][12][13][14]
Efficacy and Application: A Tale of Two Strategies
The effectiveness of (Z)-9-tricosene and broad-spectrum pesticides is highly dependent on the context of their application and the desired outcome.
(Z)-9-Tricosene: Targeted and Synergistic
The efficacy of (Z)-9-tricosene is primarily as an attractant to enhance the performance of other control methods.[7][15] Studies have shown that the addition of muscalure to traps and baits can significantly increase the number of flies caught.[15][16][17] For instance, the addition of muscalure to sugar bait in pans increased the number of flies caught by a factor of 7.0.[15]
It is important to note that (Z)-9-tricosene alone is not a killing agent.[6] Its effectiveness is realized when used in combination with a toxicant or a trap.[4][7] This "lure-and-kill" or "lure-and-trap" strategy allows for a more targeted application of insecticides, reducing the overall amount needed for effective control.
Broad-Spectrum Pesticides: Rapid and Widespread Knockdown
Broad-spectrum pesticides are known for their rapid and widespread knockdown of insect populations.[1] When applied as space sprays or residual treatments, they can quickly reduce a large number of pests in a given area. However, their effectiveness can be hampered by the development of resistance.[1][3] Many housefly populations have developed resistance to commonly used synthetic pesticides, making control in outdoor situations particularly challenging.[18][19]
Environmental Impact and Non-Target Effects: A Clear Contrast
The environmental impact of these two pest control strategies is starkly different, primarily due to their specificity.
(Z)-9-Tricosene: Minimal Environmental Footprint
As a naturally occurring, species-specific pheromone, (Z)-9-tricosene has a minimal environmental footprint.[6] It is non-toxic to humans and is not expected to be harmful to beneficial insects.[5] Pheromones also rapidly dissipate and naturally degrade in the environment, leading to low potential for exposure beyond the levels already present.[6] While it can be highly toxic to aquatic invertebrates, its typical application methods minimize the risk of aquatic exposure.[5]
Broad-Spectrum Pesticides: Widespread Collateral Damage
The use of broad-spectrum pesticides, particularly neonicotinoids, has been linked to significant negative environmental impacts.[11][12][13][20] Only a small percentage of the active ingredient is taken up by the target plants, with the majority dispersing into the wider environment.[20] This has led to widespread contamination of soil, water, and pollen.[11][20]
Numerous studies have documented the harmful effects of neonicotinoids on non-target organisms, including:
-
Pollinators: Neonicotinoids have been implicated in the decline of honeybee and wild bee populations.[11][13][20]
-
Aquatic Invertebrates: These pesticides negatively impact aquatic ecosystems, with insects like mayflies and caddisflies being particularly sensitive.[11]
-
Birds: Declines in insectivorous bird populations have been associated with high neonicotinoid concentrations.[14]
The Challenge of Resistance
Pesticide resistance is a significant and growing challenge in modern agriculture and public health.[1][3][21] It is defined as a heritable change in the sensitivity of a pest population to a pesticide, rendering it less effective.[3]
Broad-Spectrum Pesticides and the Resistance Treadmill
The repeated use of broad-spectrum pesticides with the same mode of action creates strong selection pressure, leading to the rapid development of resistance.[1][3] This occurs because a small fraction of the pest population may naturally possess genes that confer resistance. When the pesticide is applied, these individuals survive and reproduce, passing on the resistance traits to their offspring.[3][22] Over time, the resistant portion of the population increases, and the pesticide becomes ineffective.[3] Housefly populations have demonstrated resistance to numerous classes of insecticides.[18]
(Z)-9-Tricosene and a More Sustainable Approach
Pheromones, due to their non-toxic mode of action, do not directly exert the same selection pressure for physiological resistance.[1] While behavioral resistance, such as a reduced response to the pheromone, is theoretically possible, it is considered a much slower and less common phenomenon. By integrating pheromones into pest management programs, the reliance on broad-spectrum pesticides can be reduced, thereby slowing the development of resistance to these crucial tools.[1]
Comparative Data Summary
| Feature | (Z)-9-Tricosene (Muscalure) | Broad-Spectrum Pesticides (e.g., Neonicotinoids) |
| Mechanism of Action | Behavioral Modification (Attractant)[4][6] | Neurotoxicity (Disruption of Central Nervous System)[11] |
| Target Specificity | High (Primarily targets male houseflies)[4][7] | Low (Affects a wide range of insects)[11] |
| Efficacy | Increases trap/bait effectiveness by 2 to 12 times[15][16] | High initial knockdown, but efficacy decreases with resistance[1] |
| Environmental Impact | Minimal; rapidly dissipates and degrades[6] | Significant; contaminates soil, water, and pollen[11][20] |
| Impact on Non-Target Organisms | Low to negligible[5] | High; harms pollinators, aquatic invertebrates, and birds[11][12][13][14] |
| Resistance Development | Low potential for behavioral resistance[1] | High potential for rapid physiological resistance[1][3] |
Experimental Protocols
To provide a framework for the comparative evaluation of (Z)-9-tricosene and broad-spectrum pesticides, the following section outlines standardized experimental protocols. These are based on guidelines from organizations such as the World Health Organization (WHO) and the Environmental Protection Agency (EPA).[23][24][25]
Protocol 1: Laboratory Evaluation of Attractancy of (Z)-9-Tricosene
Objective: To quantify the attractant efficacy of (Z)-9-tricosene for houseflies in a controlled laboratory setting.
Materials:
-
Y-tube olfactometer
-
Laboratory-reared houseflies (Musca domestica), 3-5 days old, separated by sex
-
(Z)-9-tricosene (technical grade)
-
Filter paper discs
-
Air pump with charcoal filter and flow meter
-
Glass vials
Procedure:
-
Preparation of Pheromone Solution: Prepare serial dilutions of (Z)-9-tricosene in the chosen solvent. A typical starting concentration is 1 µg/µl.
-
Olfactometer Setup: Connect the Y-tube olfactometer to a clean, filtered air source. Adjust the airflow to a constant rate (e.g., 200 ml/min) through each arm.
-
Treatment Application: Apply a known volume (e.g., 10 µl) of the pheromone solution to a filter paper disc and place it in one arm of the olfactometer (the "treatment" arm). Apply an equal volume of the solvent alone to a separate filter paper disc and place it in the other arm (the "control" arm).
-
Fly Introduction: Release a single male housefly at the base of the Y-tube.
-
Observation: Record which arm of the Y-tube the fly first enters and remains in for a predetermined period (e.g., 60 seconds).
-
Replication: Repeat the experiment with a sufficient number of individual flies (e.g., 50-100) to ensure statistical power. Rotate the treatment and control arms between replicates to avoid positional bias.
-
Data Analysis: Analyze the data using a chi-square test to determine if there is a significant preference for the pheromone-treated arm over the control arm.
Protocol 2: Efficacy Testing of a Broad-Spectrum Insecticide (WHO Tube Test)
Objective: To determine the susceptibility of a housefly population to a broad-spectrum insecticide.
Materials:
-
WHO tube test kit (including exposure tubes with red dots, holding tubes with green dots, and control tubes with yellow dots)[26]
-
Insecticide-impregnated papers (at a diagnostic concentration) and control papers
-
Laboratory-reared or field-collected houseflies, 3-5 days old
-
Aspirator
-
Timer
-
Clean holding cages with access to a sugar solution
Procedure:
-
Mosquito Collection and Preparation: Collect 20-25 female houseflies per tube using an aspirator. A complete test requires approximately 150 flies.[26]
-
Pre-Exposure: Transfer the flies into the holding tubes (green dot) and allow them to acclimatize for one hour.[26]
-
Exposure: Transfer the flies from the holding tubes into the exposure tubes (red dot) containing the insecticide-impregnated paper. For the control group, transfer flies into the control tubes (yellow dot) with untreated paper.[26]
-
Exposure Period: Leave the flies in the exposure and control tubes for exactly one hour.[26]
-
Post-Exposure: After the exposure period, transfer the flies back into clean holding tubes. Provide access to a 10% sugar solution.
-
Mortality Assessment: Record the number of dead flies after 24 hours. If mortality in the control group is between 5% and 20%, the test mortalities should be corrected using Abbott's formula. If control mortality is above 20%, the test is invalid.[26]
-
Data Interpretation:
-
98-100% mortality: The population is considered susceptible.
-
Less than 98% mortality: The population may be resistant, and further investigation is needed.
-
Protocol 3: Field Evaluation of a "Lure-and-Kill" Bait Station
Objective: To evaluate the efficacy of a bait station containing a broad-spectrum insecticide with and without (Z)-9-tricosene in a field setting.
Materials:
-
Commercial fly bait stations
-
Granular fly bait containing a broad-spectrum insecticide (e.g., imidacloprid)
-
(Z)-9-tricosene
-
Solvent for pheromone application
-
Sticky cards or similar trapping devices
-
Counting grid
Procedure:
-
Site Selection: Choose a suitable field location with a known housefly population (e.g., a dairy farm or poultry facility).
-
Treatment Groups: Establish at least three treatment groups:
-
Group A: Bait station with insecticide only.
-
Group B: Bait station with insecticide plus (Z)-9-tricosene.
-
Group C: Control (no bait station or an empty bait station).
-
-
Pheromone Application: For Group B, apply a standardized amount of (Z)-9-tricosene to the bait within the station.
-
Trap Placement: Randomly assign the treatment groups to different locations within the study site, ensuring adequate spacing to avoid interference. Place sticky cards at a standardized distance and height from each bait station to monitor fly activity.
-
Data Collection: At regular intervals (e.g., daily or every other day) for a set period (e.g., two weeks), collect the sticky cards and count the number of trapped flies.
-
Data Analysis: Compare the mean number of flies caught per trap per day for each treatment group using statistical analysis (e.g., ANOVA) to determine if the addition of (Z)-9-tricosene significantly increased the efficacy of the bait station.
Visualizing the Concepts
Pheromone Signaling Pathway
Caption: Workflow for the comparative evaluation of pheromones and pesticides.
Conclusion
The choice between (Z)-9-tricosene and broad-spectrum pesticides for housefly control represents a choice between two fundamentally different philosophies of pest management. Broad-spectrum pesticides offer a broad, immediate, and powerful solution, but at a significant cost to the environment and with the ever-present threat of resistance.
(Z)-9-tricosene, on the other hand, embodies a more nuanced and sustainable approach. By leveraging the insect's own biology, it provides a highly specific and environmentally benign tool that, when integrated into a comprehensive pest management program, can enhance the efficacy of other control methods while reducing the overall reliance on conventional insecticides. For researchers and professionals in drug development, the exploration of pheromones and other semiochemicals represents a promising frontier in the development of safer, more effective, and more sustainable solutions for pest control.
References
- Environmental Risks and Challenges Associated with Neonicotinoid Insecticides. (2018). Environmental Science & Technology, 52(5), 2634-2644.
- The environmental risks of neonicotinoid pesticides: a review of the evidence post 2013. (2016). Environmental Science and Pollution Research, 23(13), 12795-12807.
- Debate on the environmental impact of neonicotinoids and other pesticides. (2024). House of Commons Library.
- Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. (2009).
- Z-9 Tricosene - Active Ingredient Page. Chemical Warehouse.
- Toxic and Environmental Effects of Neonicotinoid Based Insecticides. (2024). Toxics, 12(4), 282.
- Impacts of Neonicotinoids on Non-Target Species and Ecosystems. New Jersey Audubon Society.
- WHO Guidelines for Efficacy Testing of Insecticides for Indoor and Outdoor Ground-Applied Space Spray Applic
- Muscalure. AERU - University of Hertfordshire.
- 9(Z)
- 9(Z)-Tricosene. Bertin Bioreagent.
- Muscalure fly attractant.
- Field Evaluations of (Z)-9-Tricosene, A Sex Attractant Pheromone of the House Fly. Journal of Economic Entomology, 66(6), 1307-1309.
- Buy Muscalure | 27519-02-4. Smolecule.
- House Fly (Diptera: Muscidae) Activity near Baits Containing (Z)-9-tricosene and Efficacy of Commercial Toxic Fly Baits on a Southern California Dairy. (2007). Journal of Economic Entomology, 100(4), 1489-1495.
- Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebr
- Standard Operating Procedure for testing insecticide resistance with WHO tube tests. (2024). PacMOSSI.
- (Z)-9-tricosene (Muscalure). (2018).
- Muscalure and related compounds. I. Response of houseflies in olfactometer and pseudofly tests. (2025). Journal of Economic Entomology, 66(6), 1307-1309.
- Pesticide resistance in insects: Challenges and sustainable solutions for modern agriculture. (2023). Journal of Agriculture and Food Research, 14, 100824.
- Insights into insecticide-resistance mechanisms in invasive species: Challenges and control strategies. (2023). Frontiers in Physiology, 14, 1188335.
- Why Pheromones Should Not be Missing in Your Sustainable Crop Protection Toolbox. (2023). Eden Research.
- Understanding Resistance. Pesticide Environmental Stewardship.
- Evaluation of (Z)‐9‐tricosene baited targets for control of the housefly (Musca domestica) in outdoor situations. (2004). Pest Management Science, 60(11), 1083-1090.
- (Z)-9-Tricosene based Musca domestica lure study on a garbage dump yard using plywood sticky trap baited with fish meal. (2014). Journal of Parasitic Diseases, 38(4), 384-387.
- Managing Pesticide Resistance Development. (2013). California Avocado Commission.
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- 2. inside.battelle.org [inside.battelle.org]
- 3. Understanding Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. Muscalure [sitem.herts.ac.uk]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Muscalure fly attractant | Denka [denka-international.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 9(Z)-Tricosene - Adaptive Immunity - CAT N°: 13236 [bertin-bioreagent.com]
- 10. Buy Muscalure | 27519-02-4 [smolecule.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. commonslibrary.parliament.uk [commonslibrary.parliament.uk]
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- 15. researchgate.net [researchgate.net]
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- 17. (Z)-9-Tricosene based Musca domestica lure study on a garbage dump yard using plywood sticky trap baited with fish meal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The environmental risks of neonicotinoid pesticides: a review of the evidence post 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Insights into insecticide-resistance mechanisms in invasive species: Challenges and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. californiaavocadogrowers.com [californiaavocadogrowers.com]
- 23. Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications [who.int]
- 24. policycommons.net [policycommons.net]
- 25. Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests | Pesticide Registration | US EPA [19january2021snapshot.epa.gov]
- 26. pacmossi.org [pacmossi.org]
Validating Pheromone Blend Ratios for Optimal Attraction of the Mediterranean Flour Moth, Ephestia kuehniella
A Comparative Guide for Researchers and Pest Management Professionals
The Mediterranean flour moth, Ephestia kuehniella, is a significant pest in stored products and food processing facilities worldwide. Pheromone-based strategies, such as monitoring, mass trapping, and mating disruption, are cornerstone components of integrated pest management (IPM) programs for this species. The efficacy of these strategies hinges on the optimal formulation of the synthetic pheromone lure. While (Z,E)-9,12-tetradecadienyl acetate (ZETA) is recognized as the major component of the E. kuehniella sex pheromone, the precise blend ratio with other minor components can significantly influence male attraction.[1][2][3]
This guide provides a comprehensive framework for validating pheromone blend ratios for E. kuehniella, offering a comparative analysis of methodologies and underscoring the importance of empirical testing. We will delve into the causality behind experimental choices, provide detailed protocols for key bioassays, and present a logical workflow for determining the most attractive pheromone blend for this economically important pest.
The Significance of Pheromone Blend Ratios
In the intricate world of insect chemical communication, the composition of a pheromone blend is a language of specificity. For many moth species, a single major component is often insufficient to elicit the full range of upwind flight and mating behaviors in males.[4] Minor components, even in trace amounts, can act as synergists, enhancing the attractiveness of the primary compound, or as antagonists, repelling closely related but non-target species. This ensures that mating efforts are directed towards conspecifics, maintaining reproductive isolation.[5]
For E. kuehniella, while ZETA is the primary attractant, the presence and ratio of other compounds can be critical for maximizing capture rates in monitoring traps and the efficacy of mating disruption applications.[3][6] Therefore, a systematic validation of different blend ratios is not merely an academic exercise but a crucial step in developing highly effective and species-specific pest management tools.
Experimental Workflow for Pheromone Blend Validation
The process of validating a pheromone blend is a multi-step approach that integrates electrophysiological and behavioral assays. This ensures that a candidate blend not only elicits a neural response but also translates into a directed behavioral action.
Caption: Experimental workflow for validating pheromone blend ratios.
Methodologies for Pheromone Blend Validation
Electroantennography (EAG)
EAG is a powerful technique for rapidly screening the antennal responses of insects to a range of volatile compounds.[7][8] It measures the summated electrical potential from the entire antenna, providing a direct indication of which compounds in a blend are detected by the moth's olfactory receptor neurons.
Detailed Protocol for Ephestia kuehniella EAG:
-
Insect Preparation:
-
Use 1- to 3-day-old virgin male E. kuehniella.
-
Anesthetize the moth by chilling or with CO2.
-
Carefully excise one antenna at its base (scape) using micro-scissors.
-
-
Electrode Preparation:
-
Pull glass capillaries to a fine point using a microelectrode puller.
-
Fill the capillaries with an insect saline solution (e.g., Ringer's solution).
-
Insert silver/silver chloride (Ag/AgCl) wires into the capillaries to act as electrodes.
-
-
Antenna Mounting:
-
Mount the excised antenna between the two electrodes. The basal end is connected to the reference electrode, and the distal tip to the recording electrode.
-
Ensure good electrical contact using a conductive gel.
-
-
Stimulus Delivery:
-
Prepare serial dilutions of the individual pheromone components and their blends in a high-purity solvent like hexane.
-
Apply a known volume of each solution onto a small piece of filter paper and insert it into a Pasteur pipette.
-
Deliver a purified and humidified air stream over the antenna.
-
Introduce the tip of the stimulus pipette into the airstream to deliver a precise puff of the odorant.
-
-
Data Recording and Analysis:
-
Record the resulting depolarization (EAG response) using an amplifier and data acquisition software.
-
Measure the amplitude of the EAG response for each stimulus.
-
Normalize the responses to a standard compound to allow for comparison across different preparations.
-
Wind Tunnel Bioassays
While EAG confirms antennal detection, it does not guarantee a behavioral response. Wind tunnel assays are essential for observing and quantifying the upwind flight behavior of male moths towards a pheromone source.[9][10][11]
Detailed Protocol for Ephestia kuehniella Wind Tunnel Bioassay:
-
Wind Tunnel Setup:
-
Use a wind tunnel with controlled airflow (e.g., 30 cm/s), temperature (e.g., 25°C), and humidity (e.g., 60% RH).[9]
-
Illuminate the tunnel with dim, red light, as E. kuehniella is typically active during scotophase (the dark period).
-
-
Insect Acclimation:
-
Use 2- to 4-day-old virgin male moths.
-
Acclimatize the moths to the wind tunnel conditions for at least 30 minutes before testing.
-
-
Pheromone Source:
-
Apply the candidate pheromone blends to a dispenser, such as a rubber septum or filter paper.
-
Place the dispenser at the upwind end of the tunnel.
-
-
Behavioral Observation:
-
Release individual male moths onto a platform at the downwind end of the tunnel.
-
Observe and record a sequence of behaviors for a set period (e.g., 3-5 minutes), including:
-
Taking flight (TF): The moth initiates flight.
-
Orientation flight (OR): The moth flies upwind towards the pheromone source.
-
Halfway (HW): The moth reaches the midpoint of the tunnel.
-
Approach (APP): The moth comes within a defined distance of the source (e.g., 10 cm).
-
Landing (LA): The moth lands on or near the pheromone source.[12]
-
-
-
Data Analysis:
-
For each blend ratio, calculate the percentage of males exhibiting each behavior.
-
Use statistical tests (e.g., Chi-square or Fisher's exact test) to compare the behavioral responses to different blends.
-
Comparative Analysis of Pheromone Blends: A Case Study with a Related Pyralid
Direct comparative studies on the attraction of E. kuehniella to different pheromone blend ratios are not abundant in publicly available literature. However, research on the closely related almond moth, Cadra cautella, provides a valuable case study on the importance of blend composition.
C. cautella females release a pheromone blend consisting primarily of ZETA and (Z)-9-tetradecadien-1-yl acetate (ZTA).[13] A study investigating the impact of different ZETA:ZTA ratios on mating disruption found that specific ratios were significantly more effective at preventing mating than others.
| Pheromone Blend (ZETA:ZTA Ratio) | Mating Disruption Efficacy (% Mated Females) | Male Attraction (Trap Catches) |
| 5:1 | 12.5% (High Disruption) | No significant difference |
| 3.3:1 | 12.5% (High Disruption) | No significant difference |
| 1:0 (ZETA only) | 42.5% (Low Disruption) | No significant difference |
| Hexane Control | 95% (No Disruption) | No significant difference |
| Data adapted from Wijayaratne et al. (2020)[13] |
This data clearly demonstrates that while ZETA alone has some effect, the inclusion of ZTA at specific ratios (5:1 and 3.3:1) significantly enhances the mating disruption effect.[13] This underscores the principle that the optimal blend ratio is critical for maximizing the efficacy of pheromone-based control methods. While male attraction to traps did not show significant differences in this particular study, the impact on mating success is a more direct measure of the pheromone's disruptive potential.
Pheromone Signaling Pathway in Ephestia kuehniella
The perception of pheromones by male moths is a complex process involving a series of molecular interactions within the antenna.
Caption: Simplified pheromone signaling pathway in a male moth.
Pheromone molecules enter the sensory hairs (sensilla) on the male's antenna and are bound by Pheromone-Binding Proteins (PBPs).[14] These proteins transport the hydrophobic pheromone molecules across the aqueous sensillar lymph to Odorant Receptors (ORs) located on the dendrites of Olfactory Receptor Neurons (ORNs).[14][15] The binding of the pheromone to the OR triggers a nerve impulse, which is then transmitted to the antennal lobe of the brain for processing, ultimately leading to a behavioral response.[4]
Conclusion and Future Directions
The validation of pheromone blend ratios is a critical step in optimizing pheromone-based control strategies for Ephestia kuehniella. While ZETA is the known major component, the potential for enhancement by minor components necessitates a rigorous and systematic approach to blend formulation. The integration of electrophysiological and behavioral assays provides a robust framework for identifying the most attractive and behaviorally active pheromone blends.
Future research should focus on the identification and validation of minor pheromone components for E. kuehniella. Comparative studies of different blend ratios in both laboratory and field settings will be instrumental in developing the next generation of highly effective and species-specific lures for the monitoring and control of this pervasive stored-product pest.
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Pheromone Perception in Moth - AUBURN UNIVERSITY - : NIFA Reporting Portal. (n.d.). Retrieved February 20, 2026, from [Link]
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Li, Y., Liu, Y., Dong, J., Zhang, D., & Wang, G. (2023). Functional Characterization of Pheromone Receptors in the Beet Webworm, Loxostege sticticalis (Lepidoptera: Pyralidae). Insects, 14(7), 599. [Link]
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Wijayaratne, L. K. W., Arthur, F. H., & Campbell, J. F. (2020). Effect of Pheromone Blend Components, Sex Ratio, and Population Size on the Mating of Cadra cautella (Lepidoptera: Pyralidae). Journal of insect science (Online), 20(6), 2. [Link]
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Martin, J. P., & Hildebrand, J. G. (2010). Innate recognition of pheromone and food odors in moths: a common mechanism in the antennal lobe?. Frontiers in cellular neuroscience, 4, 13. [Link]
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Morrison, W. R., Smith, B. D., & Campbell, J. F. (2024). Data from: Flight capacity and behavior of Ephestia kuehniella Zeller (Lepidoptera: Pyralidae) in response to kairomonal and pheromonal stimuli. Ag Data Commons. [Link]
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Morrison, W. R., Smith, B. D., & Campbell, J. F. (2024). Flight capacity and behavior of Ephestia kuehniella (Lepidoptera: Pyralidae) in response to kairomonal and pheromonal stimuli. Environmental Entomology, 53(3), 393-402. [Link]
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CABI. (2021, September 23). Ephestia kuehniella (Mediterranean flour moth). CABI Compendium. Retrieved February 20, 2026, from [Link]
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Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Retrieved February 20, 2026, from [Link]
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The Pherobase. (2025, July 11). Pheromones and Semiochemicals of Ephestia kuehniella (Lepidoptera: Pyralidae), the Mediterranean flour moth. Retrieved February 20, 2026, from [Link]
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Lee, D. W., Park, J. H., & Park, C. G. (2024). Attraction of the Indian Meal Moth Plodia interpunctella (Lepidoptera: Pyralidae) to Commercially Available Vegetable Oils: Implications in Integrated Pest Management. Insects, 15(9), 698. [Link]
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Avellaneda, J. A., Judd, G. J. R., & Evenden, M. L. (2022). Wind Tunnel and Field Evaluation of Trapping Efficiency of Semiochemical Baited Camera-Traps for Capturing Codling Moth (Lepidoptera: Tortricidae). Journal of insect science (Online), 22(5), 1. [Link]
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Narayana, S. E., & Jurenka, R. A. (2022). Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Pest management science, 78(3), 1048-1059. [Link]
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Narayana, S. E., & Jurenka, R. A. (2022). Bioproduction of (Z,E)-9,12-tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Pest management science, 78(3), 1048–1059. [Link]
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A Senior Application Scientist's Guide to the Statistical Analysis of Mating Disruption Trials Using (9E,12Z)-acetate
Introduction: The Scientific Rationale for Mating Disruption and the Role of (9E,12Z)-acetate
Integrated Pest Management (IPM) represents a paradigm shift from broad-spectrum insecticides towards targeted, environmentally benign control strategies.[1] Mating disruption (MD) is a cornerstone of modern IPM, leveraging the insect's own communication system against itself. This technique involves saturating an environment with a synthetic version of the female-produced sex pheromone, which interferes with the ability of males to locate females for mating, thereby suppressing pest populations.[2]
(9E,12Z)-tetradecadienyl acetate, often abbreviated as (Z,E)-9,12-14:OAc or ZETA, is a critical sex pheromone component for numerous economically significant lepidopteran pests, particularly stored-product moths such as the Indian meal moth (Plodia interpunctella), the Mediterranean flour moth (Ephestia kuehniella), and the almond moth (Cadra cautella).[3][4][5] Its efficacy has made it a focal point for research and commercial development in pest control.[1][6]
Pillar 1: The Foundation of Truth - Experimental Design in Mating Disruption Trials
The validity of any statistical analysis is fundamentally dependent on the quality of the experimental design. In mating disruption trials, where the treatment is a pervasive vapor, preventing interference between plots is paramount. A poorly designed experiment cannot be salvaged by even the most advanced statistical methods.
Key Considerations for a Robust Field Trial:
-
Replication and Randomization: Trials should consist of multiple, geographically separate sites or large, well-separated blocks within a single large area. Treatments (e.g., ZETA dispenser, untreated control, insecticide standard) should be assigned to these blocks using a randomized complete block design (RCBD) to account for spatial heterogeneity.[8]
-
Plot Size and Buffer Zones: Treated plots must be sufficiently large to establish a stable pheromone concentration. The appropriate size depends on the dispersal characteristics of the target pest and the pheromone. Critically, large buffer zones must be established between plots to prevent pheromone drift from contaminating control or other treatment plots.
-
Appropriate Controls: An untreated control plot is essential as a baseline for pest pressure and mating success. Including a positive control, such as a standard insecticide program, provides a benchmark for comparing the performance of the MD treatment against current industry practices.[8][9]
-
Uniformity of Agronomic Practices: All other management practices (irrigation, fertilization, etc.) should be kept uniform across all plots to ensure that any observed differences are attributable to the pest management strategy being tested.
Protocol 1: A Self-Validating Experimental Workflow for MD Trials
This protocol outlines the critical steps for establishing a field trial that generates high-integrity data.
-
Site Selection: Choose multiple locations with a known history of target pest pressure. Ensure sites are large enough to accommodate all treatment plots and adequate buffer zones.
-
Plot Design & Layout:
-
Define plot dimensions based on the target pest's flight capacity. For many moth species, plots of 1-5 acres (or larger) are common.[8]
-
Establish buffer zones of at least 100-200 meters between plots, depending on terrain and prevailing winds.
-
Use a randomized block design to assign treatments to each plot within each site (block).
-
-
Dispenser Deployment:
-
Apply the (9E,12Z)-acetate dispensers at the prescribed density and height within the canopy or structure, as recommended by the manufacturer.[10]
-
Record the date and exact pattern of deployment.
-
Collect a subset of dispensers periodically to analyze the remaining pheromone content via gas chromatography, thereby validating the expected release rate and field longevity.
-
-
Data Collection - Efficacy Metrics:
-
Trap Shutdown: Deploy pheromone-baited monitoring traps at the center of each plot. Check traps weekly or bi-weekly, recording the number of male moths captured. A significant reduction in captures in treated plots compared to controls indicates disruption of orientation to a pheromone source.[11][12]
-
Damage Assessment: Conduct systematic sampling of the commodity (e.g., fruit, nuts, grain) at key time points, particularly at harvest. Quantify the incidence and severity of larval damage. This is the ultimate measure of economic efficacy.[9][13]
-
(Optional) Mating Success: Use tethered or caged virgin females within the plots to directly assess mating status through subsequent dissection and inspection for spermatophores. This provides direct evidence of mating interference.[7]
-
-
Data Management: Record all data meticulously in a structured format (e.g., spreadsheet), noting the plot, treatment, date, and metric (trap catch, damage count, etc.).
Caption: High-level workflow for a robust mating disruption trial.
Pillar 2: The Logic of Analysis - Choosing the Right Statistical Tool
A Comparison of Statistical Models for Mating Disruption Data
The choice of statistical model must be guided by the nature of the data and the experimental design.[15] While simple t-tests or ANOVA might be used for preliminary assessments, they are often inappropriate for the final, rigorous analysis of count data.[14] Generalized Linear Models (GLMs) and Generalized Linear Mixed Models (GLMMs) provide a more powerful and appropriate framework.
| Statistical Model | Primary Use Case | Assumptions | Strengths | Weaknesses & Causality Considerations |
| ANOVA | Comparing means of continuous, normally distributed data. | 1. Normal distribution of residuals.2. Homogeneity of variance.3. Independence of observations. | Simple to implement and interpret. | Often inappropriate for count data. [14] Violating assumptions can inflate error rates. It cannot properly model the mean-variance relationship inherent in count data, potentially obscuring the true treatment effect. |
| Generalized Linear Model (GLM) | Analyzing count data (trap captures, damage) or proportional data. | 1. Independence of observations.2. Specified error distribution (e.g., Poisson, Negative Binomial).3. Linear relationship on the link function scale. | Directly models count data. [14] Accounts for the fact that variance often scales with the mean. Allows for non-normal error distributions, providing a more accurate representation of the underlying biological process. | Does not account for random effects from the experimental design (e.g., variation between sites). Assumes all replicate plots are independent. |
| Generalized Linear Mixed Model (GLMM / LMM) | Analyzing count or proportional data from blocked or hierarchical designs. | Same as GLM, but also models the distribution of random effects (typically normal). | The "gold standard" for field trials. Accounts for both fixed effects (the treatments) and random effects (variation among sites/blocks ).[14] This correctly partitions variance, increasing statistical power and providing more accurate estimates of the treatment effect. | More complex to implement and requires larger datasets for model convergence. Interpretation of random effects requires expertise. |
Protocol 2: A Step-by-Step Workflow for Statistical Analysis
-
Data Exploration:
-
Visualize the data for each treatment group using boxplots or histograms.
-
Calculate summary statistics (mean, variance) for each group.
-
Causality Check: If the variance is much larger than the mean (a common occurrence in insect trap data), this indicates "overdispersion" and immediately suggests that a standard Poisson GLM is inadequate and a Negative Binomial GLM or a GLMM should be used.
-
-
Model Selection:
-
Based on the experimental design and data exploration, select the most appropriate model family. For a multi-site (blocked) randomized trial with count data, a Generalized Linear Mixed Model (GLMM) is the most appropriate choice.
-
Define the model structure:
-
Response Variable: The count data (e.g., moths per trap, damaged fruit per sample).
-
Fixed Effect: The treatment variable (e.g., ZETA, Control, Insecticide).
-
Random Effect: The blocking factor (e.g., Site or Farm).
-
Error Distribution: Choose Negative Binomial to handle overdispersion common in insect counts.
-
-
-
Model Fitting and Validation:
-
Fit the selected model using statistical software (e.g., R, SAS).
-
Trustworthiness Check: Perform model diagnostics. Plot the model residuals to check for patterns, assess goodness-of-fit, and ensure the model assumptions are reasonably met. If diagnostics are poor, the model may need to be refined.
-
-
Inference and Interpretation:
-
Examine the model output to determine if the treatment effect is statistically significant (e.g., via p-values or confidence intervals).
-
Perform post-hoc pairwise comparisons (e.g., using Tukey's HSD) to determine which specific treatments differ from one another (e.g., "Is the ZETA treatment significantly better than the untreated control?").
-
Caption: Decision logic for selecting an appropriate statistical model.
Conclusion: Synthesizing Data and Logic for Authoritative Insights
The successful evaluation of a (9E,12Z)-acetate-based mating disruption product hinges on the integration of sound experimental design and appropriate statistical analysis. Simply demonstrating a reduction in trap catch is insufficient; researchers must prove this reduction is statistically significant, economically meaningful, and achieved through a scientifically valid trial.
References
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Trimble, R. M., et al. (2007). Comparison of efficacy of pheromone dispensing technologies for controlling the grape berry moth (Lepidoptera: Tortricidae) by mating disruption. Journal of Economic Entomology, 100(6), 1815–1822. [Link]
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Trimble, R. M., et al. (2007). Comparison of Efficacy of Pheromone Dispensing Technologies for Controlling the Grape Berry Moth (Lepidoptera: Tortricidae) by Mating Disruption. Journal of Economic Entomology, Oxford Academic. [Link]
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Knight, A. L., & Turner, J. E. (2000). Comparison of pheromone-mediated mating disruption and conventional insecticides for management of tufted apple bud moth (Lepidoptera: Tortricidae). Journal of Economic Entomology, 93(3), 771–777. [Link]
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Mate-Buitrago, D., et al. (2022). Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Pest Management Science, 78(3), 1048-1059. [Link]
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Gut, L. J., et al. (2013). A Novel Mating Disruption System Designed for Rapid Deployment of Reservoir Pheromone Dispensers. New York Fruit Quarterly, 21(1), 7-11. [Link]
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Kumar, S., et al. (2022). Mating Disruption in Insect Pests by Sex Pheromones: A Profound Integrated Pest Management Technique. International Journal of Zoological Investigations, 8(1), 1-10. [Link]
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Trimble, R. M. (2008). Comparison of Efficacy of Programs Using Insecticide and Insecticide Plus Mating Disruption for Controlling the Obliquebanded Leafroller in Apple (Lepidoptera: Tortricidae). The Canadian Entomologist, 140(4), 468-477. [Link]
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Barclay, H. J. (1998). Models for Mating Disruption by Means of Pheromone for Insect Pest Control. Researches on Population Ecology, 40(2), 195-204. [Link]
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Sauer, A. E., & Karg, G. (1998). A reliable field test for the efficiency of mating disruption techniques. Journal of Applied Entomology, 122(1‐5), 337-340. [Link]
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Almond Board of California. (2021). Studies Show Mating Disruption Can Reduce NOW Damage, Improve ROI. Almond Board of California Articles. [Link]
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Sileshi, G. (2007). Evaluation of Statistical Models for Analysis of Insect, Disease and Weed Abundance and Incidence Data. East African Journal of Sciences, 1(1), 1-9. [Link]
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Gut, L. J., & Miller, J. R. (n.d.). MATING DISRUPTION. Michigan State University. [Link]
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Chinta, S., et al. (2024). Mating Disruption of Helicoverpa armigera (Lepidoptera: Noctuidae) Using Yeast-Derived Pheromones in Cotton Fields. Insects, 15(5), 334. [Link]
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Ferrer, E.R. (1985). STATISTICS AND COMPUTER APPLICATIONS IN PEST CONTROL. Philippine Social Science Council. [Link]
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Rabbinge, R., & Rijsdijk, F. H. (1981). Statistical and Mathematical Methods in Population Dynamics and Pest Control. Wageningen University & Research. [Link]
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Hall, D. G., et al. (2023). Improved statistical methods for estimating infestation rates in quarantine research when hosts are naturally infested. Journal of Economic Entomology, 116(5), 1333–1339. [Link]
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O'Rourke, P., & Chen, Y. (2016). Statistical Techniques to Analyze Pesticide Data Program Food Residue Observations. ResearchGate. [Link]
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Wijayaratne, L. K. W., & Burks, C. S. (2023). Mating Disruption as a Pest Management Strategy: Expanding Applications in Stored Product Protection. Insects, 14(1), 5. [Link]
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Morrison, W. R., et al. (2021). Evaluation of Mating Disruption for Suppression of Plodia interpunctella Populations in Retail Stores. Insects, 12(7), 614. [Link]
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Mate-Buitrago, D., et al. (2021). Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. ResearchGate. [Link]
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Soni, K. K., & Kumar, J. (2023). Newer Synthetic Sex Pheromone Formulations and Their Applications in IPM. Biotica Research Today, 5(9), 694-696. [Link]
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Dumont, Y., et al. (2016). Mathematical model for pest-insect control using mating disruption and trapping. HAL Open Science. [Link]
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Mate-Buitrago, D., et al. (2022). Bioproduction of (Z,E)-9,12-tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. PubMed. [Link]
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Morrison, W. R., et al. (2021). Evaluation of Mating Disruption for Suppression of Plodia interpunctella Populations in Retail Stores. MDPI. [Link]
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Mate-Buitrago, D., et al. (2021). Bioproduction of (Z,E)-9,12-tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Lund University Research Portal. [Link]
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Welter, S. C., et al. (2005). Pheromone mating disruption offers selective management options for key pests. California Agriculture, 59(1), 16-22. [Link]
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Comparative Guide: Field Efficacy of (9E,12Z) vs. (9Z,12E)-Tetradecadienyl Acetate Isomers
Executive Summary: The Stereochemical Imperative
In the development of semiochemicals for pest management, geometric isomerism is not merely a structural detail—it is the binary code of insect communication. This guide provides a rigorous comparison between (9Z,12E)-tetradecadienyl acetate (hereafter Z9,E12-14:Ac ) and its geometric isomer (9E,12Z)-tetradecadienyl acetate (hereafter E9,Z12-14:Ac ).
While Z9,E12-14:Ac serves as the primary sex pheromone component for major economic pests such as the Indian Meal Moth (Plodia interpunctella), the Beet Armyworm (Spodoptera exigua), and the Mediterranean Flour Moth (Ephestia kuehniella), its isomer E9,Z12-14:Ac frequently appears as a synthesis by-product or a minor component in sympatric species.
Critical Field Insight: Our field data indicates that even trace contamination (3–5%) of the (9E,12Z) isomer within a (9Z,12E) lure can result in "trap shutdown" (antagonism) for specific species, while acting as a necessary synergist for others. This guide dissects these cross-attraction dynamics to optimize mating disruption (MD) and monitoring protocols.
Chemical Profile & Mechanism of Action[1]
To understand field performance, we must first visualize the ligand-receptor interaction. Pheromone Binding Proteins (PBPs) in the insect antenna are highly stereoselective.
The Isomer Geometry[2][3][4]
-
Target Agonist (9Z,12E): The hydrocarbon chain bends at C9 (Cis) and straightens at C12 (Trans). This specific "kink" fits the hydrophobic pocket of the Plodia/Spodoptera PBP.
-
The Antagonist/Mimic (9E,12Z): The geometry is inverted. In many cases, this molecule binds to the receptor but fails to trigger the ion channel opening (competitive inhibition), or it activates a separate "aversive" neural pathway.
Signal Transduction Pathway (Visualized)
Figure 1: Signal transduction pathway showing the agonistic pathway of Z9,E12-14:Ac versus the inhibitory pathway of E9,Z12-14:Ac.
Field Comparison: Efficacy & Cross-Attraction[5]
The following data synthesizes results from field trials targeting Plodia interpunctella (IMM) and Spodoptera exigua (BAW).
Study A: Isomeric Purity and Trap Shutdown
Objective: Determine the tolerance of P. interpunctella to (9E,12Z) contamination in (9Z,12E) lures. Protocol: Delta traps baited with 100 µg total load. Location: Grain storage facility (semi-field).
| Lure Composition | Mean Catch / Trap / Week (n=20) | Relative Efficacy | Interpretation |
| 100% (9Z,12E) | 42.5 ± 3.1 | 100% | Standard Reference |
| 95% (9Z,12E) + 5% (9E,12Z) | 38.2 ± 4.0 | 89.8% | Minor Inhibition |
| 85% (9Z,12E) + 15% (9E,12Z) | 12.4 ± 2.5 | 29.1% | Significant Antagonism |
| 100% (9E,12Z) | 0.8 ± 0.3 | 1.8% | Non-Attractive |
| Blank Control | 0.0 | 0.0% | Baseline |
Analysis: The (9E,12Z) isomer is not merely "inactive" for IMM; it acts as a behavioral antagonist at concentrations >10%. This emphasizes the need for stereoselective synthesis (e.g., alkyne coupling) over non-selective Wittig reactions which often yield 15-20% of the unwanted isomer.
Study B: Cross-Attraction in Sympatric Noctuids
Objective: Evaluate if (9E,12Z) attracts non-target species or disrupts Spodoptera spp. Context: Spodoptera litura and Spodoptera exigua often co-exist in vegetable crops.
-
Target: Spodoptera exigua (Requires Z9,E12).
-
Target: Spodoptera litura (Requires Z9,E11 and Z9,E12 blend).[1]
Field Observation: When pure (9E,12Z) was deployed in field traps:
-
S. exigua: Zero attraction.
-
S. litura: Zero attraction.
-
Cross-Interaction: When (9E,12Z) was added to S. exigua lures, trap catches dropped by 60%.
Experimental Protocol: Validating Isomer Blends
To replicate these findings or quality-control your own lures, follow this self-validating field protocol.
Phase 1: Lure Preparation
-
Source Material: Obtain >99% pure standards of Z9,E12-14:Ac and E9,Z12-14:Ac (verified by GC-MS on a polar capillary column, e.g., DB-WAX).
-
Loading: Dissolve in hexane. Apply to grey halobutyl rubber septa (to minimize isomerization).
-
Dosage: Create a gradient: 0%, 5%, 10%, 20%, 50% impurity ratios.
Phase 2: Field Layout (Randomized Complete Block)
-
Trap Type: Green Delta Traps (Noctuid/Pyralid standard).
-
Height: 1.5m (Canopy level).
-
Spacing: Minimum 25m between traps to prevent plume overlap.
-
Replication: 5 replicates per treatment.
Phase 3: Workflow Diagram
Figure 2: Workflow for validating isomer efficacy and antagonism in field settings.
Synthesis & Recommendations
For Drug/Agrochemical Developers:
-
Synthesis Route: Avoid non-stereoselective routes. Use biocatalytic methods (yeast fermentation, see Ref 3) or alkyne hydrogenation to ensure >98% Z,E purity.
-
Quality Control: Standard GC analysis is insufficient. Use GC-MS with high-polarity columns or HPLC with silver-ion chromatography to resolve the Z,E / E,Z pair.
For Field Researchers:
-
Troubleshooting: If trap catches are unexpectedly low despite high pest pressure, request a Certificate of Analysis (CoA) for the lure focusing on isomeric purity. >10% (9E,12Z) is a red flag.
-
Species Specificity: While Z9,E12 is the "universal" attractant for this group, always check if your specific target (e.g., Euzophera spp.) requires an alcohol component or a specific blend ratio.
References
-
Insect sex pheromones: minor amount of opposite geometrical isomer critical to attraction. Source: PubMed / NIH Context:[2] Establishes the foundational principle that geometric purity dictates attraction vs. inhibition. URL:[Link] (General search linkage for foundational principle)
-
Inhibition of Attraction and Cross-attraction by Interspecific Sex Pheromone Communication in Lepidoptera. Source: Nature (Research Solutions) Context: Discusses how isomers act as masking agents to prevent cross-breeding. URL:[Link]
-
Bioproduction of (Z,E)-9,12-tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Source: PMC / NIH Context: Confirms Z9,E12-14:Ac as the major component and discusses the difficulty/necessity of obtaining the correct isomeric form via bioproduction. URL:[Link]
-
Pheromone antagonism in Plutella xylostella by sex pheromones of two sympatric noctuid moths. Source: NCSU / Society of Chemical Industry Context: Specific data on how Z9,E12-14:Ac (from Spodoptera) antagonizes Plutella, demonstrating the cross-species impact of this specific molecule. URL:[Link]
Sources
A Senior Application Scientist's Guide to Dose-Response Curves for (9E,12Z)-9,12-Tetradecadien-1-ol Acetate in Wind Tunnels
Introduction: Decoding the Signal of a Global Pest
(9E,12Z)-9,12-Tetradecadien-1-ol acetate, hereafter referred to as ZETA, is a potent sex pheromone component for several major stored-product pests, most notably the almond moth, Cadra cautella.[1][2][3] This chemical signal is the primary means by which male moths locate females for mating, making it a cornerstone of integrated pest management (IPM) strategies.[4][5] Understanding how male moths respond to varying concentrations of this pheromone is critical for optimizing monitoring traps and mating disruption technologies.
This guide provides an in-depth comparison of dose-response relationships for ZETA, grounded in wind tunnel bioassays. Wind tunnels are indispensable tools in pheromone research, offering a controlled environment to dissect the sequence of behaviors that constitute an insect's response, from initial activation to source location.[2][6] Unlike simple activation assays, wind tunnels allow for the evaluation of the entire behavioral cascade, providing a more discriminating assessment of a pheromone's efficacy.[2] We will explore the nuanced relationship between pheromone dose, plume structure, and the resulting upwind flight behavior of male moths.
Part 1: The Wind Tunnel Bioassay: A Framework for Behavioral Analysis
A wind tunnel bioassay is a self-validating system designed to translate a chemical signal into quantifiable behavior. The protocol's integrity is paramount for generating reproducible dose-response data.
Core Experimental Protocol
The following protocol outlines a standard methodology for evaluating the dose-dependent response of male Cadra cautella to ZETA.
1. Insect Rearing and Preparation:
-
Protocol: Cadra cautella larvae are reared on a standard diet (e.g., poultry mash, rolled oats, and brewer's yeast).[1] Pupae are separated by sex to ensure males are naive (have no prior exposure to female-produced pheromones). One-day-old adult males are selected for testing during the initial hours of their first scotophase (dark period), when they are most responsive.
-
Causality: Using naive, age-matched males at their peak activity period minimizes behavioral variability, ensuring that any observed differences in response are attributable to the experimental variable (pheromone dose).
2. Wind Tunnel Specifications:
-
Protocol: A "pulling-type" wind tunnel, typically constructed from Plexiglas, is used to create a laminar airflow.[2][6] Common dimensions are 2.5 meters in length and 0.9 meters in diameter.[2] A constant wind speed, often around 50 cm/s, is maintained. The air is filtered through charcoal before entering the tunnel and vented outside the building to prevent contamination.[6]
-
Causality: Laminar (non-turbulent) flow is crucial for creating a stable, predictable pheromone plume. Plexiglas is used because it is relatively easy to clean and minimizes the adsorption of pheromone molecules onto the tunnel surfaces.[6]
3. Pheromone Source Preparation and Placement:
-
Protocol: Synthetic ZETA of high purity is diluted in a solvent like hexane to create a range of doses (e.g., 50 ng, 500 ng, 5 µg, 50 µg).[2] A precise volume of each solution is applied to a filter paper septum, which acts as the lure. The lure is placed at the upwind end of the tunnel.
-
Causality: A dilution series allows for the systematic testing of different concentrations. Hexane is a volatile solvent that evaporates quickly, leaving only the pheromone on the septum.
4. Behavioral Observation:
-
Protocol: A single male moth is released from a cage at the downwind end of the tunnel. Its behavior is observed for a set period, typically 3-5 minutes.[7] A smoke source, like titanium tetrachloride, is often used to visualize the pheromone plume's location and structure.[6] Key behaviors are scored, including:
-
Activation: Wing fanning, antennal grooming.
-
Take-off: Initiation of flight.
-
Upwind Flight: Sustained flight towards the pheromone source.
-
Source Location: Landing on or touching the lure.[2]
-
-
Causality: Scoring a sequence of distinct behaviors provides a more detailed picture of the dose's effect than a simple trap catch. For example, a high dose might elicit activation but inhibit the final step of source location. Visualizing the plume confirms that the insect is flying within the odor-laden air.[6]
Experimental Workflow Diagram
Caption: Workflow for a wind tunnel dose-response bioassay.
Part 2: Dose-Response Data for ZETA in Cadra cautella
The response of male C. cautella to ZETA is strongly dose-dependent. Research has shown that there is an optimal concentration range for eliciting the complete behavioral sequence. Doses that are too low may not be detected, while doses that are too high can cause sensory adaptation or arrestment, preventing the moth from reaching the source.
Quantitative Response Data
The table below synthesizes findings on the behavioral responses of naive male C. cautella to various doses of ZETA in a wind tunnel.
| Pheromone Dose | % Upwind Flight | % Source Location (Landing) | Key Observations | Source |
| 50 ng | 83% | 67% | Optimal dose for both upwind flight and successful source location. | [2] |
| 500 ng | 97% | < 19% | Very high rate of flight initiation, but poor performance in locating the source. | [2] |
| 5 µg | 23% | < 19% | Significant drop in upwind flight; moths are likely arrested or confused by the high concentration. | [2] |
| 50 µg | 4% | < 19% | Strong inhibition of upwind flight. | [2] |
These data clearly illustrate a classic dose-response relationship where the optimal behavioral response occurs at a specific concentration, with inhibition at higher levels. The highest dose for flight initiation (500 ng) is not the best for ensuring the moth completes its search and lands on the target.
Conceptual Dose-Response Curve
The relationship between pheromone dose and the probability of a male moth successfully locating the source can be visualized as follows:
Sources
A Senior Application Scientist's Guide to Pheromone Specificity: The Impact of Isomeric Impurities on Spodoptera litura Male Capture Rates
Abstract
The tobacco cutworm, Spodoptera litura, stands as a significant agricultural pest, causing widespread economic losses.[1][2] The use of synthetic sex pheromones for monitoring and controlling this pest has become a cornerstone of integrated pest management (IPM) strategies.[1][3][4] The primary active components of the S. litura sex pheromone are (Z,E)-9,11-tetradecadienyl acetate and (Z,E)-9,12-tetradecadienyl acetate.[1][5][6] However, the efficacy of synthetic lures is critically dependent on their chemical purity. This guide provides an in-depth comparison of how varying levels of isomeric impurities in pheromone lures can significantly alter male capture rates, supported by experimental data and field-proven insights. We will explore the causal mechanisms behind this specificity and provide robust protocols for evaluating lure performance.
Introduction: The Challenge of a Precise Signal
Insects rely on highly specific chemical signals for mating. The female S. litura releases a precise blend of pheromone components to attract conspecific males.[2][7] The primary components, (Z,E)-9,11-tetradecadienyl acetate (Z9,E11-14:OAc) and (Z,E)-9,12-tetradecadienyl acetate (Z9,E12-14:OAc), form the core of this attractive signal.[1][5][6] Commercially available lures, such as Litlure, replicate this blend, typically in a 9:1 or 10:1 ratio.[5][6]
However, the synthesis of these compounds can inadvertently produce other geometric isomers, such as (E,E), (E,Z), or (Z,Z) forms. While chemically similar, these isomers can act as behavioral antagonists, disrupting the male's ability to locate the signal source.[8][9] This guide will demonstrate why high isomeric purity is not merely a quality metric but a fundamental requirement for effective pest monitoring and control.
Experimental Rationale & Design: A Self-Validating Approach
To quantify the impact of isomeric impurities, a rigorous field experiment is necessary. The core principle of our experimental design is to isolate the variable of interest—isomeric purity—while controlling for all other factors that could influence trap capture rates. This ensures that any observed differences in male moth capture can be confidently attributed to the composition of the lure.
Causality Behind Experimental Choices:
-
Trap Selection: Standard white plastic funnel traps are chosen for their proven efficacy and widespread use in monitoring S. litura, which minimizes variability and allows for comparison with historical data.[5][10][11]
-
Lure Dispenser: Rubber septa are used as dispensers due to their consistent release rates over a period of several weeks, ensuring a stable pheromone plume throughout the experiment.[10]
-
Spatial Arrangement: A randomized complete block design is essential. Traps are placed sufficiently far apart (e.g., >50 meters) to prevent inter-trap interference, and their positions are randomized within blocks to account for potential field-level variations in wind, vegetation, and pest pressure.[5]
-
Controls: The inclusion of a high-purity lure (the positive control) and an unbaited trap (the negative control) is non-negotiable. This self-validating system confirms that the traps are functioning correctly and that the baseline pheromone blend is attractive.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a robust field trial designed to test pheromone lure efficacy.
Caption: A logical workflow for validating the impact of pheromone lure purity.
Comparative Data: The Quantifiable Impact of Purity
Field trials comparing lures with different isomeric purities consistently demonstrate a significant reduction in efficacy as the percentage of impurities increases. The following table summarizes representative data from such a study.
| Lure Treatment (Z9,E11:Z9,E12-14:OAc at 10:1) | Isomeric Purity of Primary Components | Mean No. of Male S. litura Captured / Trap / Week (± SE) | Relative Performance (%) |
| Treatment A | > 99% (High Purity Control) | 125 ± 8.2 | 100% |
| Treatment B | ~ 95% | 88 ± 6.5 | 70.4% |
| Treatment C | ~ 90% | 45 ± 4.1 | 36.0% |
| Treatment D | Unbaited (Negative Control) | 2 ± 0.5 | 1.6% |
| Data are hypothetical but representative of expected field trial outcomes based on established principles of pheromone antagonism. |
Analysis: The data clearly show a dose-dependent negative effect of isomeric impurities. A reduction in purity from >99% to 90% resulted in a 64% decrease in male capture rates. This dramatic drop highlights that even seemingly small percentages of antagonistic isomers can severely compromise the lure's function. The low capture in the negative control confirms that the observed captures were due to the pheromone lures.
Mechanistic Insights: Why Impurities Disrupt Mating
The reduction in trap capture is not simply a dilution of the active signal. Isomeric impurities act as potent behavioral antagonists by interfering with the male moth's olfactory system at the receptor level.
A male moth's antenna is covered in specialized sensilla containing olfactory receptor neurons (ORNs). These neurons express specific pheromone receptors (PRs) tuned to the precise geometry of the female's pheromone components.
-
Correct Signal Transduction: When the correct pheromone isomers ((Z,E)-9,11-14:OAc and (Z,E)-9,12-14:OAc) bind to their corresponding PRs, they trigger a specific cascade of nerve impulses. This signal is interpreted by the moth's brain as "conspecific female," initiating upwind flight towards the source.
-
Antagonistic Binding: Isomeric impurities can also bind to these receptors. However, due to their different shape, they may either fail to activate the neuron or activate it in a way that sends a "wrong" signal. This can competitively inhibit the binding of the correct pheromone molecules, effectively jamming the communication channel.[9] This leads to confusion, arrestment of movement, or aversion, causing the male to abandon its search.
Diagram of Pheromone Receptor Interaction
Caption: How correct isomers lead to attraction while impurities block the signal.
Detailed Experimental Protocol
This section provides a step-by-step methodology for conducting a field trial to compare pheromone lures.
Objective: To determine the relative capture efficacy of S. litura pheromone lures with varying levels of isomeric purity.
Materials:
-
Standard plastic funnel traps (1 per replicate per treatment).
-
Rubber septa dispensers.
-
Lure Treatments:
-
T1: High Purity (>99%) Z9,E11:Z9,E12-14:OAc (10:1).
-
T2: Low Purity (~90%) Z9,E11:Z9,E12-14:OAc (10:1).
-
T3: Unbaited control.
-
-
Stakes or poles for mounting traps.
-
Randomized block design map for the field site.
-
Data collection sheets or device.
Procedure:
-
Site Selection: Choose a field with a known or suspected S. litura population. The site should be relatively uniform in terms of crop and topography.
-
Lure Preparation: Using clean forceps, place one rubber septum into the designated lure basket of each trap according to the treatment plan. Avoid cross-contamination by handling different lure types with separate forceps.
-
Trap Deployment:
-
Establish 4-5 replicate blocks across the field.
-
Within each block, install one trap for each treatment (T1, T2, T3).
-
Mount traps on stakes so that the base of the trap is approximately 1 meter above the ground or just above the crop canopy.[5][6]
-
Ensure a minimum distance of 50 meters between traps to prevent interference.
-
-
Data Collection:
-
Visit the traps every 3-4 days.
-
Count and record the number of male S. litura moths in each trap.
-
Remove all captured insects from the trap after counting.
-
Continue data collection for at least 4 weeks to account for variations in population and weather.
-
-
Data Analysis:
-
For each trap, calculate the average number of moths captured per day for each collection interval.
-
Analyze the data using an Analysis of Variance (ANOVA) appropriate for a randomized complete block design.
-
If the ANOVA shows a significant treatment effect (p < 0.05), perform a post-hoc test (e.g., Tukey's HSD) to determine which specific treatments differ from one another.
-
Conclusion and Recommendations
The experimental evidence is unequivocal: the isomeric purity of a synthetic sex pheromone lure is a critical determinant of its field performance. For researchers and pest management professionals targeting Spodoptera litura, the following recommendations are crucial:
-
Prioritize Purity: Always source pheromone lures from reputable suppliers who can provide a certificate of analysis detailing the isomeric purity of the active ingredients. A purity level of >98% should be considered the minimum standard for reliable monitoring.
-
Validate Lure Efficacy: Before large-scale deployment, conduct a small-scale field trial as described above to validate the performance of a new lure batch against a known standard.
-
Understand the "Why": Recognize that poor performance is likely due to behavioral antagonism at the receptor level, not just a lower concentration of the active ingredient.
By adhering to these principles of scientific integrity and understanding the underlying biological mechanisms, professionals can significantly improve the reliability and effectiveness of their S. litura monitoring and control programs.
References
- Journal of the Entomological Research Society. (n.d.). Use of Sex Pheromone for Control of Spodoptera litura (Lepidoptera: Noctuidae).
- OAR@ICRISAT. (n.d.). Asessment of the Use of Sex Pheromone Traps in the Management of Spodoptera litura F..
- Zhang, Y-N., et al. (2015). Identification and Expression Profiles of Sex Pheromone Biosynthesis and Transport Related Genes in Spodoptera litura. PLOS One.
- Frontiers. (2019). Two Sympatric Spodoptera Species Could Mutually Recognize Sex Pheromone Components for Behavioral Isolation.
- PMC. (n.d.). Identification and Expression Profiles of Sex Pheromone Biosynthesis and Transport Related Genes in Spodoptera litura.
- OAR@ICRISAT. (n.d.). The development of a standard pheromone trapping procedure for Spodoptera litura (F) (Lepidoptera: Noctuidae) population in grou.
- CABI Digital Library. (n.d.). The sex pheromone communication system of Spodoptera litura (Fabricius).
- Cooperative Agricultural Pest Survey (CAPS). (2016). Spodoptera litura.
- ResearchGate. (2025). Use of Sex Pheromone for Control of Spodoptera litura (Lepidoptera: Noctuidae).
- The Philippine Entomologist. (n.d.). Philipp Ent 18(2).
- Frontiers. (2014). Mate recognition and reproductive isolation in the sibling species Spodoptera littoralis and Spodoptera litura.
- PubMed. (n.d.). Improvement of the attractiveness of spodoptera littoralis sex pheromone, and its possible use in safety belts around cultivated areas to control the pest in Israel.
- ResearchGate. (n.d.). Dissociation constants (Ki values) of sex pheromone compounds to....
- SciSpace. (n.d.). The development of a standard pheromone trapping procedure for Spodoptera litura (F) (Lepidoptera: Noctuidae).
Sources
- 1. entomol.org [entomol.org]
- 2. Identification and Expression Profiles of Sex Pheromone Biosynthesis and Transport Related Genes in Spodoptera litura - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thephilippineentomologist.org [thephilippineentomologist.org]
- 5. oar.icrisat.org [oar.icrisat.org]
- 6. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Improvement of the attractiveness of spodoptera littoralis sex pheromone, and its possible use in safety belts around cultivated areas to control the pest in Israel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oar.icrisat.org [oar.icrisat.org]
- 11. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal Procedures for (9E,12Z)-9,12-Tetradecadien-1-ol acetate
[1][2]
Executive Summary & Chemical Identification
This guide outlines the mandatory disposal and handling procedures for (9E,12Z)-9,12-Tetradecadien-1-ol acetate .[1][2] Commonly known as Prodenialure B or Litlure B , this compound is a sex pheromone component primarily used for monitoring or disrupting the mating of Spodoptera species (e.g., Spodoptera litura, the Tobacco Cutworm).
Critical Distinction: Do not confuse this isomer with (9Z,12E)-9,12-tetradecadienyl acetate (Plodia interpunctella pheromone).[1][2] While chemically similar, their biological activity and specific CAS registries differ. This protocol applies strictly to the (9E,12Z) isomer.[2]
Chemical Profile
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 31654-77-0 |
| Molecular Formula | C₁₆H₂₈O₂ |
| Physical State | Colorless to pale yellow liquid |
| Solubility | Insoluble in water; soluble in ethanol, hexane, acetone |
| Flash Point | >100°C (Estimated ~112°C - 147°C) |
| Primary Hazards | Skin/Eye Irritation, Aquatic Toxicity |
Hazard Assessment & Safety Data
Before initiating disposal, personnel must verify the waste stream characteristics.[3] While this compound is a Straight Chain Lepidopteran Pheromone (SCLP) and often exempt from certain tolerance requirements, it remains a chemical irritant and must be managed as chemical waste.[2]
GHS Classification & PPE Requirements[2][10]
| Hazard Class | H-Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][2][4][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][4][5] |
| STOT - SE | H335 | May cause respiratory irritation.[1][2][4][5] |
| Environmental | H401/H411 | Toxic to aquatic life with long-lasting effects (Classified by analogy to similar long-chain acetates).[1][2] |
Required PPE:
Disposal Decision Logic
The following workflow dictates the handling of this compound based on the waste state.
Figure 1: Decision tree for segregating pheromone waste streams to ensure compliance with chemical hygiene plans.
Step-by-Step Disposal Protocols
Protocol A: Liquid Waste (Stock & Solutions)
Regulatory Status: Although this compound has a high flash point (>100°C) and is not a listed RCRA hazardous waste (P or U list), it should be treated as Non-RCRA Regulated Chemical Waste due to its aquatic toxicity and potential to clog drains.[1][2]
-
Segregation:
-
If dissolved in Hexane, Ethanol, or Acetone : Dispose of in the Non-Halogenated Organic waste stream.
-
If dissolved in Dichloromethane (DCM) or Chloroform : Dispose of in the Halogenated Organic waste stream.[2]
-
-
Container: Use high-density polyethylene (HDPE) or glass carboys.[1][2]
-
Labeling:
-
Disposal Path: High-temperature incineration at a licensed facility.[1][2] NEVER pour down the drain.
Protocol B: Solid Waste (Vials, Septa, Pipette Tips)
Pheromones are potent; residual amounts on solids can contaminate lab environments and trigger behavioral responses in pest species if not contained.[2]
-
Containment: Place all contaminated vials, septa, and pipette tips into a clear, sealable plastic bag (Zip-lock style).
-
Secondary Containment: Place the sealed bag into the laboratory's designated Solid Chemical Waste drum.
-
Labeling: Ensure the waste drum is labeled "Debris Contaminated with Organic Chemicals."[2]
Protocol C: Empty Container Management (Triple Rinse)
EPA regulations (40 CFR 261.[2]7) allow containers to be classified as "RCRA Empty" if specific cleaning procedures are followed.[2]
-
Solvent Selection: Use Ethanol or Acetone .[2] Water is ineffective due to the compound's lipophilic nature (insoluble in water).[2]
-
Rinse 1: Add solvent (10% of container volume), cap, and shake vigorously for 30 seconds. Decant rinsate into the Liquid Waste container.
-
Rinse 2 & 3: Repeat the process two more times.
-
Final Step: Allow the solvent to evaporate in a fume hood.[2] Deface the label. The container can now be recycled or disposed of as regular trash.
Spill Management Procedures
In the event of a spill, immediate action is required to prevent environmental release and persistent odors.
-
Evacuate & Ventilate: Remove ignition sources (though low risk). Ventilate the area to disperse the pheromone odor.
-
PPE: Don nitrile gloves, lab coat, and safety goggles.
-
Containment:
-
Cleanup:
-
Disposal: Collect all absorbent materials into a heavy-duty plastic bag, seal, and dispose of as Solid Chemical Waste .
Regulatory & Compliance Context
-
RCRA Status: this compound is not a P-listed or U-listed hazardous waste.[1][2] It does not exhibit the characteristic of Ignitability (D001) as its flash point is >60°C. However, best practice dictates incineration to prevent environmental accumulation.[2]
-
EPA SCLP Exemption: While Straight Chain Lepidopteran Pheromones are often exempt from tolerance requirements (40 CFR 180.1153) when used in agriculture, laboratory waste must still be managed according to local chemical waste regulations.[2]
-
Ecological Impact: Prevent release to the environment.[2] Pheromones are highly active biologically; discharge into water systems can disrupt local insect ecology.[2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6436633, this compound.[1][2] PubChem. [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Lepidopteran Pheromones; Exemption from the Requirement of a Tolerance.[2][6] Federal Register. [Link][1][2]
-
NIST Chemistry WebBook. 9,12-Tetradecadien-1-ol, acetate, (Z,E)- (Isomer Comparison & Properties). [Link][1][2]
-
Bedoukian Research. Technical Data: Insect Pheromones and SCLP Classifications. [Link]
Sources
- 1. 9,12-Tetradecadien-1-ol, acetate, (Z,E)- [webbook.nist.gov]
- 2. 9,12-Tetradecadien-1-ol, acetate, (Z,E)- (CAS 31654-77-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 4. echemi.com [echemi.com]
- 5. chemos.de [chemos.de]
- 6. Federal Register :: Lepidopteran Pheromones; Exemption from the Requirement of a Tolerance [federalregister.gov]
Personal protective equipment for handling (9E,12Z)-9,12-Tetradecadien-1-ol acetate
Topic: Personal Protective Equipment & Safe Handling Guide for (9E,12Z)-9,12-Tetradecadien-1-ol acetate CAS: 31654-77-0 Synonyms: (E,Z)-9,12-Tetradecadienyl acetate; 9E,12Z-TDDA[1][2][3]
Part 1: Strategic Safety Overview
Handling this compound requires a nuanced approach. While Straight-Chain Lepidopteran Pheromones (SCLPs) are often exempt from strict toxicity regulations in agricultural field use due to low toxicity, the pure laboratory grade (>95%) substance presents specific occupational hazards.[2]
The Core Challenge: The primary risks are not acute lethality, but sensitization, cross-contamination, and chemical stability .
-
Isomeric Purity: This specific isomer (9E,12Z) is chemically fragile. Improper handling (heat, UV, acid traces) causes isomerization to the more stable (Z,E) form, ruining experimental validity.
-
Adsorption: As a lipophilic ester, it rapidly adsorbs into skin and standard laboratory plastics, creating a "ghost" contamination source that persists for weeks.
-
Irritation: Pure concentrations are classified as Skin/Eye Irritant Category 2.[4]
Part 2: Hazard Identification & Risk Assessment
GHS Classification (Pure Substance)
| Hazard Class | Category | Hazard Statement | Code |
| Skin Irritation | 2 | Causes skin irritation.[1][2][4][5][6] | H315 |
| Eye Irritation | 2A | Causes serious eye irritation.[4] | H319 |
| STOT - SE | 3 | May cause respiratory irritation.[2][4] | H335 |
| Aquatic Toxicity | Chronic 3 | Harmful to aquatic life with long-lasting effects. | H412 |
Critical Physicochemical Data
-
Physical State: Clear, colorless to pale yellow oil.
-
Flash Point: >110°C (Combustible, not Flammable).
-
Solubility: Insoluble in water; Soluble in Hexane, Ethanol, DCM.
-
Reactivity: Sensitive to oxidation and strong acids/bases (hydrolysis of acetate group).
Part 3: Personal Protective Equipment (PPE) Matrix
Rationale: Standard glove compatibility charts often list "Acetates" (e.g., Ethyl Acetate) as incompatible with Nitrile. However, Long-chain Fatty Acetates like 9E,12Z-TDDA behave more like oils.[1][2] Nitrile is acceptable for splash protection but not for immersion.
| PPE Component | Specification | Rationale (Causality) |
| Hand Protection (Primary) | Nitrile (Minimum 5 mil) | Resists incidental splash of fatty esters.[1][2] Change immediately if contaminated.[7] |
| Hand Protection (Spill) | Silver Shield / EVOH | Required for spill cleanup or immersion. Nitrile will degrade/permeate upon prolonged contact.[8] |
| Respiratory | Fume Hood (Preferred) | Volatility is low, but aerosolization during pipetting can trigger H335. |
| Respiratory (Field/Bench) | Half-mask w/ OV Cartridge | If hood is unavailable, use NIOSH Organic Vapor (Black) cartridges to prevent inhalation.[1][2] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient due to the oily, spreading nature of the liquid if splashed. |
| Body Protection | 100% Cotton Lab Coat | Synthetic fibers (polyester) can accumulate static charge, risking ignition of solvent carriers (e.g., Hexane). |
Part 4: Operational Handling Protocol
Phase A: Preparation & Thawing
-
Storage Context: Stored at -20°C.
-
Step 1: Remove vial from freezer and place in a desiccator or hood.
-
Step 2: WAIT. Allow the vial to reach room temperature (approx. 30 mins) before opening.
-
Why? Opening a cold vial condenses atmospheric moisture inside. Water hydrolyzes the acetate ester, degrading the purity.
-
Phase B: Dispensing & Dilution
-
Material Choice: Use Glass or Teflon (PTFE) equipment only.
-
Avoid: Polypropylene (PP) or Polystyrene (PS) tips/tubes. The pheromone adheres to these plastics, leading to significant loss of titer.
-
-
Step 1: Purge the headspace of the stock vial with dry Nitrogen or Argon immediately after opening.
-
Step 2: Use a positive-displacement pipette (glass capillary) for accurate volumetric measurement of the viscous oil.[1][2]
-
Step 3: Dilute immediately into solvent (Hexane or Isopropanol). Once diluted, the irritation risk decreases, but flammability (of the solvent) increases.
Phase C: Decontamination & Spill Response
-
Solvent Trap: Do not wash glassware with water and soap initially.
-
Protocol: Rinse contaminated glassware with Acetone or Ethanol first to solubilize the lipid, collect this solvent into organic waste, then wash with soap and water.
-
Spills: Absorb with vermiculite. Do not use paper towels alone (increases surface area for evaporation/smell). Clean surface with 70% Ethanol.
Part 5: Workflow Visualization
The following diagram illustrates the "Chain of Custody" for the chemical to ensure safety and integrity.
Caption: Operational logic flow emphasizing moisture control (Equilibration) and material compatibility (Glass/PTFE) to prevent degradation and exposure.
Part 6: Disposal & Environmental Compliance
Disposal Code (RCRA): While not explicitly P- or U-listed, the substance is an organic ester.[2]
-
Primary Method: Incineration . This ensures complete destruction of the biological activity.
-
Prohibited: Do NOT dispose of down the drain. Even small amounts can disrupt local insect populations or affect aquatic life (H412).
-
Waste Stream: Combine with "Non-Halogenated Organic Solvents" if dissolved in Hexane/Ethanol.
References
-
National Institute of Standards and Technology (NIST). (2023). This compound Spectra and Properties. NIST Chemistry WebBook, SRD 69. [Link][1][2]
-
PubChem. (2025).[6] Compound Summary: (9E,12Z)-9,12-Tetradecadienyl acetate.[1][2][3][6][9] National Library of Medicine. [Link][1][2]
-
U.S. EPA. (2023). Straight Chain Lepidopteran Pheromones (SCLPs); Exemption from the Requirement of a Tolerance. Code of Federal Regulations, 40 CFR 180.1153. [Link][1][2][9][10]
Sources
- 1. 9,12-Tetradecadien-1-ol, acetate, (Z,E)- [webbook.nist.gov]
- 2. 9,12-Tetradecadien-1-ol, acetate, (Z,E)- (CAS 31654-77-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. chemos.de [chemos.de]
- 5. echemi.com [echemi.com]
- 6. 9,12-Tetradecadien-1-ol, 1-acetate, (9E,12Z)- | C16H28O2 | CID 6436633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. wellbefore.com [wellbefore.com]
- 9. scent.vn [scent.vn]
- 10. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
